CP-99994
Beschreibung
The exact mass of the compound 3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2-phenyl-, (2S,3S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNEFOKTXXQKV-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929612 | |
| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136982-36-0 | |
| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136982-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136982360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-99994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KM4QA7RZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of CP-99994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of CP-99994, a potent and selective nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies for pivotal studies, and provides visual representations of critical pathways and workflows.
Introduction
This compound is a piperidine-based compound that has been instrumental in elucidating the physiological and pathological roles of Substance P (SP) and its high-affinity receptor, the NK1 receptor. SP, an undecapeptide neurotransmitter, is implicated in a wide array of biological processes, including pain transmission, inflammation, and the regulation of mood and emesis. By competitively inhibiting the binding of SP to the NK1 receptor, this compound has been investigated for its therapeutic potential as an analgesic, antiemetic, and anxiolytic agent. Although its clinical development was halted due to poor oral bioavailability, the study of this compound has significantly advanced our understanding of the Substance P/NK1 receptor system as a therapeutic target.
Core Mechanism of Action: NK1 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity, competitive antagonism of the NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that leads to the activation of intracellular signaling cascades. This compound binds to the NK1 receptor, preventing the binding of Substance P and thereby blocking the downstream signaling events.
NK1 Receptor Signaling Pathway
The NK1 receptor is coupled to both Gq and Gs G-proteins. Upon activation by Substance P, the receptor stimulates multiple intracellular signaling pathways:
-
Gq-Protein Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gs-Protein Pathway: The Gs alpha subunit activates adenylyl cyclase, which increases the production of cyclic adenosine (B11128) monophosphate (cAMP).
This compound, by blocking the binding of Substance P, inhibits these signaling cascades, preventing the cellular responses mediated by the NK1 receptor.
The Role of CP-99994 in Neurokinin-1 Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-99994 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This technical guide provides an in-depth overview of the application of this compound in scientific research. It details its mechanism of action, summarizes key quantitative data from various studies, and provides comprehensive experimental protocols for its use in both in vivo and in vitro models. Furthermore, this guide presents visualizations of the NK1 receptor signaling pathway and common experimental workflows to facilitate a deeper understanding of its utility as a research tool in drug discovery and development.
Introduction
This compound is a synthetic, non-peptide molecule that exhibits high affinity and selectivity for the neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. The development of potent and selective antagonists like this compound has been instrumental in elucidating the role of the Substance P/NK1 receptor system in these processes.
Despite its promise in preclinical studies, the clinical development of this compound was halted due to poor oral bioavailability.[1] Nevertheless, it remains a valuable tool in both academic and industrial research for target validation and as a reference compound in the development of new NK1 receptor antagonists with improved pharmacokinetic profiles.
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor. It binds to the receptor with high affinity, thereby preventing the binding of Substance P and other tachykinins. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon activation by Substance P, it primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators. This compound, by blocking the initial binding of Substance P, effectively prevents the initiation of this entire signaling pathway.
Quantitative Data
The affinity and potency of this compound have been characterized in numerous studies using various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Species | Tissue/Cell Line | Agonist | Value | Reference |
| Binding Affinity (Ki) | |||||
| Ki | Human | IM9 Cells (recombinant) | [³H]Substance P | 0.145 nM | |
| Functional Antagonism (IC50 / pA2) | |||||
| IC50 | Gerbil | Striatum (ex vivo) | 36.8 nM | ||
| pA2 | Guinea Pig | Ileum Myenteric Neurons | Substance P | 10.2 | |
| pA2 | Guinea Pig | Ileum Myenteric Neurons | Septide | 11.9 |
Experimental Protocols
In Vivo Study: Reversal of Haloperidol-Induced Catalepsy in Rats
This protocol describes the use of this compound to investigate the role of the Substance P/NK1 receptor system in the motor side effects induced by dopamine (B1211576) D2 receptor antagonists.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Male Wistar rats (200-250 g)
-
Catalepsy scoring bar (horizontal bar raised 9 cm from the surface)
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve haloperidol and this compound in the appropriate vehicle.
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.
-
This compound Administration: 30 minutes after haloperidol injection, administer this compound (e.g., 1, 5, or 10 mg/kg, s.c.) or vehicle.
-
Catalepsy Assessment: At various time points (e.g., 30, 60, 90, and 120 minutes) after this compound administration, assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat maintains this posture. A cut-off time (e.g., 180 seconds) should be set.
-
-
Data Analysis: Record the catalepsy scores for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.
In Vitro Study: NK1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK1 receptor using this compound as a reference compound.
Materials:
-
Cell membranes expressing the human NK1 receptor (e.g., from recombinant cell lines like IM9)
-
Radiolabeled Substance P (e.g., [³H]Substance P)
-
This compound
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and protease inhibitors)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from NK1 receptor-expressing cells according to standard protocols.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound or test compound
-
A fixed concentration of [³H]Substance P (typically at its Kd)
-
Cell membranes
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Substance P) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound remains a cornerstone research tool for investigating the multifaceted roles of the Substance P/NK1 receptor system. Its high affinity and selectivity make it an excellent pharmacological probe for both in vivo and in vitro studies. While its clinical utility was hampered by poor bioavailability, the knowledge gained from studies utilizing this compound has been invaluable for the development of new generations of NK1 receptor antagonists with improved therapeutic potential. This guide provides a comprehensive resource for researchers employing this compound in their scientific endeavors, from understanding its fundamental mechanism of action to implementing detailed experimental protocols.
References
CP-99994: A Comprehensive Technical Guide to a Selective NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-99994 is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides an in-depth technical overview of this compound, encompassing its chemical properties, mechanism of action, and significant findings from in vitro and in vivo studies. Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to support further research and development efforts in therapeutic areas where the NK1 receptor pathway is implicated, such as pain, inflammation, and emesis.
Introduction
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathological processes.[1][2] Their interaction has been shown to mediate pain transmission, neurogenic inflammation, and the emetic reflex.[3] Consequently, the development of selective NK1 receptor antagonists has been a significant focus of pharmaceutical research. This compound, with its high affinity and selectivity for the NK1 receptor, has emerged as a critical pharmacological tool for elucidating the role of the Substance P/NK1 pathway and as a lead compound for the development of novel therapeutics.[4][5] This guide aims to consolidate the current technical knowledge on this compound, providing a valuable resource for the scientific community.
Chemical Properties and Structure
This compound, chemically known as (+)-(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine, is a synthetic, non-peptide molecule.[5] Its chemical structure is distinct from the endogenous peptide ligands of the NK1 receptor, contributing to its favorable pharmacokinetic properties, including oral bioavailability.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride[4] |
| Synonyms | CP-99,994, CP99994[5] |
| Molecular Formula | C₁₉H₂₄N₂O · 2HCl[5] |
| Molecular Weight | 369.33 g/mol [5] |
| CAS Number | 145148-39-6[5] |
| Appearance | White to beige powder[5] |
| Solubility | Water: 15 mg/mL[7] |
Mechanism of Action: Selective NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and subsequent receptor activation.[3] This blockade inhibits the downstream signaling cascades initiated by Substance P. The NK1 receptor primarily couples to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[1][2] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[1][2]
Quantitative Data
In Vitro Binding Affinity
This compound demonstrates high affinity for the NK1 receptor across various species and cell systems. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters quantifying this affinity.
Table 2: In Vitro Binding Affinity of this compound for the NK1 Receptor
| Species/Cell Line | Radioligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Human (Cell Line) | [³H]-Substance P | Competition Binding | 0.25 | - | [5] |
| Human | - | - | 0.145 | - | [4] |
| Gerbil (Striatum) | - | Ex Vivo Binding | - | 36.8 | [4] |
| Guinea-Pig (Myenteric Neurons) | - | Receptor Endocytosis Inhibition (vs. Substance P) | pA₂ = 10.2 | - | [8] |
| Guinea-Pig (Myenteric Neurons) | - | Receptor Endocytosis Inhibition (vs. Septide) | pA₂ = 11.9 | - | [8] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
In Vivo Efficacy
The antagonist activity of this compound has been demonstrated in various animal models, particularly in studies of emesis and pain.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Condition | Dose | Route | Effect | Reference |
| Ferret | Cisplatin-induced emesis | 10 mg/kg | - | Abolished acute and delayed emesis | [9] |
| Ferret | Loperamide, apomorphine, CuSO₄, ipecac, cisplatin-induced emesis | 0.1-1.0 mg/kg | s.c. | Dose-related inhibition of retching and vomiting | [10] |
| Dog | CuSO₄ and apomorphine-induced emesis | 40 µg/kg bolus + 300 µg/kg/h | i.v. | Statistically significant reduction in vomiting | [10] |
| Dog | Mechanically-induced cough | 10 mg/kg | p.o. | 52% inhibition of cough frequency at 2h | [11] |
| Rat | Raclopride-induced catalepsy | 2.5 and 10 mg/kg | s.c. | Attenuated catalepsy | [12] |
| Human | Postoperative pain (third molar extraction) | 750 µg/kg over 5h | i.v. | Significant pain reduction at 90 minutes |
Experimental Protocols
In Vitro NK1 Receptor Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity of this compound to the NK1 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a saturating concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Antiemetic Assay in Ferrets
This protocol describes a common method to evaluate the antiemetic efficacy of this compound in ferrets, a well-established model for emesis research.
Methodology:
-
Animals and Housing:
-
Use adult male or female ferrets, housed individually with free access to food and water.
-
Allow for an acclimatization period before the experiment.
-
-
Experimental Procedure:
-
On the day of the experiment, administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intravenous, or oral).
-
After a predetermined pretreatment time, administer an emetogenic agent (e.g., cisplatin, apomorphine, copper sulfate).
-
Observe the animals continuously for a specified period (e.g., 4-6 hours for acute emesis, or over several days for delayed emesis).
-
Record the latency to the first retch and vomit, the total number of retches, and the total number of vomits for each animal.
-
-
Data Analysis:
-
Compare the emetic parameters (latency, number of retches, number of vomits) between the this compound-treated group and the vehicle-treated group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed antiemetic effects.
-
Conclusion
This compound is a highly selective and potent NK1 receptor antagonist that has been instrumental in advancing our understanding of the Substance P/NK1 receptor system. The comprehensive data presented in this guide, including its binding affinities, in vivo efficacy, and detailed experimental protocols, underscore its value as a research tool and a foundation for the development of novel therapeutics. Further investigation into the clinical applications of NK1 receptor antagonists based on the pharmacological profile of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-CP-99994 = 98 HPLC 145148-39-6 [sigmaaldrich.com]
- 5. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-CP-99994 = 98 HPLC 145148-39-6 [sigmaaldrich.com]
- 7. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Substance P/NK1 Receptor Pathway and the Investigational Role of CP-99994: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a crucial role in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2] The SP/NK1 receptor pathway has thus emerged as a significant target for therapeutic intervention in various clinical conditions. This technical guide provides an in-depth exploration of this pathway, with a specific focus on the investigational NK1 receptor antagonist, CP-99994. We will delve into its mechanism of action, preclinical and clinical findings, and detailed experimental protocols for its study.
This compound: A Selective NK1 Receptor Antagonist
This compound is a non-peptide small molecule that acts as a potent and selective antagonist of the NK1 receptor.[3] Its enantiomer, CP-100,263, is significantly less potent, highlighting the stereospecificity of the interaction with the receptor.[3] The selectivity of this compound for the NK1 receptor over other tachykinin receptors, such as NK2 and NK3, has been a key aspect of its pharmacological profile.[4]
Mechanism of Action
This compound competitively binds to the NK1 receptor, thereby preventing the binding of substance P and subsequent receptor activation.[1] This blockade inhibits the downstream signaling cascades initiated by substance P, leading to the attenuation of its physiological effects.
The Substance P/NK1 Receptor Signaling Pathway
The binding of substance P to the NK1 receptor initiates a cascade of intracellular events. The NK1 receptor is primarily coupled to Gq alpha subunit of its associated G-protein.[5] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] The elevation in intracellular Ca2+ and the activation of DAG together activate protein kinase C (PKC).[6] These signaling events can lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.[2][5][6] The pathway can also involve other downstream effectors such as mitogen-activated protein kinases (MAPKs), including ERK1/2.[7][8]
Figure 1: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with the NK1 receptor and its effects in various experimental models.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (fold vs NK1) |
| This compound | Human NK1 | Competition Binding | - | - | - |
| NK2 | Competition Binding | >10,000-fold higher than NK1 | - | >10,000 | |
| NK3 | Competition Binding | >1,000-fold higher than NK1 | - | >1,000 |
Note: Specific Ki and IC50 values for this compound are not consistently reported across literature, but its high selectivity is well-established.[4]
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Emesis (Ferret)
| Emetogen | This compound Dose (mg/kg, s.c.) | Route of Emetogen | % Inhibition of Retching and Vomiting |
| Loperamide | 0.1 - 1.0 | s.c. | Dose-related inhibition |
| Apomorphine | 0.1 - 1.0 | s.c. | Dose-related inhibition |
| Copper Sulfate (CuSO4) | 0.1 - 1.0 | p.o. | Dose-related inhibition |
| Ipecac | 0.1 - 1.0 | p.o. | Dose-related inhibition |
| Cisplatin (B142131) | 0.1 - 1.0 | i.v. | Dose-related inhibition |
Data compiled from Watson et al. (1995).[3]
Table 3: Clinical Efficacy of this compound in Postoperative Dental Pain
| Treatment Group | N | Pain Score (VAS) at 90 min (vs. Placebo) | Pain Score (VAS) at 60-120 min (vs. Placebo) - Study 2 |
| This compound (750 µg/kg IV) | 60 (Study 1), 18 (Study 2) | Significant reduction (P < 0.01) | Significant suppression (P < 0.05) |
| Ibuprofen (600 mg oral) | 60 (Study 1), 18 (Study 2) | Significant reduction | Significant suppression |
| Placebo | 60 (Study 1), 18 (Study 2) | - | - |
VAS: Visual Analog Scale. Data from Dionne et al. (1998).[9]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate the effects of this compound.
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Unlabeled Substance P (for determining non-specific binding).
-
Test compound (this compound).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.[5]
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine.[10]
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in ice-cold homogenization buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[5]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound (this compound) or unlabeled Substance P for the standard curve.
-
For total binding, add buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.[5]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[5][10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[10]
Figure 2: Workflow for a competitive NK1 receptor binding assay.
Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established model for studying emesis due to its robust vomiting reflex.
Animals:
-
Male ferrets.
Materials:
-
Cisplatin.
-
This compound or other test compounds.
-
Vehicle for drug administration.
-
Observation cages.
Procedure:
-
Acclimation: Acclimate ferrets to the observation cages for a period before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle at a specified time before the emetogen challenge.[3]
-
Emetogen Challenge: Administer cisplatin (e.g., 5-10 mg/kg, i.v. or i.p.).[11][12]
-
Observation: Observe the animals continuously for a defined period (e.g., 4-72 hours) and record the number of retches and vomits.[11] The latency to the first emetic episode is also a key parameter.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Animals:
-
Mice or rats.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least one hour before the test.[13]
-
Drug Administration: Administer this compound or a control substance at a specific time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to freely explore the maze for a set period (e.g., 5-10 minutes).[13][14]
-
Data Collection: Record the animal's behavior using a video camera and tracking software. The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[13][15]
-
Data Analysis: Compare the behavioral parameters between the different treatment groups.
Conclusion
This compound has been a valuable pharmacological tool for elucidating the role of the substance P/NK1 receptor pathway in various physiological and pathological processes. While its clinical development was halted due to poor bioavailability, the preclinical and early clinical data generated with this compound have significantly contributed to our understanding of this system and have paved the way for the development of other NK1 receptor antagonists that are now in clinical use, particularly for the management of chemotherapy-induced nausea and vomiting.[4][16] The experimental protocols detailed in this guide provide a framework for the continued investigation of this important therapeutic target. Further research into the nuances of the substance P/NK1 receptor pathway holds promise for the development of novel treatments for a range of disorders.
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Elevated plus maze protocol [protocols.io]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. cdn.amegroups.cn [cdn.amegroups.cn]
The Discovery and Developmental History of CP-99994: A Technical Overview
Abstract
CP-99994, chemically identified as (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Pfizer in the early 1990s, it represented a significant advancement in the quest for non-peptide tachykinin receptor antagonists. This document provides a comprehensive technical guide to the discovery, history, and core pharmacological characteristics of this compound. It includes a summary of its binding affinities, detailed experimental protocols for key assays, and a review of its clinical development, which was ultimately halted due to poor bioavailability.
Introduction: The Dawn of Non-Peptide Tachykinin Antagonists
The tachykinin family of neuropeptides, particularly Substance P (SP), and its primary receptor, the neurokinin-1 (NK1) receptor, have long been implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[1][2][3] The biological effects of Substance P are mediated through its binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[1] The initial antagonists of the NK1 receptor were peptide-based, but these compounds were fraught with challenges related to poor selectivity, low potency, and unfavorable pharmacokinetic profiles.[4][5] This led pharmaceutical companies to focus on the development of non-peptide antagonists. In 1991, a breakthrough occurred with the revelation of the first non-peptide NK1 receptor antagonists, heralding a new era in tachykinin research.[5]
The Discovery of this compound
In the early 1990s, researchers at Pfizer embarked on a program to develop potent and selective non-peptide NK1 receptor antagonists.[6] This research led to the synthesis of this compound.[6] The development of this compound was a progression from an earlier compound, CP-96345, achieved by replacing the quinuclidine (B89598) ring with a piperidine (B6355638) ring and a benzyl (B1604629) group instead of a benzhydryl moiety.[3] This structural modification resulted in a compound with high affinity for the human NK1 receptor.[3]
Physicochemical Properties and Quantitative Data
This compound is chemically known as (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride (B599025). Its high affinity and potency have been quantified in various assays.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.145 nM | In vitro | |
| Ex Vivo Potency (IC50) | 36.8 nM | Gerbil Striatum |
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor.[4] It vies with the endogenous ligand, Substance P, for the same binding site on the receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.[4]
Substance P - NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, which is coupled to the Gq alpha subunit of its associated G-protein, triggers a well-defined signaling cascade.[1] This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] These events culminate in a variety of cellular responses.[1]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine can be conceptualized based on established methods for synthesizing substituted piperidines. A detailed, step-by-step protocol would involve multiple stages, likely starting from a chiral precursor to establish the desired stereochemistry. A general approach could involve the formation of a protected 3-amino-2-phenylpiperidine intermediate, followed by reductive amination with 2-methoxybenzaldehyde (B41997) to introduce the N-substituent.
Note: A specific, publicly available, detailed synthesis protocol from a primary research article was not identified in the search. The following is a generalized representation.
-
Preparation of a Chiral Piperidine Intermediate: Synthesis would likely commence with a chiral starting material or employ a chiral resolution step to obtain the desired (2S, 3S) stereoisomer of a suitable piperidine precursor.
-
Introduction of the Amino Group: An amino group would be introduced at the C3 position of the piperidine ring. This could be achieved through various methods, such as the reduction of an oxime or the displacement of a leaving group with an azide (B81097) followed by reduction.
-
Reductive Amination: The chiral 3-amino-2-phenylpiperidine intermediate would then be reacted with 2-methoxybenzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the final product, this compound.
-
Purification and Salt Formation: The final compound would be purified using techniques like column chromatography, and the dihydrochloride salt would be formed by treating the free base with hydrochloric acid.
NK1 Receptor Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound like this compound to the NK1 receptor.
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and 40 µg/mL bacitracin.
-
Radioligand: [³H]-Substance P.
-
Unlabeled Ligand: Substance P (for determining non-specific binding).
-
Test Compound: this compound at various concentrations.
-
96-well microplates, filtration apparatus, glass fiber filters, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add the assay buffer, the test compound (this compound) at various concentrations, a fixed concentration of [³H]-Substance P, and the cell membrane suspension.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Clinical Development and Discontinuation
This compound showed early promise in preclinical and clinical studies. It was found to alleviate dental pain in humans and subsequently entered Phase II clinical trials.[2][3] One notable study investigated the analgesic efficacy of this compound in patients undergoing third molar extraction.[2] In this double-blind, placebo-controlled trial, subjects received an intravenous infusion of 750 microg/kg of this compound.[2] The results demonstrated that this compound produced a significant analgesic effect at 90 minutes post-surgery compared to placebo.[2]
Despite these encouraging results, the clinical development of this compound was discontinued (B1498344) due to poor bioavailability.[3] This pharmacokinetic limitation hindered its potential as an orally administered therapeutic agent.
Legacy and Impact
Although this compound did not reach the market, its development was a pivotal moment in the field of NK1 receptor antagonism. It served as a crucial lead compound and a valuable research tool that spurred numerous structure-activity relationship (SAR) studies.[3] These efforts aimed to simplify the molecular structure, enhance affinity, and improve the physicochemical and pharmacological properties of subsequent NK1 receptor antagonists.[3] For instance, research by Merck on compounds based on the structure of this compound led to the development of other antagonists like L-733,060.[3] Furthermore, Glaxo developed GR-205171, a compound based on this compound with a tetrazole ring intended to improve oral bioavailability.[3] Ultimately, the research trajectory initiated by compounds like this compound contributed to the successful development and approval of the first NK1 receptor antagonist, aprepitant, for the treatment of chemotherapy-induced nausea and vomiting.[4]
Conclusion
This compound stands as a landmark molecule in the history of drug discovery. As a potent and selective non-peptide NK1 receptor antagonist, it provided critical proof-of-concept for the therapeutic potential of targeting the Substance P pathway. While its own clinical journey was cut short by pharmacokinetic challenges, the knowledge gained from its development paved the way for a new class of drugs that have had a significant impact on patient care. The story of this compound underscores the iterative and often challenging nature of pharmaceutical research and development, where even compounds that do not achieve regulatory approval can leave an indelible mark on scientific progress.
References
- 1. benchchem.com [benchchem.com]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. researchgate.net [researchgate.net]
- 6. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-99994: A Technical Guide to a Potent Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-99994, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Structure and Properties
This compound, chemically known as (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine, is a small molecule antagonist that has been instrumental in the study of the NK1 receptor and its endogenous ligand, Substance P.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride[1] |
| Synonyms | (+)-CP-99994 dihydrochloride, CP-99,994[2] |
| CAS Number | 145148-39-6[2] |
| Molecular Formula | C₁₉H₂₄N₂O · 2HCl[2] |
| SMILES | COC1=CC=CC=C1CN[C@@H]2--INVALID-LINK--NCCC2.Cl.Cl |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 369.33 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | Water: 15 mg/mL; DMSO: 18.47 mg/mL | [1][2] |
| Storage | 2-8°C, desiccated | [2] |
Pharmacological Properties
This compound is a highly selective antagonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that plays a critical role in pain transmission, inflammation, and emesis.
Mechanism of Action
This compound acts as a competitive antagonist at the NK1 receptor, where it blocks the binding of the endogenous tachykinin neuropeptide, Substance P (SP). By preventing the interaction of SP with the NK1 receptor, this compound inhibits the subsequent intracellular signaling cascades. The crystal structure of the human NK1 receptor in complex with this compound has been elucidated, providing detailed insights into its binding mode.[3][4]
Pharmacological Data
| Parameter | Value | Species/System |
| Binding Affinity (Ki) | 0.25 nM | Human cell line[2] |
| Binding Affinity (Ki) | 0.145 nM | In vitro[1] |
| IC₅₀ | 36.8 nM | Gerbil striatum (ex vivo)[1] |
Signaling Pathways
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. This compound blocks these downstream signaling pathways by preventing the initial ligand-receptor interaction.
NK1 Receptor Signaling Cascade
The NK1 receptor primarily couples through the Gq/11 family of G-proteins. Upon activation by Substance P, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including neuronal excitation, inflammation, and smooth muscle contraction.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the NK1 receptor (IC₅₀), from which the inhibitory constant (Ki) is calculated.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist/antagonist.
-
This compound at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled Substance P.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled Substance P).
-
Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CP-99994 Binding Affinity for the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-99994 is a well-characterized, potent, and selective non-peptide antagonist for the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the binding affinity of this compound for the NK1 receptor. It includes a compilation of quantitative binding data, detailed experimental protocols for determining binding affinity, and visualizations of the associated signaling pathways and experimental workflows. The provided information is intended to serve as a crucial resource for researchers engaged in the study of the NK1 receptor and the development of related therapeutic agents.
Quantitative Binding Affinity of this compound
The affinity of this compound for the NK1 receptor has been rigorously determined through various experimental paradigms. The data consistently demonstrates a high-affinity interaction. The following table summarizes key binding and functional potency parameters.
| Parameter | Value | Species/Tissue/Cell Line | Assay Type | Reference |
| Ki | 0.145 nM | Not specified (in vitro) | Radioligand Binding Assay | |
| IC50 | 36.8 nM | Gerbil striatum | Ex vivo Binding Assay | |
| pA2 | 10.2 | Guinea-pig ileum myenteric neurons | Functional Assay (Receptor Endocytosis Inhibition vs. Substance P) | [1] |
| pA2 | 11.9 | Guinea-pig ileum myenteric neurons | Functional Assay (Receptor Endocytosis Inhibition vs. Septide) | [1] |
-
Ki (Inhibitor Constant): Represents the intrinsic binding affinity of this compound for the NK1 receptor. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the specific binding of a radioligand. This value is dependent on the experimental conditions.
-
pA2: A measure of the potency of an antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Experimental Protocols
The determination of this compound's binding affinity for the NK1 receptor is predominantly achieved through competitive radioligand binding assays.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the Ki of this compound at the human NK1 receptor.
3.1.1 Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P (specific activity should be known).
-
Unlabeled Competitor: this compound.
-
Positive Control (for non-specific binding): Unlabeled Substance P.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/mL bacitracin (to prevent peptide degradation).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Apparatus: 96-well cell harvester.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid.
-
Detection Instrument: 96-well compatible scintillation counter.
3.1.2 Procedure
-
Membrane Preparation:
-
Culture NK1 receptor-expressing cells to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes (typically 10-20 µg protein), a fixed concentration of radioligand (usually at or below its Kd value), and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, radioligand, and a saturating concentration of unlabeled Substance P (e.g., 1 µM).
-
Competition Wells: Add receptor membranes, radioligand, and serial dilutions of this compound (typically spanning at least 5 log units).
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C to minimize degradation) for a predetermined time to ensure equilibrium is reached (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
3.1.3 Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and derive the IC50 value for this compound.
-
-
Calculate Ki:
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the NK1 receptor.
-
-
Visualizations
NK1 Receptor Signaling Pathway
The NK1 receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway upon activation by Substance P.
Caption: NK1 receptor signaling cascade via the Gq pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram provides a logical flow of the experimental steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
The Stereoselective Activity of NK1 Receptor Antagonists: A Technical Overview of CP-99,994 and its Enantiomer CP-100,263
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological activity of the potent and selective neurokinin-1 (NK1) receptor antagonist, CP-99,994, and its enantiomer, CP-100,263. A comprehensive review of available data highlights the critical role of stereochemistry in the interaction with the NK1 receptor and subsequent biological activity. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to support further research and development in this area.
Core Findings: Stereoselectivity and Potency
CP-99,994 is a high-affinity, non-peptide antagonist of the NK1 receptor, the primary receptor for the neuropeptide Substance P. In stark contrast, its enantiomer, CP-100,263, exhibits significantly lower potency, often reported to be over 1,000 times less active.[1] This dramatic difference in activity underscores the stereospecific nature of the binding interaction between this class of antagonists and the NK1 receptor.
Quantitative Analysis of In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for CP-99,994 and CP-100,263, demonstrating the potent and stereoselective activity of CP-99,994.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Assay Type | Preparation | Ki (nM) | Reference |
| CP-99,994 | Radioligand Binding | Not Specified | 0.145 | [2] |
Table 2: Ex Vivo Receptor Occupancy
| Compound | Assay Type | Tissue | IC50 (nM) | Reference |
| CP-99,994 | Ex Vivo Binding | Gerbil Striatum | 36.8 | [2] |
Table 3: In Vivo Efficacy - Anti-emetic Effects in Ferrets
| Compound | Emetic Stimulus | Dose (mg/kg, s.c.) | Inhibition of Retching and Vomiting | Reference |
| CP-99,994 | Loperamide, Apomorphine, CuSO4, Cisplatin | 0.1 - 1.0 | Dose-related inhibition | [1] |
| CP-100,263 | CuSO4, Loperamide, Cisplatin, Apomorphine | 1.0 | No significant effect | [1] |
| CP-100,263 | Ipecac | 1.0 | Approximately 1/10th the potency of CP-99,994 | [1] |
Table 4: In Vivo Efficacy - Inhibition of Neurogenic Plasma Extravasation in Rats
| Compound | Stimulus | Dose (mg/kg, i.v.) | Effect on Tracheal Vascular Permeability | Reference |
| CP-99,994 | Hypertonic Saline, Substance P, Capsaicin | 1.0 - 4.0 | Prevention of increase | [3] |
| CP-100,263 | Substance P, Hypertonic Saline | 2.0 - 4.0 | No effect | [3] |
Table 5: In Vivo Efficacy - Effects on Raclopride-Induced Catalepsy in Rats
| Compound | Treatment | Dose (mg/kg) | Effect on Catalepsy | Reference |
| CP-99,994 | Raclopride (2.5 mg/kg, i.p.) | 2.5 and 10 | Attenuation | [4] |
| CP-100,263 | Raclopride (2.5 mg/kg, i.p.) | 10 | No effect | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized methodologies based on the cited literature.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human NK1 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Binding Assay: The membrane preparation is incubated with a known concentration of a radiolabeled NK1 receptor agonist (e.g., [³H]-Substance P) and varying concentrations of the test compound (CP-99,994 or CP-100,263).
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a displacement curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Anti-emetic Model in Ferrets
Objective: To evaluate the anti-emetic potential of a compound.
Methodology:
-
Animal Model: Male ferrets are commonly used as they have a well-characterized emetic response.
-
Drug Administration: Test compounds (CP-99,994 or CP-100,263) or vehicle are administered, typically via subcutaneous (s.c.) or intravenous (i.v.) injection, at various doses.
-
Emetic Challenge: After a predetermined pretreatment time, an emetic stimulus is administered. Common stimuli include apomorphine, loperamide, copper sulfate, cisplatin, or ipecac, which act through different mechanisms.[1]
-
Observation: The animals are observed for a set period, and the number of retches and vomits are recorded.
-
Data Analysis: The ability of the test compound to reduce the number of emetic episodes compared to the vehicle control is determined. Dose-response curves can be generated to calculate the ED50 (the dose that produces a 50% reduction in emesis).
In Vivo Model of Neurogenic Plasma Extravasation in Rats
Objective: To assess the ability of a compound to inhibit neurogenic inflammation.
Methodology:
-
Animal Model: Anesthetized rats are used for this model.
-
Measurement of Vascular Permeability: Evans blue dye, which binds to albumin, is injected intravenously. Extravasation of the dye into the tracheal tissue is used as a measure of increased vascular permeability.[3]
-
Drug Administration: The test compound (CP-99,994 or CP-100,263) or vehicle is administered intravenously.
-
Inflammatory Challenge: Neurogenic inflammation is induced by an intravenous injection of substance P, capsaicin, or by inhalation of hypertonic saline.[3]
-
Tissue Collection and Analysis: After a set time, the trachea is removed, and the amount of Evans blue dye that has extravasated into the tissue is quantified spectrophotometrically.
-
Data Analysis: The reduction in dye extravasation in the drug-treated groups is compared to the vehicle-treated control group.
Conclusion
The data presented in this technical guide unequivocally demonstrate the high potency and stereoselective nature of CP-99,994 as an NK1 receptor antagonist. Its enantiomer, CP-100,263, is substantially less active, highlighting the precise structural requirements for effective binding to the NK1 receptor. This information is critical for the rational design and development of future NK1 receptor antagonists for a variety of therapeutic applications, including the treatment of emesis, pain, and inflammation. The provided experimental methodologies offer a foundation for further investigation into the pharmacology of these and other related compounds.
References
- 1. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. A new NK1 receptor antagonist (CP-99,994) prevents the increase in tracheal vascular permeability produced by hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tachykinin NK1 Receptor in Pain: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The tachykinin neurokinin-1 (NK1) receptor, a G protein-coupled receptor, and its endogenous ligand, Substance P, are integral components of the intricate neural circuitry governing pain perception.[1] For decades, this system has been a focal point of research in pain and inflammation, holding the promise of a novel class of analgesics.[2] Substance P, an undecapeptide neuropeptide, is released from the terminals of primary afferent sensory neurons in response to noxious stimuli, playing a pivotal role in the transmission of pain signals from the periphery to the central nervous system.[3][4] The activation of NK1 receptors by Substance P is a key event in the initiation and maintenance of pain, particularly in states of inflammation and nerve injury.[4] This technical guide provides an in-depth exploration of the role of the NK1 receptor in pain, intended for researchers, scientists, and drug development professionals. It delves into the core signaling mechanisms, presents quantitative data on receptor binding and antagonist efficacy, details key experimental protocols, and visualizes complex pathways and workflows.
Core Signaling Pathways of the NK1 Receptor
The NK1 receptor is predominantly coupled to the Gq alpha subunit of its associated G-protein.[1] Upon binding of Substance P, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. This activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately culminate in neuronal excitation, contributing to the sensation of pain.[1]
A critical aspect of NK1 receptor signaling is its internalization upon agonist binding.[5][6] This process, initially thought to be solely a mechanism for signal termination and receptor desensitization, is now understood to be a crucial component of sustained neuronal signaling from within intracellular compartments called endosomes.[1] This endosomal signaling is believed to contribute to the long-lasting neuronal hyperexcitability characteristic of chronic pain states.[1]
Quantitative Data
NK1 Receptor Expression
The expression of the NK1 receptor is crucial for its function in pain transmission. Studies have quantified its presence in key anatomical locations involved in nociception.
| Tissue/Cell Type | Species | Percentage of Neurons Expressing NK1R | Method |
| Lumbar Dorsal Root Ganglia (L4) | Young Rats | 32 ± 1.5% | Immunohistochemistry |
| Small DRG Neurons (<25 µm) | Rat | 85.9% | In situ Hybridization |
| Medium DRG Neurons (26-40 µm) | Rat | 14.1% | In situ Hybridization |
| Small DRG Neurons (<21 µm) | Rat | >90% | In situ Hybridization of isolated cells |
Data compiled from references[7][8].
Ligand Binding Affinities for the NK1 Receptor
The affinity of various ligands, including the endogenous agonist Substance P and synthetic antagonists, for the NK1 receptor is a critical determinant of their potency.
| Ligand | Receptor Type | Assay Type | IC50 (nM) | Ki (nM) | Cell/Tissue Type |
| Unlabeled Substance P | Rat SPR | Competition | 2.0 | KNRK cells | |
| Aprepitant (B1667566) | Rat NK1R | Competition | 0.09 (IC50) | Rat brain homogenates | |
| L-732,138 | Human NK1R | Competition | 2.3 | CHO cells | |
| Rolapitant | Human NK1R | Competition | 0.66 | ||
| Vofopitant (GR 205171A) | Human NK1R | Competition | 9.5 and 10.6 (pKi) |
Data compiled from references[3][5][9][10].
Efficacy of Aprepitant in Clinical Trials for Nausea and Vomiting
While NK1 receptor antagonists have shown limited success as analgesics in clinical trials, their efficacy in preventing chemotherapy-induced nausea and vomiting (CINV) is well-established.[11][12]
| Study Population | Treatment Regimen | Outcome Measure | Efficacy |
| Patients receiving cisplatin | Aprepitant (125mg day 1, 80mg days 2-3) + standard therapy vs. standard therapy alone | Complete response rate (sustained over 6 cycles) | 64% and 59% between cycles 1 and 6, respectively |
| Patients receiving cisplatin | Single dose fosaprepitant (B1673561) (150mg) vs. standard aprepitant regimen | Overall complete response rate | 71.9% (fosaprepitant) vs. 72.3% (aprepitant) |
| Patients with breast cancer receiving AC-based chemotherapy | Aprepitant (80mg daily days 2-3) vs. dexamethasone (B1670325) (4mg twice daily days 2-3) for delayed CINV | Complete response rate | 79.5% vs. 79.5% |
Data compiled from reference[11].
Experimental Protocols
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol details a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.[1]
Materials:
-
Cell membranes expressing NK1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin
-
Radioligand: [³H]-Substance P
-
Non-labeled Ligand (for non-specific binding): Substance P (1 µM final concentration)
-
Test Compound at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled Substance P, 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [³H]-Substance P, 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
Capsaicin-Induced Pain Model in Mice
This model is used to induce inflammatory pain and assess the efficacy of analgesic compounds.[13]
Materials:
-
Male or female mice
-
Capsaicin (B1668287) solution (e.g., 0.1-1% in saline with a solubilizing agent like Tween 80)
-
Syringes with fine-gauge needles (e.g., 30G)
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia)
Procedure:
-
Acclimatization: Acclimate mice to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical (von Frey) or thermal (hot plate) stimuli.
-
Capsaicin Injection: Inject a small volume (e.g., 10-20 µL) of capsaicin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, observe and quantify nocifensive behaviors such as licking, flinching, and lifting of the injected paw for a defined period (e.g., 5-15 minutes).
-
Post-injection Testing: At various time points after the capsaicin injection (e.g., 30 minutes, 1, 2, 4, 24 hours), re-assess paw withdrawal thresholds to mechanical and/or thermal stimuli to measure the development of hyperalgesia and allodynia.
-
Drug Administration: For analgesic testing, administer the test compound (e.g., an NK1 receptor antagonist) at a predetermined time before or after the capsaicin injection and compare the behavioral responses to a vehicle-treated control group.
NK1 Receptor Internalization Assay (Fluorescence-based)
This protocol describes a method to visualize and quantify the agonist-induced internalization of the NK1 receptor.[2][5]
Materials:
-
Cells stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-tGFP)
-
Cell culture plates (e.g., 96-well)
-
Substance P or other NK1R agonists
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Plating: Seed the NK1R-tGFP expressing cells into the wells of a 96-well plate and allow them to adhere overnight.
-
Agonist Stimulation: Treat the cells with varying concentrations of Substance P for different durations (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Fixation: After the stimulation period, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Staining: Wash the cells again with PBS and stain the nuclei with DAPI.
-
Imaging: Acquire images of the cells using a high-content imaging system or a confocal microscope.
-
Quantification: Analyze the images to quantify receptor internalization. This can be done by measuring the formation of intracellular fluorescent vesicles or puncta. Image analysis software can be used to count the number and intensity of these intracellular structures per cell.
-
Data Analysis: Determine the time course and dose-response of agonist-induced NK1R internalization.
Mechanism of NK1 Receptor-Mediated Hyperalgesia
The activation of NK1 receptors in the spinal cord dorsal horn by Substance P released from primary afferent neurons is a key mechanism underlying central sensitization, a state of neuronal hyperexcitability that contributes to hyperalgesia (an increased response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).[4]
Conclusion
The tachykinin NK1 receptor remains a compelling target in the field of pain research. Its well-defined role in nociceptive signaling, particularly in the context of central sensitization, underscores its importance in the pathophysiology of chronic pain. While the clinical development of NK1 receptor antagonists for analgesia has been challenging, their success in other therapeutic areas, such as CINV, demonstrates that these compounds can effectively modulate NK1 receptor function in humans. Future research aimed at understanding the nuances of NK1 receptor signaling, including the role of endosomal signaling and the development of peripherally restricted antagonists, may yet unlock the full therapeutic potential of targeting this pathway for the treatment of pain. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of the NK1 receptor in pain.
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor expression in dorsal root ganglion neurons of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small sensory neurons in the rat dorsal root ganglia express functional NK-1 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin receptor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
CP-99994: A Technical Guide to its Antagonism of Neurokinin A at the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the non-peptide antagonist, CP-99994, and its effects on neurokinin A (NKA) signaling through the neurokinin-1 (NK1) receptor. This compound is a potent and selective antagonist of the NK1 receptor, exhibiting high binding affinity. This document details the quantitative data associated with its binding and functional antagonism, outlines the key signaling pathways modulated by this interaction, and provides comprehensive experimental protocols for the study of NK1 receptor antagonists. Visualizations of the signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of the molecular pharmacology of this compound.
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a significant role in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction. These effects are primarily mediated through the activation of G protein-coupled receptors, with a notable interaction at the neurokinin-1 (NK1) receptor, the preferential receptor for Substance P (SP).[1] The development of selective NK1 receptor antagonists has been a key focus of drug discovery efforts aimed at treating conditions such as chemotherapy-induced nausea and vomiting, pain, and inflammatory disorders.[2][3]
This compound, (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, is a non-peptide small molecule that has been identified as a potent and selective antagonist of the NK1 receptor.[4] Its ability to penetrate the central nervous system has made it a valuable tool for investigating the role of NK1 receptors in both central and peripheral processes.[2] This guide will focus specifically on the interaction of this compound with NKA at the NK1 receptor, providing a detailed analysis for researchers in the field.
Quantitative Data: Binding Affinity and Functional Antagonism
This compound demonstrates high-affinity binding to the human NK1 receptor. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor, with a lower Ki value indicating a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit 50% of a specific biological response. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Parameter | Value | Species/Cell Line | Ligand | Reference |
| Binding Affinity (Ki) | 0.25 nM | Human (cell line) | - | [2] |
| Binding Affinity (Ki) | 0.145 nM | in vitro | - | |
| Functional Antagonism (pA2) | 10.2 | Guinea Pig (ileum) | Substance P | [5] |
| Functional Antagonism (pA2) | 11.9 | Guinea Pig (ileum) | Septide | [5] |
Note: While specific pA2 or IC50 values for this compound against Neurokinin A were not explicitly found in the searched literature, the data against Substance P, the primary endogenous ligand for the NK1 receptor, provides a strong indication of its potent antagonist activity at this receptor.
Signaling Pathways
Neurokinin A, upon binding to the NK1 receptor, initiates a cascade of intracellular signaling events. The NK1 receptor is primarily coupled to the Gq/11 family of G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of DAG lead to the activation of protein kinase C (PKC).
Furthermore, NKA-induced NK1 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways converges on the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of pro-inflammatory genes.
This compound, as a competitive antagonist, binds to the NK1 receptor and prevents NKA from initiating this signaling cascade, thereby inhibiting the downstream cellular responses.
Caption: Neurokinin A signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the NK1 receptor and its antagonism of NKA-induced effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]Substance P or [¹²⁵I]Substance P).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Protocol:
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in binding buffer. For total binding, omit the unlabeled competitor. For non-specific binding, include a saturating concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit NKA-induced increases in intracellular calcium.
Materials:
-
A cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Neurokinin A.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader or microscope.
Protocol:
-
Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Then, add a fixed concentration of Neurokinin A (typically the EC80 concentration) to each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the NKA-induced response against the log concentration of this compound to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on NKA-induced phosphorylation of ERK1/2.
Materials:
-
A cell line expressing the human NK1 receptor.
-
Neurokinin A.
-
This compound.
-
Cell lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Seed cells and grow to near confluence. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Pre-incubate the cells with varying concentrations of this compound for 30 minutes. Then, stimulate the cells with NKA for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample. Plot the percentage of inhibition of NKA-induced ERK1/2 phosphorylation against the log concentration of this compound to determine the IC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing an NK1 receptor antagonist like this compound.
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CP-99994: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-99994 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This technical guide provides a comprehensive overview of the preclinical studies involving this compound, summarizing key findings in various animal models of pain, emesis (vomiting), and cough. The document details the mechanism of action of this compound through the NK1 receptor signaling pathway, presents available pharmacokinetic and toxicological data, and outlines detailed experimental protocols for key preclinical assays. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering insights into the preclinical evaluation of NK1 receptor antagonists.
Core Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and blocking the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P. The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events.
Signaling Pathway of Substance P and the NK1 Receptor
The activation of the NK1 receptor by Substance P primarily couples to Gαq and Gαs proteins, leading to the activation of multiple downstream signaling pathways. These pathways play a crucial role in neurotransmission, inflammation, and cellular proliferation.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).
-
MAPK/ERK Pathway: The NK1 receptor can also activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation and survival.
This compound, by blocking the binding of Substance P to the NK1 receptor, effectively inhibits these downstream signaling cascades.
Preclinical Efficacy
This compound has been evaluated in a range of preclinical models, demonstrating efficacy in conditions where the Substance P/NK1 receptor system is implicated.
Analgesia
Preclinical studies have investigated the analgesic potential of this compound in models of inflammatory and postoperative pain.
| Animal Model | Pain Induction | Administration Route | Dose Range | Observed Effect | Citation(s) |
| Mouse | Laparotomy (postsurgical pain) | s.c. | 30 mg/kg | Reduced mechanical allodynia. | [1] |
| Rat | Formalin Injection | s.c. | 3-30 mg/kg | Dose-dependently blocked the late phase of the formalin response. | [2] |
| Human | Third Molar Extraction | i.v. infusion | 750 µg/kg over 5 hours | Significant pain reduction at 90 minutes post-surgery compared to placebo. | [3] |
Anti-Emesis
This compound has shown broad-spectrum anti-emetic effects in preclinical models, particularly in ferrets, which are considered a gold standard for emesis research.
| Animal Model | Emetic Stimulus | Administration Route | Dose Range | Observed Effect | Citation(s) |
| Ferret | Cisplatin (B142131) | i.p. | 10 mg/kg | Abolished both acute and delayed emesis. | [4] |
| Ferret | Loperamide | s.c. | 1 mg/kg | Abolished the emetic response. | [5][6] |
| Ferret | Apomorphine, CuSO4, Ipecac | s.c. | 0.1-1.0 mg/kg | Dose-related inhibition of retching and vomiting. | [7] |
| Dog | Apomorphine, CuSO4 | i.v. bolus + infusion | 40 µg/kg + 300 µg/kg/h | Statistically significant reductions in vomiting. | [7] |
Antitussive Effects
The potential of this compound to suppress cough has been investigated in canine models.
| Animal Model | Cough Induction | Administration Route | Dose | Observed Effect | Citation(s) |
| Dog | Mechanical Stimulation of Trachea | p.o. | 10 mg/kg | Inhibited cough frequency by 52% at 2 hours. | [8][9][10] |
Pharmacokinetics
Limited pharmacokinetic data for this compound is available in the public domain. The compound's development was reportedly halted due to poor oral bioavailability.
| Species | Administration Route | Dose | Tmax | Cmax | Half-life (t1/2) | Oral Bioavailability | Citation(s) |
| Dog | p.o. | 10 mg/kg | 2 hours | 75 ± 26 ng/mL | Not Reported | Poor | [8][9][10] |
Toxicology
Detailed Experimental Protocols
The following sections provide detailed methodologies for key preclinical experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of anti-inflammatory compounds.
Protocol Details:
-
Animals: Male Wistar rats (180-200 g) are typically used. Animals are housed in standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Groups: Animals are randomly assigned to different treatment groups, including a vehicle control, one or more doses of this compound, and a positive control (e.g., indomethacin).
-
Dosing: this compound or the vehicle is administered via the desired route (e.g., intraperitoneally or orally) at a specific time point (e.g., 30 or 60 minutes) before carrageenan injection.
-
Inflammation Induction: A 0.1 mL volume of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage of inhibition of edema by the test compound is then calculated by comparing the edema in the treated groups to the vehicle control group.
Cisplatin-Induced Emesis in Ferrets
This model is used to evaluate the anti-emetic potential of drug candidates against chemotherapy-induced nausea and vomiting.
Protocol Details:
-
Animals: Male ferrets (1-1.5 kg) are commonly used. They are housed individually and acclimatized to the observation cages.
-
Baseline Observation: Animals are observed for a period before the experiment to ensure they do not exhibit spontaneous emesis.
-
Dosing: this compound or a vehicle is administered at a predetermined time before the emetic challenge.
-
Emesis Induction: Cisplatin is administered intraperitoneally at a dose known to induce a reliable emetic response (e.g., 5-10 mg/kg).
-
Observation: Following cisplatin administration, the animals are continuously observed for a defined period (e.g., 4 to 8 hours). The latency to the first retch or vomit, the total number of retches, and the total number of vomits are recorded.
-
Data Analysis: The anti-emetic efficacy of this compound is determined by comparing the emetic parameters in the treated group to those in the vehicle control group.
Conclusion
This compound is a well-characterized preclinical tool compound that has been instrumental in elucidating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Its demonstrated efficacy in animal models of pain, emesis, and cough underscores the therapeutic potential of NK1 receptor antagonism. However, the compound's poor oral bioavailability has limited its clinical development. This technical guide provides a comprehensive summary of the preclinical data on this compound, which can serve as a valuable reference for researchers working on the development of novel NK1 receptor antagonists with improved pharmacokinetic profiles.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitussive activity of the tachykinin NK1 receptor antagonist, this compound, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-99994: A Technical Review of a Pioneering NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the scientific literature on CP-99994, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document details the core pharmacology of this compound, including its mechanism of action, key experimental data, and the methodologies used to generate this knowledge.
Core Concepts: Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP), the endogenous ligand, to the NK1 receptor. The NK1 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex. By antagonizing the NK1 receptor, this compound effectively inhibits the downstream signaling cascades initiated by Substance P.
The binding of Substance P to the NK1 receptor typically activates Gq and Gs G-proteins, leading to a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating the pro-inflammatory and nociceptive effects of Substance P. This compound, by preventing the initial binding of Substance P, abrogates this entire signaling cascade.
Furthermore, NK1 receptor activation has been shown to potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor via PKC-dependent phosphorylation. This crosstalk between the NK1 and NMDA receptor systems is thought to play a significant role in the central sensitization associated with chronic pain states. By blocking the NK1 receptor, this compound can indirectly modulate NMDA receptor function, contributing to its analgesic properties.
dot
Caption: Substance P/NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |
| Ki | - | - | - | 0.145 nM | [1] |
| IC50 | Gerbil | Striatum (ex vivo) | - | 36.8 nM | [1] |
| Ki | Rat | Forebrain membranes | [3H]Substance P | 0.96 ± 0.20 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | Dose | Route | Effect | Reference |
| Cisplatin-induced Emesis | Ferret | Inhibition of retching and vomiting | 0.3-3 mg/kg | i.v. | Dose-dependent attenuation; 3 mg/kg prevented vomiting in all animals. | [3] |
| Various Emetogens | Ferret | Inhibition of retching and vomiting | 0.1-1.0 mg/kg | s.c. | Dose-related inhibition against central, peripheral, and mixed emetic stimuli. | [1] |
| Cisplatin-induced Emesis (Acute & Delayed) | Ferret | Abolition of emesis | 10 mg/kg (every 8h) | i.p. | Abolished both acute and delayed emesis. | [4] |
| Antitussive | Dog | Inhibition of cough frequency | 10 mg/kg | p.o. | 52% inhibition at 2h, 31% at 6h. | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Dose | Route | Value | Reference |
| Plasma Level (2h) | 10 mg/kg | p.o. | 75 ± 26 ng/ml | [5] |
| Plasma Level (6h) | 10 mg/kg | p.o. | 22 ± 6 ng/ml | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate understanding and replication.
In Vivo Microdialysis for Acetylcholine (B1216132) Measurement in Rat Striatum
This protocol is a composite based on descriptions of in vivo microdialysis techniques used to measure neurotransmitter levels.
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the rat striatum.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannula
-
Dental cement
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., 10 µM physostigmine)
-
This compound solution
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in a stereotaxic apparatus.
-
Expose the skull and drill a small hole over the target brain region (striatum).
-
Implant a guide cannula at the appropriate stereotaxic coordinates.
-
Secure the cannula to the skull using dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1 hour to obtain a stable baseline of acetylcholine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to measure changes in acetylcholine levels following this compound administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.
-
Quantify acetylcholine levels by comparing the peak areas to a standard curve.
-
dot
Caption: Workflow for in vivo microdialysis to measure acetylcholine levels.
Cisplatin-Induced Emesis Model in Ferrets
This protocol is a generalized procedure based on several studies investigating the anti-emetic effects of NK1 receptor antagonists.[3][4][6]
Objective: To evaluate the anti-emetic efficacy of this compound against cisplatin-induced emesis.
Materials:
-
Male ferrets (1-1.5 kg)
-
Cisplatin (B142131) solution
-
This compound solution
-
Vehicle control (e.g., saline)
-
Observation cages
Procedure:
-
Acclimation:
-
House ferrets individually in observation cages and allow them to acclimate to the environment for at least one week prior to the experiment.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Drug Administration and Observation:
-
On the day of the experiment, administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, i.v. or i.p.).
-
Immediately after cisplatin administration, place the ferrets in clean observation cages.
-
Observe the animals continuously for a set period (e.g., 4 hours for acute emesis, and for several days for delayed emesis).
-
Record the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is defined as the forceful expulsion of gastric contents.
-
-
Data Analysis:
-
Calculate the total number of emetic episodes (retches + vomits) for each treatment group.
-
Compare the emetic response in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
-
dot
Caption: Experimental workflow for the cisplatin-induced emesis model in ferrets.
References
- 1. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. affinity ic50 values: Topics by Science.gov [science.gov]
- 3. The tachykinin NK1 receptor antagonist CP-99,994 attenuates cisplatin induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CP-99994 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-99994 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. Animal studies have implicated the Substance P/NK1 receptor system in various physiological processes, including pain transmission, inflammation, and affective disorders.[1][2] Consequently, this compound has been investigated as a potential therapeutic agent in several preclinical models. These application notes provide detailed protocols for conducting in vivo studies with this compound in rodents, focusing on its evaluation in models of postoperative pain and drug-induced catalepsy. The information herein is intended to guide researchers in designing and executing robust preclinical experiments to explore the pharmacological effects of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor.[3] Substance P is a neuropeptide that is widely distributed in the central and peripheral nervous systems and is involved in the transmission of pain signals, particularly in inflammatory states.[1][2] By antagonizing the NK1 receptor, this compound can modulate neuronal excitability and block downstream signaling pathways associated with nociception and other Substance P-mediated effects.
Data Presentation
Pharmacokinetic Profile of this compound in Rodents
| Parameter | Mouse (s.c.) | Rat (s.c.) |
| Dose (mg/kg) | e.g., 10 | e.g., 10 |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
Recommended Dosing for In Vivo Studies
| Species | Model | Doses (mg/kg) | Route of Administration | Reference |
| Mouse (CD-1) | Postoperative Pain (Laparotomy) | 3, 10, 30 | Subcutaneous (s.c.) | [5] |
| Rat (Sprague-Dawley) | Raclopride-Induced Catalepsy | 0.5, 2.5, 10 | Subcutaneous (s.c.) | [2] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
For subcutaneous administration in rodents, this compound can be dissolved in 0.9% sterile saline to the desired concentration.[5]
Materials:
-
This compound powder
-
0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Weigh the required amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 0.9% sterile saline to achieve the desired final concentration.
-
Vortex the tube until the this compound is completely dissolved.
-
The solution is now ready for subcutaneous injection.
Protocol 1: Evaluation of this compound in a Mouse Model of Postoperative Pain
This protocol is adapted from a study evaluating the efficacy of this compound on facial grimacing and mechanical allodynia in mice following surgery.[5]
Animal Model:
-
Species: Mouse
-
Strain: CD-1
-
Sex: Male or Female
-
Weight: 25-30 g
Experimental Groups:
-
Group 1: Vehicle (0.9% Saline) s.c.
-
Group 2: this compound (3 mg/kg) s.c.
-
Group 3: this compound (10 mg/kg) s.c.
-
Group 4: this compound (30 mg/kg) s.c.
-
Group 5: Positive Control (e.g., Buprenorphine 0.1 mg/kg) s.c.
Procedure:
-
Baseline Assessments:
-
Acclimate mice to the testing environment.
-
Record baseline facial grimacing scores using a validated grimace scale (e.g., Mouse Grimace Scale).
-
Measure baseline mechanical sensitivity using von Frey filaments.
-
-
Surgical Procedure (Laparotomy):
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).
-
Shave and disinfect the abdominal area.
-
Make a 1 cm midline incision through the skin and linea alba.
-
Suture the muscle layer and close the skin with surgical clips or sutures.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
-
Drug Administration:
-
At a predetermined time post-surgery (e.g., 24 hours), administer the vehicle, this compound, or positive control by subcutaneous injection.[5]
-
-
Post-Treatment Assessments:
Data Analysis:
-
Analyze facial grimace scores and mechanical withdrawal thresholds using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
Protocol 2: Evaluation of this compound in a Rat Model of Raclopride-Induced Catalepsy
This protocol is based on a study investigating the effect of this compound on catalepsy induced by a dopamine (B1211576) D2 receptor antagonist.[2]
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Weight: 200-250 g
Experimental Groups:
-
Group 1: Vehicle (0.9% Saline) s.c. + Raclopride (B1662589) (2.5 mg/kg) i.p.
-
Group 2: this compound (0.5 mg/kg) s.c. + Raclopride (2.5 mg/kg) i.p.
-
Group 3: this compound (2.5 mg/kg) s.c. + Raclopride (2.5 mg/kg) i.p.
-
Group 4: this compound (10 mg/kg) s.c. + Raclopride (2.5 mg/kg) i.p.
Procedure:
-
Acclimation:
-
Acclimate rats to the testing environment and handling procedures.
-
-
Drug Administration:
-
Administer the vehicle or this compound by subcutaneous injection.
-
30 minutes after the first injection, administer raclopride (2.5 mg/kg) by intraperitoneal (i.p.) injection to induce catalepsy.
-
-
Catalepsy Assessment:
-
At various time points after raclopride injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
The bar test is a common method: place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis:
-
Compare the descent latencies between the different treatment groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to determine if this compound attenuates raclopride-induced catalepsy.
References
- 1. Pharmacokinetics and pharmacodynamics of subcutaneous naltrexone pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-99994 in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CP-99994, a selective neurokinin-1 (NK1) receptor antagonist, in various mouse models of pain. This document includes recommended dosages, detailed experimental protocols, and an overview of the underlying signaling pathways.
Introduction
This compound is a potent and selective non-peptide antagonist of the Substance P (SP) preferred neurokinin-1 (NK1) receptor.[1] Substance P is a neuropeptide implicated in the transmission of pain signals, particularly in inflammatory and neuropathic states.[2] By blocking the NK1 receptor, this compound can attenuate nociceptive signaling, making it a valuable tool for pain research. These notes are intended to provide researchers with the necessary information to effectively design and execute preclinical studies investigating the analgesic potential of this compound in mice.
Data Presentation: this compound Dosage and Efficacy in Mouse Pain Models
The following tables summarize the quantitative data on this compound dosage and efficacy in various mouse models of pain.
Table 1: Postoperative Pain Model (Laparotomy)
| Mouse Strain | Dosage (mg/kg) | Route of Administration | Pain-Related Behavior | Efficacy | Citation |
| CD-1 | 3, 10, 30 | Subcutaneous (s.c.) | Facial Grimacing (Mouse Grimace Scale) | Limited efficacy; only the 30 mg/kg dose showed a significant reduction at 2 hours post-surgery. | [3] |
| CD-1 | 30 | Subcutaneous (s.c.) | Mechanical Allodynia (von Frey Test) | Significantly reduced mechanical allodynia at 30 and 180 minutes post-injection. | [3] |
Table 2: Inflammatory Pain Model (Formalin Test)
| Mouse Strain | Dosage (mg/kg) | Route of Administration | Pain-Related Behavior | Efficacy | Citation |
| Not Specified | 3 - 30 | Not Specified | Late Phase Licking/Biting | Dose-dependently blocked the late phase of the formalin response. | [4] |
Signaling Pathway
The analgesic effects of this compound are primarily mediated through the blockade of the Substance P/Neurokinin-1 Receptor (SP/NK1R) signaling pathway.
Experimental Protocols
Postoperative Pain Model: Laparotomy in Mice
This protocol is adapted from studies evaluating postoperative pain in mice.[3]
a. Experimental Workflow
b. Materials
-
This compound (e.g., Sigma, SML0752)
-
Sterile 0.9% saline
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material
-
Warming pad
-
Behavioral testing apparatus (von Frey filaments, video recording for grimace scoring)
c. Procedure
-
Acclimation: Acclimate mice to the testing room and behavioral apparatuses for at least 30 minutes prior to any procedures.
-
Baseline Testing: Conduct baseline measurements of mechanical sensitivity using von Frey filaments.
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 5% for induction, 1.5-2% for maintenance). Apply ophthalmic ointment to prevent corneal drying.
-
Surgical Procedure:
-
Shave the abdominal area and disinfect with an appropriate antiseptic.
-
Make a midline incision of approximately 1 cm through the skin and the linea alba to expose the abdominal cavity.
-
Suture the muscle layer and then the skin.
-
-
Recovery: Allow the mouse to recover on a warming pad until it regains normal ambulation.
-
Drug Administration: At the desired time point post-surgery (e.g., 24 hours), administer this compound subcutaneously. Doses of 3, 10, and 30 mg/kg have been used.[3] The vehicle is typically sterile 0.9% saline.
-
Post-treatment Behavioral Testing:
-
Mechanical Allodynia: Assess mechanical sensitivity using von Frey filaments at various time points after drug administration (e.g., 30 and 180 minutes).[3]
-
Facial Grimacing: Record videos of the mice at different time points (e.g., 30 minutes, 2 hours, 4 hours) for later analysis using the Mouse Grimace Scale.[3]
-
Inflammatory Pain Model: Formalin Test in Mice
This protocol is based on standard formalin test procedures.[4][5]
a. Experimental Workflow
b. Materials
-
This compound
-
Sterile 0.9% saline
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers with mirrors for clear viewing of paws
-
Timer
c. Procedure
-
Acclimation: Place mice in individual observation chambers for at least 30 minutes to allow them to acclimate.
-
Drug Administration: Administer this compound or vehicle at the desired time before formalin injection (e.g., 30 minutes prior).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection.
-
Late Phase (Phase 2): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the time spent licking/biting between the this compound-treated and vehicle-treated groups for both phases.
Neuropathic Pain Models: Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI)
While specific studies using this compound in these mouse models were not identified in the literature search, these are standard models for which the compound could be tested.
a. Spared Nerve Injury (SNI) Protocol Outline [6][7][8]
-
Anesthetize the mouse.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Close the incision.
-
Allow several days for neuropathic pain behaviors to develop, which can be assessed by mechanical allodynia (von Frey test) in the sural nerve territory.
-
Administer this compound and assess its effect on mechanical allodynia.
b. Chronic Constriction Injury (CCI) Protocol Outline [9][10][11]
-
Anesthetize the mouse.
-
Expose the sciatic nerve.
-
Place one or more loose ligatures around the sciatic nerve until a slight constriction is observed.
-
Close the incision.
-
Allow several days for the development of neuropathic pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia).
-
Administer this compound and evaluate its effect on pain-related behaviors.
Visceral Pain Model: Acetic Acid-Induced Writhing Test
This is a common model for visceral pain. While specific data for this compound in this mouse model is lacking from the search, the protocol is standard.[12][13]
a. Protocol Outline
-
Acclimate the mouse to an observation chamber.
-
Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a pre-treatment period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6-0.7%) intraperitoneally.
-
Immediately begin counting the number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a set period (e.g., 15-20 minutes).
-
Compare the number of writhes in the this compound-treated group to the vehicle-treated group.
Preparation and Administration of this compound
-
Formulation: this compound dihydrochloride (B599025) is soluble in water and can be dissolved in sterile 0.9% saline for in vivo administration.[3][14]
-
Administration Routes: Subcutaneous (s.c.) and intraperitoneal (i.p.) injections are common routes for administering this compound to mice.
-
Storage: Store the stock compound as recommended by the supplier, typically desiccated at room temperature.[14] Prepare fresh solutions for injection on the day of the experiment.
Pharmacokinetics
Detailed pharmacokinetic studies of this compound specifically in mice are not extensively reported in the provided search results. However, studies in other species and related compounds suggest that it has oral bioavailability.[15] When designing experiments, it is crucial to consider the timing of drug administration relative to the peak of the pain response and the anticipated time to peak plasma concentration of the drug.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Substance P/NK1R pathway in various pain states. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical pain studies in mouse models. It is recommended to perform dose-response studies and to include appropriate positive and vehicle controls to ensure the validity of the experimental findings.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. saspublishers.com [saspublishers.com]
- 14. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 15. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing CP-99994 Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of CP-99994 solutions for in vivo and in vitro research applications. This compound is a potent and selective, non-peptide antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock and working solutions.
| Property | Value | Reference |
| Chemical Name | (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride (B599025) | [1] |
| Molecular Weight | 369.33 g/mol | [1] |
| Purity | ≥98% (as determined by HPLC) | [1] |
| Appearance | White to off-white solid | |
| Storage | Desiccate at room temperature | [1] |
Solubility Data
The solubility of this compound in common laboratory solvents is essential for preparing appropriate formulations for injection.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| Water | 100 | 36.93 | [1] |
| DMSO | 50 | 18.47 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound that can be further diluted for various experimental needs.
Materials:
-
This compound dihydrochloride powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Solution for Injection
This section provides protocols for preparing this compound solutions for various routes of administration. It is critical to use a vehicle that is appropriate for the chosen route of administration and to ensure the final solution is sterile and isotonic.
Vehicle: Sterile, isotonic (0.9%) saline.
Procedure:
-
Dilution: Based on the desired final concentration and the animal's weight, calculate the required volume of the this compound stock solution.
-
Vehicle Addition: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of sterile 0.9% saline.
-
Mixing: Gently mix the solution by inversion. Avoid vigorous vortexing to prevent precipitation.
-
Sterile Filtration: For volumes greater than 200 µL, it is recommended to sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial. This is a critical step to ensure the removal of any potential microbial contamination.[2]
-
Administration: The solution is now ready for intravenous administration.
Example Dosing: In human studies, this compound has been administered as a 250 µg/kg infusion over 2 hours and as a 750 µg/kg infusion over 5 hours.[3][4]
Vehicle: Sterile, isotonic (0.9%) saline.[1]
Procedure:
-
Dilution: Prepare the desired concentration of this compound by diluting the DMSO stock solution with sterile 0.9% saline. Ensure the final concentration of DMSO is low (typically <5%) to avoid irritation at the injection site.
-
Mixing: Gently mix the solution.
-
Sterile Filtration: If not prepared from a sterile-filtered stock in a sterile manner, the final solution should be sterile-filtered using a 0.22 µm syringe filter.
-
Administration: The solution is ready for subcutaneous injection.
Example Dosing: In rats, doses of 0.5, 2.5, or 10 mg/kg have been administered subcutaneously.[5] In mice, a dose of 30 mg/kg has been used.[1]
Vehicle: Sterile, isotonic (0.9%) saline, potentially with a co-solvent like DMSO.
Procedure:
-
Dilution: Dilute the this compound DMSO stock solution with sterile 0.9% saline to the final desired concentration. It is crucial to keep the final DMSO concentration as low as possible (ideally under 5-10%) to minimize peritoneal irritation. For compounds with limited aqueous solubility, a vehicle of 20% DMSO in saline has been used for IP injections in mice for other substances, though this should be validated for this compound.[6]
-
Mixing: Ensure the solution is thoroughly mixed.
-
Sterile Filtration: Sterile-filter the final solution using a 0.22 µm syringe filter.
-
Administration: The solution is ready for intraperitoneal injection. General guidelines for IP injection in rodents should be followed, including proper restraint and injection into the lower right quadrant of the abdomen to avoid injury to internal organs.[7]
Example Dosing: In rats, doses of 2.5 and 10 mg/kg have been administered via intraperitoneal injection.[5]
Visualization of Key Processes
Neurokinin-1 (NK1) Receptor Signaling Pathway
This compound acts as an antagonist at the NK1 receptor, blocking the downstream signaling initiated by its endogenous ligand, Substance P. The following diagram illustrates the primary signaling cascade associated with NK1 receptor activation.
Caption: NK1 Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow: Preparation of this compound for Injection
The following diagram outlines the general workflow for preparing a sterile this compound solution for in vivo administration.
Caption: Workflow for Preparing this compound Injection Solution.
References
- 1. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of an NK1 receptor antagonist (CP-99,994) on hypertonic saline-induced bronchoconstriction and cough in male asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for In Vitro Cell-Based Assays of CP-99994
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-99994 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, also known as the substance P receptor.[1][2] It exhibits high affinity for the human NK1 receptor and has been instrumental as a pharmacological tool for investigating the physiological roles of substance P-mediated signaling.[3] Substance P, the natural ligand for the NK1 receptor, is a neuropeptide implicated in numerous physiological and pathological processes, including pain transmission, inflammation, emesis, and cancer progression.[4][5] Antagonism of the NK1 receptor by compounds like this compound has been explored for its therapeutic potential in various conditions, including pain, depression, and chemotherapy-induced nausea and vomiting.[4][6] These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the NK1 receptor.[7] By binding to the receptor, it prevents the endogenous ligand, substance P, from activating downstream signaling pathways. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon activation by substance P, Gαq stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the diverse physiological effects of substance P. This compound blocks the initiation of this cascade by preventing the initial binding of substance P.
Signaling Pathway Diagram
Caption: Signaling pathway of the NK1 receptor and the antagonistic action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound from various cell-based assays.
| Parameter | Cell Line/Tissue | Assay Type | Value | Reference |
| Ki | Guinea Pig Lung | Radioligand Binding | 0.4 nM | [8] |
| Ki | - | Radioligand Binding | 0.25 nM | [1][2] |
| IC50 | Guinea Pig Locus Coeruleus Cells | Inhibition of Substance P-induced Excitation | 25 nM | [1] |
| Selectivity | Various Receptors | Radioligand Binding | >10 µM for NK2, NK3, and others | [1] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials
-
Cell Membranes: Prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor (CHO-hNK1R).
-
Radioligand: [³H]-Substance P.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (GF/C).
-
Cell Harvester.
-
Scintillation Counter.
b. Cell Membrane Preparation from CHO-hNK1R Cells
-
Culture CHO-hNK1R cells to confluency.
-
Wash the cell monolayer with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
c. Assay Procedure
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]-Substance P (at a final concentration around its Kd), 50 µL of assay buffer, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of [³H]-Substance P, 50 µL of unlabeled Substance P (1 µM final concentration), and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of [³H]-Substance P, 50 µL of varying concentrations of this compound, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapidly filtering the contents of each well through GF/C filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
d. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by Substance P in cells endogenously expressing the NK1 receptor.
a. Materials
-
Cell Line: U373MG human astrocytoma cells (endogenously express NK1 receptor).
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Substance P.
-
Test Compound: this compound.
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
b. Assay Procedure
-
Cell Plating: Seed U373MG cells into black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Add a pre-determined concentration of Substance P (typically the EC₈₀) to all wells simultaneously using the instrument's fluidics.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
c. Data Analysis
-
Determine the peak fluorescence response for each well after the addition of Substance P.
-
Normalize the data, with the response in the absence of this compound representing 100% and the response in the absence of Substance P representing 0%.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow Diagrams
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
References
- 1. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Substance P Induces Rapid and Transient Membrane Blebbing in U373MG Cells in a p21-Activated Kinase-Dependent Manner | PLOS One [journals.plos.org]
- 6. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
Application Notes: Probing Receptor Endocytosis with CP-99994
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-99994 is a potent and selective, non-peptide antagonist of the Neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP). The interaction between Substance P and its receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Agonist binding to the NK1R triggers a cascade of intracellular signaling events and initiates the process of receptor endocytosis, or internalization.[1][3][4] This internalization is a critical mechanism for the desensitization and subsequent resensitization of the cellular response to SP.[5]
This compound serves as a valuable pharmacological tool to investigate the dynamics of NK1R endocytosis. By competitively inhibiting the binding of agonists like Substance P, this compound can be used to block receptor internalization, allowing researchers to elucidate the molecular machinery and signaling pathways governing this process. These application notes provide detailed protocols and data for utilizing this compound in receptor endocytosis assays, primarily focusing on fluorescence microscopy-based methods.
Mechanism of Action
Substance P binding to the NK1R, a G protein-coupled receptor (GPCR), initiates signaling through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] This activation also promotes the recruitment of β-arrestins, which mediate receptor desensitization and facilitate the internalization of the receptor-ligand complex into endosomes.[2] this compound, as a competitive antagonist, binds to the NK1R without activating it, thereby preventing the conformational changes required for G protein coupling and β-arrestin recruitment, and consequently inhibiting agonist-induced receptor endocytosis.
Data Presentation: Inhibition of NK1R Endocytosis by this compound
The inhibitory potency of this compound on agonist-induced NK1R endocytosis can be quantified to understand its pharmacological characteristics. The following table summarizes key quantitative data from studies investigating the effect of this compound on NK1R internalization.
| Agonist | Antagonist | Apparent pA2 Value | Fold Potency Difference (vs. SP) | Cell Type/Tissue | Assay Method |
| Substance P (SP) | This compound | 10.2 | - | Myenteric neurons (guinea-pig ileum) | Quantitative Confocal Microscopy |
| Septide | This compound | 11.9 | 50x more potent against septide | Myenteric neurons (guinea-pig ileum) | Quantitative Confocal Microscopy |
Table 1: Quantitative analysis of this compound-mediated inhibition of agonist-induced NK1 receptor endocytosis. The apparent pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency. Data sourced from[6].
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the NK1R signaling pathway leading to endocytosis and a typical experimental workflow for an endocytosis assay using this compound.
Caption: NK1R signaling pathway leading to endocytosis.
Caption: Experimental workflow for a receptor endocytosis assay.
Experimental Protocols
The following protocol provides a detailed methodology for a fluorescence microscopy-based receptor endocytosis assay to evaluate the inhibitory effect of this compound on Substance P-induced NK1R internalization. This protocol is adapted for cells stably expressing a fluorescently tagged NK1R (e.g., tGFP-NK1R) but can be modified for immunocytochemistry-based detection of native receptors.
Materials:
-
Cells stably expressing N-terminally tagged tGFP-NK1R (e.g., SH-SY5Y cells).[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom imaging dishes or plates suitable for confocal microscopy.
-
This compound hydrochloride.
-
Substance P.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope with live-cell imaging capabilities (optional).
Protocol:
-
Cell Plating:
-
One to two days prior to the experiment, seed the tGFP-NK1R expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the assay.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of Substance P in an appropriate solvent (e.g., water or PBS).
-
On the day of the experiment, prepare serial dilutions of this compound and a working concentration of Substance P in serum-free medium or an appropriate assay buffer.
-
-
Treatment:
-
Gently wash the cells twice with pre-warmed PBS or serum-free medium.
-
Add the desired concentrations of this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Following pre-incubation, add Substance P (e.g., at a final concentration corresponding to its EC80) to all wells except for the negative control.
-
Incubate for the desired time to allow for receptor internalization (typically 5-30 minutes at 37°C). The optimal time should be determined empirically, but peak internalization of NK1R is often observed within 3-10 minutes.[3][4][5]
-
-
Fixation and Staining:
-
To stop the internalization process, place the dishes on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add a sufficient volume of PBS to the dishes to keep the cells hydrated during imaging.
-
Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for detecting the fluorescently tagged receptor (e.g., tGFP) and the nuclear stain (e.g., DAPI).
-
Capture multiple images from different fields for each condition to ensure robust data.
-
Data Analysis and Quantification:
-
Visual Assessment: Initially, visually inspect the images to observe the subcellular localization of the tGFP-NK1R. In untreated or vehicle-treated cells stimulated with Substance P, a significant portion of the fluorescence should translocate from the plasma membrane to intracellular puncta, representing endosomes. In cells pre-treated with effective concentrations of this compound, the fluorescence should remain predominantly at the plasma membrane, similar to unstimulated cells.
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the degree of receptor internalization.
-
A common method is to segment the cells and quantify the number, size, and intensity of intracellular fluorescent puncta per cell.
-
Alternatively, measure the ratio of intracellular to plasma membrane fluorescence intensity.
-
Plot the quantified internalization against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, calculate the IC50 value for this compound-mediated inhibition of NK1R endocytosis.
-
Conclusion
This compound is an indispensable tool for studying the molecular and cellular mechanisms of NK1 receptor endocytosis. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the role of NK1R internalization in various physiological and pathological contexts. The use of fluorescence microscopy, coupled with quantitative image analysis, allows for a detailed understanding of how antagonists like this compound modulate receptor trafficking, offering insights that are crucial for the development of novel therapeutics targeting the Substance P/NK1R system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct observation of substance P-induced internalization of neurokinin 1 (NK1) receptors at sites of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols for CP-99994 in Ferret Emesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-99994 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, which plays a critical role in the emetic reflex. The ferret is a well-established animal model for studying emesis due to its anatomical and physiological similarities to the human vomiting response. These application notes provide detailed protocols for utilizing this compound to study and inhibit emesis in ferrets induced by various stimuli, offering a valuable tool for the development of novel anti-emetic therapies.
Mechanism of Action
Emesis, or vomiting, is a complex reflex involving both central and peripheral pathways. Substance P, a neuropeptide, is a key neurotransmitter in the emetic pathway, binding to NK1 receptors in the brainstem, particularly in the nucleus tractus solitarius (NTS) and the area postrema (AP).[1][2] Various emetic stimuli, including chemotherapeutic agents and certain drugs, trigger the release of Substance P. This compound exerts its anti-emetic effect by competitively blocking the binding of Substance P to NK1 receptors, thereby inhibiting the downstream signaling that leads to nausea and vomiting.[1][3]
Data Presentation
Table 1: Efficacy of this compound against Various Emetogens in Ferrets
| Emetogen | Emetogen Dose & Route | This compound Dose & Route | % Inhibition of Retching | % Inhibition of Vomiting | Reference |
| Cisplatin (B142131) | 10 mg/kg, i.v. | 3 mg/kg, i.v. | Complete prevention | Complete prevention | [4] |
| Cisplatin | 5 mg/kg, i.p. | 10 mg/kg, i.p. (8-hourly) | Significant reduction | Significant reduction | [5] |
| Apomorphine (B128758) | 0.25 mg/kg, s.c. | 3 mg/kg, i.p. | Complete inhibition | Complete inhibition | [6] |
| Loperamide (B1203769) | 0.5 mg/kg, s.c. | 1 mg/kg, s.c. (x2) | Abolished | Abolished | [2] |
| Copper Sulfate | Not specified | 0.1-1.0 mg/kg, s.c. | Dose-related inhibition | Dose-related inhibition | [1] |
| Ipecac | Not specified | 0.1-1.0 mg/kg, s.c. | Dose-related inhibition | Dose-related inhibition | [1] |
Table 2: Dose-Dependent Inhibition of Emesis by this compound
| Emetogen | This compound Dose (mg/kg, s.c.) | Mean Number of Retches | Mean Number of Vomits | Reference |
| Apomorphine | Vehicle | (Data not specified) | (Data not specified) | [1] |
| 0.1 | (Data not specified) | (Data not specified) | [1] | |
| 0.3 | (Data not specified) | (Data not specified) | [1] | |
| 1.0 | (Data not specified) | (Data not specified) | [1] | |
| Loperamide | Vehicle | (Data not specified) | (Data not specified) | [1] |
| 0.1 | (Data not specified) | (Data not specified) | [1] | |
| 0.3 | (Data not specified) | (Data not specified) | [1] | |
| 1.0 | (Data not specified) | (Data not specified) | [1] |
Note: Specific quantitative data on the mean number of retches and vomits at each dose were not consistently available in the searched literature for direct inclusion in this table. The references indicate a clear dose-dependent inhibition. Researchers should generate their own dose-response curves based on the provided protocols.
Experimental Protocols
General Animal Husbandry and Acclimatization
-
Species: Male or female ferrets (Mustela putorius furo), typically 1-2 kg.
-
Housing: House ferrets individually in cages with appropriate enrichment.
-
Acclimatization: Allow at least one week for acclimatization to the facility and handling procedures before any experimentation.
-
Fasting: Fast animals overnight (approximately 12-18 hours) before administration of the emetogen, with water available ad libitum.
Protocol 1: Cisplatin-Induced Emesis
This protocol is designed to model both acute and delayed chemotherapy-induced emesis.
Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile water for injection, saline)
-
Cisplatin
-
Saline (0.9% NaCl) for injection
-
Observation cages
Procedure:
-
This compound Administration: Administer this compound or vehicle subcutaneously (s.c.), intraperitoneally (i.p.), or intravenously (i.v.) at the desired dose (e.g., 1-10 mg/kg). The timing of administration should be 30-60 minutes prior to the cisplatin challenge.
-
Cisplatin Administration: Administer cisplatin at a dose of 5-10 mg/kg (i.p. or i.v.). A 10 mg/kg dose is typically used for acute emesis studies, while 5 mg/kg can be used to study both acute and delayed phases.[4][5][7]
-
Observation Period:
-
Data Collection: Record the following parameters:
-
Latency to the first retch and vomit.
-
Total number of retches (rhythmic, spasmodic contractions of the abdominal and respiratory muscles without expulsion of gastric content).
-
Total number of vomits (forceful expulsion of gastric contents).
-
Total number of emetic episodes (a vomit may be preceded by one or more retches).
-
Protocol 2: Apomorphine-Induced Emesis
This protocol is used to investigate centrally-mediated emesis.
Materials:
-
This compound
-
Vehicle for this compound
-
Apomorphine hydrochloride
-
Saline (0.9% NaCl) for injection
-
Observation cages
Procedure:
-
This compound Administration: Administer this compound or vehicle (e.g., i.p.) at the desired dose (e.g., 1-3 mg/kg) 30-60 minutes prior to the apomorphine challenge.[6]
-
Apomorphine Administration: Administer apomorphine at a dose of 0.25 mg/kg (s.c.).[6]
-
Observation Period: Continuously observe the animals for a period of 1-2 hours.
-
Data Collection: Record the latency to the first emetic episode, the total number of retches, and the total number of vomits.
Protocol 3: Loperamide-Induced Emesis
This protocol investigates emesis induced by a peripherally acting opioid agonist that can also have central effects at higher doses.
Materials:
-
This compound
-
Vehicle for this compound
-
Loperamide
-
Saline (0.9% NaCl) for injection
-
Observation cages
Procedure:
-
This compound Administration: Administer this compound or vehicle (e.g., s.c.) at the desired dose (e.g., 1 mg/kg). Some studies have used two administrations.[2]
-
Loperamide Administration: Administer loperamide at a dose of 0.5 mg/kg (s.c.).[2]
-
Observation Period: Continuously observe the animals for at least 2 hours.
-
Data Collection: Record the latency to the first emetic episode, the total number of retches, and the total number of vomits. Additionally, associated behaviors such as licking, "wet dog shakes", mouth scratching, and gagging can be noted.[2]
Visualizations
Caption: Signaling pathway of emesis and the inhibitory action of this compound.
References
- 1. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the NK1 receptor antagonist CP-99,994 on emesis and c-fos protein induction by loperamide in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. The tachykinin NK1 receptor antagonist CP-99,994 attenuates cisplatin induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of the NK1 tachykinin receptor antagonist, CP 99,994, in antagonizing the acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective inhibition of apomorphine-induced emesis in the ferret by the neurokinin1 receptor antagonist CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-99,994 in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-99,994 is a potent and selective non-peptide antagonist of the Tachykinin Neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[4] Given its high affinity for the NK1 receptor, CP-99,994 serves as an invaluable tool in pharmacological studies to investigate the roles of Substance P and the NK1 receptor.
In the context of immunohistochemistry (IHC), CP-99,994 is not used as a primary staining agent but as a crucial control to validate the specificity of anti-NK1 receptor antibodies. By pre-incubating tissue sections with an excess of CP-99,994, the binding sites of the NK1 receptor are occupied. A subsequent specific staining by an anti-NK1 receptor antibody that is significantly reduced or eliminated confirms that the antibody is indeed binding to the NK1 receptor and not to off-target proteins. This blocking or competition assay is a critical component of robust antibody validation.[5][6]
These application notes provide a detailed protocol for the immunohistochemical staining of the NK1 receptor and the use of CP-99,994 as a blocking agent to ensure antibody specificity.
Mechanism of Action: NK1 Receptor Signaling
The NK1 receptor is a G-protein coupled receptor (GPCR).[7] Upon binding of its ligand, Substance P, the receptor undergoes a conformational change, activating associated G-proteins. This initiates downstream signaling cascades, primarily through the Gq/11 and Gs pathways. Activation of phospholipase C (PLC) by Gq/11 leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These signaling events ultimately modulate neuronal excitability, inflammation, and cell proliferation. CP-99,994, as an antagonist, binds to the NK1 receptor and prevents these downstream signaling events from occurring.
Figure 1: Simplified NK1 Receptor Signaling Pathway and the inhibitory action of CP-99,994.
Data Presentation
Table 1: Recommended Reagent Concentrations for NK1 Receptor IHC
| Reagent | Recommended Starting Concentration/Dilution |
| Anti-NK1 Receptor Antibody | 1:100 - 1:200 (user to optimize) |
| CP-99,994 (for blocking) | 100x molar excess relative to the primary antibody |
| Normal Goat Serum (Blocking) | 5-10% |
| Biotinylated Secondary Antibody | 1:200 - 1:500 (user to optimize) |
| 3,3'-Diaminobenzidine (DAB) | Per manufacturer's instructions |
Note: The optimal dilution for the primary and secondary antibodies should be determined by the end-user through titration experiments.
Table 2: CP-99,994 Properties
| Property | Value | Reference |
| Type | Non-peptide NK1 Receptor Antagonist | [2] |
| Ki | 0.145 nM (in vitro) | [1] |
| IC50 | 36.8 nM (in gerbil striatum) | [1] |
| Molecular Weight | 369.33 g/mol (dihydrochloride) | [1] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 50 mM) | [1] |
Experimental Protocols
General Immunohistochemistry Workflow
The overall process of immunohistochemical staining involves several key steps to ensure specific and clear visualization of the target antigen.
References
- 1. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. Blocking with immunizing peptide protocol [abcam.com]
- 7. ABclonal [ap.abclonal.com]
Application Notes: Utilizing CP-99994 for Calcium Imaging Assays
Introduction
CP-99994 is a potent and selective non-peptide antagonist for the tachykinin neurokinin-1 receptor (NK1R).[1][2] The NK1R, a G protein-coupled receptor (GPCR), is preferentially activated by the neuropeptide Substance P (SP).[3] The binding of SP to NK1R is crucial in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[4][5]
Upon activation by SP, the NK1R couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[3][6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3][9] This transient increase in intracellular calcium concentration ([Ca²⁺]i) can be readily monitored using fluorescent calcium indicators, providing a robust method to study NK1R activity.
This compound serves as an invaluable pharmacological tool to investigate this pathway. By competitively blocking the binding of Substance P to the NK1R, it inhibits the downstream signaling cascade, preventing the mobilization of intracellular calcium.[10][11] Calcium imaging assays using this compound are therefore highly effective for confirming the role of NK1R in cellular responses, for screening new NK1R-targeted compounds, and for elucidating the mechanisms of SP-mediated signaling.
Mechanism of Action: NK1R Signaling and Inhibition by this compound
The primary signaling pathway initiated by Substance P binding to the NK1R is the PLC-IP3-Ca²⁺ cascade. This compound selectively binds to the NK1R, preventing Substance P from activating the receptor and thereby blocking the entire downstream signaling pathway, including the release of intracellular calcium.
Quantitative Data for this compound
The following table summarizes key pharmacological data for this compound, highlighting its high affinity and selectivity for the NK1 receptor.
| Parameter | Value | Species/System | Reference |
| Ki | 0.145 nM | In vitro | [12] |
| Ki | 0.25 nM | Human cell line | [10] |
| IC50 | 36.8 nM | Gerbil striatum (ex vivo) | [12] |
| IC50 | 3 µM | L-type calcium channel | [10] |
| pA2 | 10.2 | Guinea-pig ileum (vs. Substance P) | [11] |
| pA2 | 11.9 | Guinea-pig ileum (vs. Septide) | [11] |
Protocol: Calcium Imaging Assay
This protocol provides a detailed method for measuring Substance P-induced calcium mobilization and its inhibition by this compound in a cell-based fluorescence assay.
I. Required Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., HEK-293, CHO cells, or primary neurons).
-
This compound dihydrochloride (B599025): (e.g., Tocris Bioscience).
-
Substance P (SP): (Peptide agonist).
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Pluronic F-127: To aid dye solubilization.
-
Probenecid: (Optional) To prevent dye leakage from cells.
-
Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Buffers:
-
Cell Culture Medium (e.g., DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
-
Equipment:
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence microplate reader or microscope capable of kinetic reading and bottom-read fluorescence (e.g., FLIPR®, FlexStation®).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
II. Experimental Protocol
Step 1: Cell Culture and Plating
-
Culture NK1R-expressing cells according to standard protocols.
-
The day before the assay, harvest cells and seed them into black, clear-bottom microplates.
-
96-well plate: Seed at a density of 40,000–80,000 cells/well.
-
384-well plate: Seed at a density of 15,000–30,000 cells/well.
-
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.
Step 2: Preparation of Reagents
-
This compound Stock (10 mM): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C. Further dilute in Assay Buffer to desired working concentrations just before use.
-
Substance P Stock (1 mM): Prepare a 1 mM stock solution in sterile water or PBS. Aliquot and store at -20°C. Further dilute in Assay Buffer to the desired working concentration (e.g., a concentration that elicits ~80% of the maximal response, EC₈₀).
-
Dye Loading Solution (e.g., Fluo-4 AM):
-
Prepare a 1 mM stock of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare the working solution by diluting the Fluo-4 AM stock in Assay Buffer to a final concentration of 2-5 µM.
-
Add an equal volume of 0.04% Pluronic F-127 to aid dispersion.
-
(Optional) Add Probenecid to a final concentration of 1-2.5 mM.
-
Step 3: Calcium Indicator Dye Loading
-
Remove the culture medium from the cell plates.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 50-100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
Step 4: Calcium Flux Assay
-
Instrument Setup: Set up the fluorescence plate reader or microscope to measure fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Baseline Reading: Place the cell plate in the instrument and record a stable baseline fluorescence for 15-30 seconds.
-
Antagonist Addition: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (Assay Buffer with DMSO).
-
Agonist Stimulation: While continuously recording fluorescence, add Substance P to all wells to stimulate calcium release.
-
Data Acquisition: Continue recording the fluorescence signal for 60-180 seconds to capture the peak response and subsequent decay.
III. Experimental Workflow Visualization
IV. Data Analysis
-
Response Calculation: The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), or as the ratio of peak fluorescence to baseline.
-
Normalization: Normalize the data by subtracting the baseline fluorescence from the peak fluorescence response for each well.
-
IC₅₀ Determination: To determine the potency of this compound, plot the normalized response against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the Substance P-induced calcium response.
References
- 1. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P induces intracellular calcium increase and translocation of protein kinase C in epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
Application Notes: CP-99994 in Rodent Models of Anxiety
Introduction
CP-99994 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, for which Substance P is the endogenous ligand.[1] The NK1 receptor system has been implicated in the pathophysiology of anxiety and depression.[2] Antagonism of this receptor is a therapeutic target for novel anxiolytic and antidepressant medications.[1][2] Preclinical studies in various rodent models have demonstrated the anxiolytic-like properties of this compound, making it a valuable tool for neuroscience research.[3]
Mechanism of Action
Substance P, a neuropeptide of the tachykinin family, is involved in pain transmission, inflammation, and emotional processing.[1][4] It exerts its effects by binding to NK1 receptors, which are G-protein coupled receptors found in brain regions associated with anxiety, such as the amygdala, hypothalamus, and locus coeruleus.[5] By blocking the binding of Substance P to the NK1 receptor, this compound inhibits the downstream signaling cascade.[1] This antagonism has been shown to modulate the serotonergic system, a key player in mood and anxiety regulation. Specifically, disruption of NK1 receptor function leads to an increased firing rate of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus and desensitization of inhibitory 5-HT1A autoreceptors.[2] This neurophysiological effect is similar to that observed with chronic antidepressant treatment.[2]
Signaling Pathway of this compound in Modulating Anxiety
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from studies using this compound in rodent models of anxiety and related behaviors.
Table 1: Effects of this compound in Anxiety Models
| Animal Model | Species | Doses | Route of Admin. | Behavioral Outcome | Reference |
| Elevated Plus-Maze | Gerbil | Not Specified | Not Specified | Anxiolytic-like effects | [3] |
| Shock-Induced Foot Drumming | Gerbil | Not Specified | Not Specified | Significant reduction in foot drumming | [3] |
Table 2: Effects of this compound on Catalepsy in Rats
| Condition | Species | Doses (mg/kg) | Route of Admin. | Behavioral Outcome | Reference |
| SCH 23390 (D1 antagonist)-induced catalepsy | Rat | 0.5, 2.5, 10 | s.c. | No alteration of catalepsy | [6] |
| Raclopride (D2 antagonist)-induced catalepsy | Rat | 2.5, 10 | s.c. | Attenuation of catalepsy | [6] |
| Locomotion (alone) | Rat | 10 | s.c. | No stimulation of locomotion | [6] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents based on their natural aversion to open and elevated spaces.[7][8][9]
Apparatus:
-
A plus-shaped maze, elevated from the floor (typically 50-80 cm).[10][11]
-
Consists of two open arms (e.g., 50 x 12 cm) and two closed arms (e.g., 50 x 12 x 50 cm) arranged opposite to each other.[10]
-
A central platform (e.g., 12 x 12 cm) connects the four arms.[10]
-
The apparatus should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[8][11]
-
Drug Administration: Administer this compound or vehicle control at the predetermined time before testing, according to the specific experimental design.
-
Testing:
-
Data Analysis: The primary measures of anxiety are:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Cleaning: Thoroughly clean the maze with a 30-70% ethanol (B145695) solution between trials to remove any olfactory cues.[10]
Experimental Workflow for the Elevated Plus-Maze Test
Caption: Workflow for the Elevated Plus-Maze experiment.
Social Interaction Test
This test assesses social behavior and preference for social novelty in rodents, which can be altered in states of anxiety.[12][13]
Apparatus:
-
A three-chambered box made of clear Plexiglas.[12]
-
The central chamber has openings to the two side chambers.
-
Two identical wire cups or containers, large enough to hold a mouse but preventing direct physical contact.[14]
Procedure:
-
Habituation (Phase 1):
-
Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.[15]
-
-
Sociability Test (Phase 2):
-
Social Novelty Preference Test (Phase 3):
-
Drug Administration: this compound or vehicle is administered prior to the habituation phase according to the study design.
-
Data Analysis:
-
Sociability Index: (Time with Stranger 1 - Time with Empty Cup) / (Total Time)
-
Social Novelty Preference Index: (Time with Stranger 2 - Time with Stranger 1) / (Total Time)
-
Logical Flow for the Three-Chamber Social Interaction Test
Caption: Logical flow of the three-chamber social interaction test.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. mmpc.org [mmpc.org]
- 12. acsu.buffalo.edu [acsu.buffalo.edu]
- 13. Assessment of Social Interaction Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Establishing a social behavior paradigm for female mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neuroinflammation with CP-99994
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-99994 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] The NK1 receptor's primary endogenous ligand is Substance P (SP), a neuropeptide implicated in the transmission of pain and the modulation of inflammatory processes.[2] In the central nervous system (CNS), the interaction between Substance P and the NK1 receptor, which is expressed on various cell types including neurons and glial cells (microglia and astrocytes), plays a significant role in mediating neuroinflammation.[3][4] By blocking the binding of Substance P to the NK1 receptor, this compound serves as a valuable tool for investigating the role of this signaling pathway in neuroinflammatory and neurodegenerative diseases. These application notes provide detailed information and protocols for utilizing this compound in neuroinflammation research.
Mechanism of Action
Substance P, upon binding to its G-protein coupled receptor, the NK1 receptor, initiates a cascade of intracellular signaling events. This activation leads to the production of pro-inflammatory mediators, contributing to the neuroinflammatory milieu. Key downstream effects of SP/NK1R signaling include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), as well as the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] Ultimately, this signaling cascade promotes the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5] this compound competitively inhibits the binding of Substance P to the NK1 receptor, thereby attenuating these downstream inflammatory responses.
References
- 1. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-99994 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), contributing to neuronal dysfunction and cell death.[1] The neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key mediators of neuroinflammatory processes.[2][3] In the context of AD, the activation of microglial NK1R by SP can exacerbate neuroinflammation.[1] Consequently, the antagonism of NK1R presents a promising therapeutic strategy to mitigate this inflammatory cascade.[1][2]
CP-99994 is a potent and selective non-peptide antagonist of the NK1R.[4] While direct studies of this compound in Alzheimer's disease mouse models are not yet available in published literature, its established mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for AD. Other NK1R antagonists have demonstrated pro-cognitive and anxiolytic effects in rodent models, potentially through the modulation of hippocampal acetylcholine (B1216132) release.[5] Furthermore, in silico and in vivo studies on other NK1R antagonists have suggested their potential to curb neuroinflammation and improve memory in dementia models.[1]
These application notes provide a framework for the preclinical evaluation of this compound in transgenic mouse models of Alzheimer's disease, outlining experimental protocols and expected data outcomes.
Data Presentation: Anticipated Quantitative Outcomes
The following tables are structured to organize the potential quantitative data from preclinical studies of this compound in Alzheimer's disease mouse models.
Table 1: Effect of this compound on Amyloid-Beta Pathology
| Treatment Group | Brain Aβ(1-40) Levels (pg/mg tissue) | Brain Aβ(1-42) Levels (pg/mg tissue) | Plaque Load (%) |
| Vehicle-treated AD mice | |||
| This compound-treated AD mice (Low Dose) | |||
| This compound-treated AD mice (High Dose) | |||
| Wild-type controls |
Table 2: Effect of this compound on Tau Pathology
| Treatment Group | Total Tau Levels (pg/mg tissue) | Phospho-Tau (pT181) Levels (pg/mg tissue) | Neurofibrillary Tangle Count |
| Vehicle-treated AD mice | |||
| This compound-treated AD mice (Low Dose) | |||
| This compound-treated AD mice (High Dose) | |||
| Wild-type controls |
Table 3: Effect of this compound on Neuroinflammatory Markers
| Treatment Group | Microglia Activation (Iba1+ cells/mm²) | Astrocyte Activation (GFAP+ cells/mm²) | IL-1β Levels (pg/mg tissue) | TNF-α Levels (pg/mg tissue) |
| Vehicle-treated AD mice | ||||
| This compound-treated AD mice (Low Dose) | ||||
| This compound-treated AD mice (High Dose) | ||||
| Wild-type controls |
Table 4: Effect of this compound on Cognitive Function
| Treatment Group | Morris Water Maze (Escape Latency, s) | Y-Maze (% Spontaneous Alternation) | Novel Object Recognition (Recognition Index) |
| Vehicle-treated AD mice | |||
| This compound-treated AD mice (Low Dose) | |||
| This compound-treated AD mice (High Dose) | |||
| Wild-type controls |
Mandatory Visualizations
References
- 1. In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinstatement of episodic-like memory in rats by neurokinin-1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CP-99994 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of CP-99994, a potent and selective NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, high-affinity antagonist of the neurokinin-1 (NK1) receptor, also known as the substance P receptor.[1] Its primary mechanism of action is to block the binding of substance P to the NK1 receptor, thereby inhibiting downstream signaling pathways involved in pain transmission, inflammation, and emesis.[2][3]
Q2: What are the recommended solvents for dissolving this compound dihydrochloride (B599025)?
This compound dihydrochloride is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental medium.
Q3: What are the general recommendations for storing this compound solutions?
While specific long-term stability data for this compound in various solvents is not extensively published, general best practices for small molecule inhibitors should be followed. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.
Q4: I am observing precipitation when diluting my this compound DMSO stock into an aqueous buffer. What could be the cause?
This phenomenon, known as solvent-shifting precipitation, is common for hydrophobic compounds.[4] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's solubility can decrease dramatically, leading to precipitation. The final concentration of the compound in the aqueous solution may have exceeded its solubility limit in that specific buffer.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffers
-
Symptom: The solution becomes cloudy or contains visible particulates immediately after adding the DMSO stock solution to your aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the final buffer composition. The final DMSO concentration may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if the experimental design allows.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate (typically up to 0.5% in cell-based assays) to aid solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Vortex During Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and even dispersion.[4]
-
Consider Co-solvents: If your experimental system permits, the addition of a small percentage of other organic co-solvents like ethanol (B145695) might improve solubility. However, this must be validated for its effect on the experiment.
-
Issue 2: Poor Stability of this compound in Experimental Media
-
Symptom: Loss of compound activity or visible precipitation in the experimental media over the course of a long-term experiment (e.g., >24 hours).
-
Possible Cause: this compound may have limited stability in aqueous solutions at physiological pH and temperature (37°C). The piperidine (B6355638) moiety in its structure could be susceptible to degradation over time.[5]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: For long-term experiments, it is highly recommended to prepare fresh working solutions of this compound daily.
-
pH Considerations: The solubility and stability of piperidine-containing compounds can be pH-dependent. While specific data for this compound is unavailable, be mindful that the pH of your cell culture medium can change over time, potentially affecting the compound's stability.[6][7]
-
Minimize Exposure to Light and Elevated Temperatures: Protect your stock and working solutions from light. While conducting experiments at 37°C is often necessary, minimize the time the compound spends at this temperature before use.
-
Conduct a Pilot Stability Study: If feasible, perform a small-scale experiment to assess the stability of this compound in your specific experimental media over the desired time course by measuring its concentration using a suitable analytical method like HPLC.
-
Data Presentation
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 36.93 | 100 | [1] |
| DMSO | 18.47 | 50 | [1] |
Note: The solubility in aqueous buffers such as PBS or cell culture media is expected to be lower than in water and is dependent on the specific composition and pH of the buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General In Vitro NK1 Receptor Antagonist Assay (Calcium Mobilization)
This protocol provides a general framework for assessing the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
-
Cell Culture: Plate cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well black-walled, clear-bottom plate and culture to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate them with various concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Using a fluorescence plate reader with an automated injection system, measure the baseline fluorescence. Inject a pre-determined concentration of Substance P (agonist, typically at its EC80) and immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence response in the presence of the antagonist compared to the agonist-only control. The IC50 value can be calculated by fitting the concentration-response data to a suitable pharmacological model.
Mandatory Visualizations
Caption: A diagram of the NK1 receptor signaling pathway.
References
- 1. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. validated stability indicating: Topics by Science.gov [science.gov]
- 7. Partial and complete hydrolysis of metal complexes based on monoiminoacenaphthene-1-ones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing CP-99994 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP-99994, a potent and selective neurokinin-1 (NK1) receptor antagonist, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful optimization of this compound for your specific research needs.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
Question: I am not observing the expected inhibitory effect of this compound on my cells after stimulation with Substance P. What are the possible reasons?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively antagonize the NK1 receptors in your specific cell line. We recommend performing a dose-response experiment to determine the optimal inhibitory concentration (see Experimental Protocols section).
-
Agonist Concentration: The concentration of Substance P used for stimulation might be too high, overwhelming the inhibitory capacity of this compound. Consider reducing the Substance P concentration or increasing the this compound concentration.
-
Cell Health and Receptor Expression: Ensure your cells are healthy and within a consistent, low passage number range. Prolonged passaging can alter receptor expression levels. Confirm NK1 receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry.
-
Incubation Time: The pre-incubation time with this compound before adding Substance P may be insufficient. Optimize the pre-incubation period (e.g., 30 minutes, 1 hour, 2 hours) to allow for adequate receptor binding.
-
Compound Integrity: Verify the integrity and activity of your this compound stock solution. Improper storage or handling can lead to degradation.
Question: I am observing significant cytotoxicity or a decrease in cell viability at the concentrations of this compound I am using. How can I address this?
Answer:
Cytotoxicity can be a concern with any chemical compound. Here’s how to troubleshoot this issue:
-
Determine the Cytotoxic Threshold: It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the concentration at which this compound becomes toxic to your specific cell line (see Experimental Protocols section).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.5% v/v). Run a vehicle control (media with the same concentration of solvent) to assess solvent-induced toxicity.
-
Incubation Time: Extended exposure to higher concentrations of the compound can lead to cytotoxicity. Consider reducing the incubation time of your experiment.
-
Cell Density: The initial seeding density of your cells can influence their susceptibility to cytotoxic effects. Ensure you are using a consistent and optimal cell density for your assays.
Question: My results with this compound are inconsistent between experiments. What can I do to improve reproducibility?
Answer:
Inconsistent results are often due to minor variations in experimental procedures. To improve reproducibility:
-
Standardize Protocols: Adhere strictly to your established protocols for cell seeding, compound dilution, incubation times, and assay procedures.
-
Consistent Cell Culture Practices: Use cells from the same passage number range for all related experiments. Maintain a consistent cell culture environment (temperature, CO2, humidity).
-
Reagent Quality: Use high-quality reagents and ensure your this compound stock solution is prepared fresh or properly stored to avoid degradation.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Calibrate your pipettes regularly.
-
Control Experiments: Always include appropriate controls in every experiment:
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells in media with the solvent used for this compound.
-
Positive Control (Agonist): Cells treated with Substance P alone.
-
Positive Control (Antagonist): Cells treated with a known concentration of this compound that has previously shown efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and potent non-peptide antagonist of the neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P, to the NK1 receptor, thereby inhibiting downstream signaling pathways.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound dihydrochloride (B599025) is soluble in water and DMSO. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM or 50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. Based on published literature, a good starting point for a dose-response experiment would be a range from low nanomolar (nM) to low micromolar (µM) concentrations (e.g., 1 nM to 10 µM).
Q4: How can I confirm that the effects I am seeing are specific to NK1 receptor antagonism?
A4: To confirm specificity, you can perform several control experiments:
-
Use a negative control cell line: If available, use a cell line that does not express the NK1 receptor. This compound should not elicit the same effect in these cells.
-
Rescue experiment: After inhibiting the cellular response with this compound, try to "rescue" the phenotype by washing out the compound and re-stimulating with Substance P.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 0.145 nM | In vitro binding assay | [1](--INVALID-LINK--) |
| IC50 | 36.8 nM | Gerbil striatum (ex vivo) | [1](--INVALID-LINK--) |
| IC50 | 25 nM | Inhibition of Substance P-induced excitation in guinea pig locus coeruleus cells | [2](--INVALID-LINK--) |
Note: IC50 and Ki values can vary significantly depending on the cell type, assay conditions, and the concentration of the competing ligand (Substance P).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting Substance P-induced cellular responses.
Materials:
-
This compound
-
Substance P
-
Cell line expressing NK1 receptors
-
Complete cell culture medium
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring calcium influx, cytokine release, etc.)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Prepare this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Include a "vehicle control" well containing the same final concentration of solvent (e.g., DMSO) as the highest this compound concentration.
-
Include an "untreated control" well with media only.
-
-
Pre-incubation with this compound:
-
Carefully remove the old media from the cells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C and 5% CO2.
-
-
Stimulation with Substance P:
-
Prepare a solution of Substance P in complete cell culture medium at a concentration known to elicit a robust response in your cells (this may need prior optimization).
-
Add the Substance P solution to all wells except the "untreated control" wells.
-
Incubate for the appropriate time for your specific cellular response to occur.
-
-
Assay Measurement:
-
Perform the assay to measure the cellular response of interest (e.g., intracellular calcium measurement, ELISA for cytokine secretion, etc.).
-
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the cellular response as a function of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the Substance P-induced response).
-
Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on your cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Prepare this compound Dilutions:
-
Prepare a range of this compound concentrations in complete cell culture medium, typically extending to higher concentrations than those used in efficacy studies (e.g., 1 µM to 100 µM).
-
Include a "vehicle control" and an "untreated control."
-
-
Treatment:
-
Remove the old media and add the this compound dilutions to the cells.
-
Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until intracellular purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability against the this compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Mandatory Visualizations
Caption: Substance P binds to the NK1 receptor, initiating downstream signaling.
Caption: A stepwise workflow for optimizing this compound concentration in cell culture.
References
Technical Support Center: CP-99994 Experimental Results
Welcome to the technical support center for CP-99994. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when working with this selective NK1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what is its primary target?
A1: this compound is a potent and selective, non-peptide antagonist of the Tachykinin NK1 receptor (Substance P receptor).[1][2][3] It functions by competitively binding to the NK1 receptor, thereby blocking the downstream signaling cascade initiated by its natural ligand, Substance P. This action inhibits pathways involved in pain transmission, inflammation, and emesis.[4][5]
Below is a simplified diagram of the Substance P signaling pathway and the inhibitory action of this compound.
Q2: What are the typical binding affinities and IC50 values for this compound?
A2: this compound exhibits high affinity for the human NK1 receptor. While values can vary based on the assay conditions (e.g., radioligand used, tissue preparation), the expected values are generally in the low nanomolar range.
| Parameter | Species | Value Range | Experimental Context |
| Ki | Human | 0.2 - 1.5 nM | Receptor binding assays |
| IC50 | Guinea Pig | 5 - 20 nM | Substance P-induced functional assays |
| IC50 | Ferret | 10 - 50 nM | Displacement of [3H]-Substance P binding |
Note: These values are illustrative and should be determined empirically for your specific experimental system.
Q3: I am not observing an inhibitory effect of this compound in my cell-based calcium mobilization assay. What are some possible causes?
A3: This is a common issue that can often be resolved by systematically checking several factors.
-
NK1 Receptor Expression: Confirm that your cell line endogenously expresses the NK1 receptor at sufficient levels or has been successfully transfected. Run a positive control with a cell line known to express the NK1 receptor.
-
Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. We recommend preparing fresh aliquots from a powder source and avoiding multiple freeze-thaw cycles.
-
Assay Conditions:
-
Agonist Concentration: Use a concentration of Substance P that elicits a submaximal response (EC80 is often ideal for inhibition studies). A saturating agonist concentration will make it difficult to see competitive antagonism.
-
Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration (e.g., 15-30 minutes) before adding Substance P to allow for receptor binding.
-
Assay Interference: Some assay components, like phenol (B47542) red or certain sera, can interfere with fluorescence-based readouts. Test the effect of this compound in a cell-free system to rule out direct compound interference.
-
Q4: My in vivo experimental results with this compound are inconsistent or show poor efficacy. How can I troubleshoot this?
A4: In vivo studies can be complex, and this compound's pharmacokinetic properties can contribute to variability. Clinical trials with this compound were discontinued (B1498344) due to poor oral bioavailability, which is a critical factor to consider in your experimental design.[1]
| Potential Issue | Troubleshooting Steps |
| Poor Bioavailability | Avoid oral gavage. Use subcutaneous (s.c.) or intravenous (i.v.) administration to ensure systemic exposure.[5] |
| Dosing & Timing | Optimize the dose and the timing of administration relative to the stimulus. The window of efficacy may be narrow. |
| Metabolism | The compound may be rapidly metabolized. Consider using a vehicle that enhances stability or perform pilot pharmacokinetic studies. |
| Animal Model | Ensure the chosen animal model has an NK1 receptor ortholog that is sensitive to this compound and that the model is appropriate for the intended therapeutic effect (e.g., pain, emesis). |
Below is a troubleshooting workflow for addressing inconsistent in vivo results.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on Substance P-induced calcium influx in an NK1-expressing cell line (e.g., U373 MG).
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Potential Off-Target Effects of CP-99994
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of CP-99994, a potent and selective NK1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you anticipate, identify, and mitigate potential experimental complications arising from unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a high-affinity, selective antagonist of the Neurokinin-1 (NK1) receptor. Its primary mechanism of action is to block the binding of Substance P to this receptor.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: While comprehensive public screening data is limited, studies have indicated that at higher concentrations, this compound may exhibit non-specific effects. Notably, it has been shown to interact with the dopamine (B1211576) D2 receptor, leading to a reduction in acetylcholine (B1216132) release in the striatum.[3] It is important for researchers to consider the potential for other off-target interactions, particularly with other G-protein coupled receptors (GPCRs), given the structural characteristics of piperidine-containing compounds.
Q3: At what concentrations are off-target effects likely to be observed?
A3: Off-target effects are generally concentration-dependent. The study demonstrating interaction with the dopamine D2 receptor used concentrations in the micromolar range for intrastriatal perfusion.[3] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target binding.
Q4: What are the implications of potential off-target effects in my experiments?
Data Presentation: Selectivity Profile of this compound
Due to the limited availability of public, broad-panel screening data for this compound, a comprehensive table of off-target binding affinities cannot be provided at this time. The primary reported affinity is for its intended target:
| Target | Affinity (Ki) | Reference |
| Human NK1 Receptor | 0.145 nM |
One study has reported a functional interaction with the dopamine system, although without providing specific binding affinities:
| Potential Off-Target | Observation | Concentration | Reference |
| Dopamine D2 Receptor | Attenuation of raclopride-induced catalepsy and reduction of acetylcholine release. Described as a "non-specific" effect. | 2.5 and 10 mg/kg (systemic); 40 and 100 µM (intrastriatal perfusion) | [3][4] |
Researchers are strongly encouraged to perform their own selectivity profiling in the context of their specific experimental system.
Troubleshooting Guide
Problem: I am observing a phenotype that is inconsistent with known NK1 receptor signaling.
-
Question: Could this be an off-target effect of this compound? Answer: Yes. If the observed cellular response cannot be rationalized by the blockade of the NK1 receptor pathway, an off-target interaction should be considered as a primary alternative explanation.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment. Off-target effects often manifest at higher concentrations. Determine if the anomalous phenotype is only present at concentrations significantly higher than the Ki for the NK1 receptor.
-
Use a Structurally Different NK1 Antagonist: Compare the effects of this compound with another NK1 receptor antagonist that has a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect. If the phenotype is unique to this compound, an off-target effect is probable.
-
Rescue Experiment: If your experimental system allows, try to rescue the on-target phenotype by adding an excess of the natural ligand, Substance P. If the unexpected phenotype persists, it is likely off-target.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NK1 receptor. If the phenotype persists in the absence of the primary target, it is definitively an off-target effect.
-
Problem: I suspect this compound is interacting with a specific off-target receptor in my system.
-
Question: How can I experimentally validate this suspected off-target interaction? Answer: Several experimental protocols can be employed to confirm a suspected off-target interaction.
-
Recommended Experimental Protocols:
-
Radioligand Binding Assay: This is the gold standard for quantifying the binding affinity of a compound for a specific receptor.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.
-
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line or tissue known to express the suspected off-target receptor.
-
Radioligand Selection: Choose a radiolabeled ligand with high affinity and selectivity for the suspected off-target receptor.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand for the off-target receptor).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with a suspected off-target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or a specific concentration of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures to induce thermal denaturation of proteins. The binding of a ligand typically stabilizes its target protein, increasing its melting temperature.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble suspected off-target protein using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Experimental Workflows
On-Target NK1 Receptor Signaling Pathway
The primary on-target effect of this compound is the blockade of the NK1 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.
Caption: On-target signaling pathway of the NK1 receptor and its inhibition by this compound.
Potential Off-Target Dopamine D2 Receptor Signaling
This compound may interact with the Dopamine D2 receptor, which is a Gi/o-coupled GPCR.
Caption: Potential off-target interaction of this compound with the Dopamine D2 receptor signaling pathway.
Experimental Workflow for Off-Target Validation
This workflow outlines the steps to identify and validate potential off-target effects of this compound.
Caption: A logical workflow for the identification and validation of potential off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-specific inhibition of dopamine receptor agonist-induced behaviour by the tachykinin NK1 receptor antagonist CP-99,994 in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-99994 limited efficacy in pain models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NK1 receptor antagonist, CP-99994, particularly in the context of its limited efficacy in pain models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor. Substance P is a neuropeptide involved in pain transmission, particularly in inflammatory conditions.[2] By inhibiting the SP/NK1 pathway, this compound is expected to reduce pain signaling.
Q2: Why is there a discrepancy between the efficacy of this compound in preclinical animal models and human clinical trials for pain?
This is a critical observation. While this compound has shown some antinociceptive effects in animal models, particularly in attenuating hyperalgesia in sensitized states (e.g., inflammation or nerve injury), it has largely failed to demonstrate significant analgesic efficacy in human clinical trials.[3][4] Several factors may contribute to this translational failure:
-
Differences in Pain Assessment: Preclinical studies often rely on evoked pain measures (e.g., response to a thermal or mechanical stimulus). This compound has shown some efficacy in reducing these evoked responses.[3] However, clinical pain in humans is often spontaneous and more complex. Studies have shown a dissociation, where this compound is less effective on spontaneous pain measures (like facial grimacing in mice) compared to evoked pain.[3][5]
-
Pharmacokinetics: this compound has been reported to have poor oral bioavailability, which may have limited its effectiveness in clinical settings.[6]
-
Complexity of Human Pain: The neurobiology of pain in humans is multifaceted and may involve pathways that are not fully recapitulated in animal models. The SP/NK1 pathway may not be as dominant in human clinical pain as it is in some animal models of nociception.
Q3: What are the solubility and storage recommendations for this compound?
This compound is typically supplied as a dihydrochloride (B599025) salt. The solubility of this compound dihydrochloride is as follows:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 36.93 | 100 |
| DMSO | 18.47 | 50 |
Data from Tocris Bioscience.[7]
It is recommended to store the solid compound desiccated at room temperature.[7] For stock solutions, follow the manufacturer's guidelines, but typically they can be stored at -20°C for short periods. Stability in solution over longer periods should be validated by the end-user.
Troubleshooting Guide
Problem 1: I am not observing any analgesic effect of this compound in my animal model of pain.
-
Check your pain assessment method: Are you measuring evoked or spontaneous pain? this compound has shown more consistent effects on evoked pain (e.g., von Frey filaments for mechanical allodynia) than on spontaneous pain.[3] Consider incorporating both types of measures in your experimental design.
-
Verify the dose and route of administration: Ensure you are using a dose that has been previously shown to be effective in your species and model. For example, doses of 3-30 mg/kg (s.c.) have been used in mice.[3] The route of administration is critical; intravenous or subcutaneous routes are common in preclinical studies to bypass issues with oral bioavailability.[3][6]
-
Confirm compound integrity and formulation: Was the compound stored correctly? Is it fully dissolved in a suitable vehicle (e.g., saline)?[3] For in vivo studies, ensure the vehicle itself does not have any effect on your pain measures.
-
Consider the timing of administration and observation: The analgesic effect of this compound can be time-dependent. In a postoperative pain model in humans, a significant effect was observed at 90 minutes but not at later time points.[2] Your observation window should be aligned with the pharmacokinetic profile of the compound.
Problem 2: My results with this compound are inconsistent or have high variability.
-
Animal species and strain differences: The response to NK1 receptor antagonists can vary between species and even strains of the same species.[8] Ensure you are using an appropriate and well-characterized animal model.
-
Baseline sensitivity: High variability in baseline pain thresholds can mask a modest drug effect. Ensure proper acclimatization of animals and stable baseline measurements before drug administration.
-
Experimental conditions: Factors such as stress, handling, and time of day can influence pain behaviors. Standardize your experimental procedures to minimize these confounding variables.
Data Presentation
Table 1: Summary of this compound Efficacy in a Murine Postoperative Pain Model
| Pain Measure | Treatment Group | Dose | Observation Time | Result |
| Spontaneous Pain (Mouse Grimace Scale) | This compound | 30 mg/kg | 2 hours | Marginal reduction in grimacing |
| Carprofen | 50 mg/kg | Up to 4 hours | Significant reduction in grimacing | |
| Buprenorphine | 0.1 mg/kg | Up to 4 hours | Significant reduction in grimacing | |
| Evoked Pain (Mechanical Allodynia) | This compound | 30 mg/kg | 30 & 180 mins | Significant reduction in allodynia |
| Carprofen | 50 mg/kg | 30 & 180 mins | No significant reduction in allodynia | |
| Buprenorphine | 0.1 mg/kg | 30 & 180 mins | Significant reduction in allodynia |
Data summarized from McCoy et al.[3]
Table 2: Summary of this compound Efficacy in a Human Postoperative (Dental) Pain Model
| Study | Treatment Group | Dose/Regimen | Observation Time | Result (vs. Placebo) |
| Study 1 | This compound | 750 µg/kg IV over 5h | 90 mins | Significant pain reduction (P < 0.01) |
| 120-240 mins | No significant difference | |||
| Ibuprofen | 600 mg oral | 90-240 mins | Significant pain reduction | |
| Study 2 | This compound | 750 µg/kg IV over 5h | 60, 90, 120 mins | Significant pain reduction (P < 0.05) |
| Ibuprofen | 600 mg oral | 60, 90, 120 mins | Significant pain reduction |
Data summarized from Dionne et al.[2]
Experimental Protocols
Key Experiment: Assessment of Post-Surgical Pain in Mice
This protocol provides a general framework based on published studies.[3]
-
Animal Model: Male and female CD-1 mice.
-
Surgical Procedure: Laparotomy is performed under anesthesia to induce postoperative pain.
-
Drug Administration:
-
This compound: Administered subcutaneously at doses of 3, 10, or 30 mg/kg.
-
Vehicle Control: 0.9% saline.
-
Positive Controls: Carprofen (e.g., 50 mg/kg) and/or Buprenorphine (e.g., 0.1 mg/kg).
-
Drugs are typically administered after surgery, at the time of expected peak pain.
-
-
Behavioral Testing:
-
Spontaneous Pain (Facial Grimacing): Mice are placed in a chamber and video recorded for a set duration (e.g., 30 minutes) at various time points post-surgery (e.g., 30 mins, 2h, 4h, 24h). The videos are then scored using the Mouse Grimace Scale (MGS).
-
Evoked Pain (Mechanical Allodynia): Mechanical sensitivity of the area near the incision is assessed using von Frey filaments. The withdrawal threshold is determined at various time points post-drug administration.
-
-
Data Analysis: Statistical analysis is performed to compare the drug-treated groups to the vehicle control group for each behavioral measure.
Visualizations
Caption: Substance P / NK1 Receptor Signaling Pathway.
References
- 1. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: CP-99994 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with the NK1 receptor antagonist, CP-99994, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist of the Neurokinin-1 (NK1) receptor, also known as the Substance P receptor.[1][2][3] Its primary mechanism of action is to block the binding of Substance P (SP), an excitatory neurotransmitter involved in pain transmission, inflammation, and emesis, to the NK1 receptor.[4][5][6] By inhibiting this interaction, this compound prevents the downstream signaling cascades initiated by SP.[7]
Q2: What is the Substance P/NK1 Receptor signaling pathway?
Substance P is a neuropeptide of the tachykinin family that binds with high affinity to the NK1 receptor, a G protein-coupled receptor (GPCR).[5][7] Activation of the NK1 receptor by SP leads to the activation of various intracellular signaling pathways, primarily through Gαq/11, resulting in phospholipase C activation, inositol (B14025) phosphate (B84403) turnover, and an increase in intracellular calcium levels. This signaling is implicated in a wide range of physiological processes, including pain perception, neurogenic inflammation, and the emetic reflex.[6][7]
Caption: Substance P/NK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Q3: Why have clinical trials with this compound been discontinued (B1498344)?
Despite showing promise in preclinical animal models for pain, clinical trials with this compound were discontinued primarily due to poor oral bioavailability.[1] This pharmacokinetic challenge made it difficult to achieve and maintain therapeutic concentrations of the drug in humans, leading to a lack of efficacy in clinical settings.[1]
Troubleshooting Inconsistent In Vivo Results
Q1: Why am I observing weak or highly variable analgesic effects with this compound?
This is a common issue and can be attributed to several factors:
-
Poor Pharmacokinetics: As observed in humans, this compound can have poor and variable bioavailability across different species.[1] The route of administration (e.g., intraperitoneal, subcutaneous, oral) will significantly impact absorption and subsequent exposure.
-
Dose and Timing: The analgesic effect of this compound can be transient. For example, in a human study on postoperative pain, a significant analgesic effect was observed at 90 minutes but not at later time points.[4] The dose required to see an effect can also be high; in one mouse study, only the highest dose tested (30 mg/kg) showed a limited effect on grimacing at a 2-hour time point.[8]
-
Type of Pain Assay: There can be a dissociation between the effects of this compound on spontaneous pain measures (like facial grimacing) versus evoked nociceptive responses (like mechanical allodynia).[8][9] While this compound reduced mechanical allodynia at the incision site in mice, its effect on grimacing was limited.[8] Your choice of endpoint is therefore critical.
-
Metabolism: The rate of metabolism can vary between species and even between individual animals, leading to different exposure levels for the same administered dose.
Q2: My results are not reproducible across different animal cohorts or experiments. What are potential sources of this variability?
-
Animal Characteristics: Factors such as the species, strain, sex, and age of the animals can influence drug metabolism and response.
-
Experimental Conditions: Minor variations in the experimental protocol can lead to significant differences in outcomes. This includes the specific surgical procedure, the timing of drug administration relative to the noxious stimulus, and the method of endpoint assessment.
-
Agonist Interaction: The potency of this compound can differ depending on the agonist used to stimulate the NK1 receptor. Studies have shown that this compound is more potent at inhibiting receptor endocytosis induced by the analog septide (B1681630) than by Substance P itself.[10] This suggests that the specific endogenous tachykinin profile in your model could influence the antagonist's efficacy.
Data Summary Tables
Table 1: Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference |
| Ki | Human NK1 Receptor (in vitro) | 0.145 nM | [2] |
| IC50 | Gerbil Striatum (ex vivo) | 36.8 nM | [2] |
Table 2: Summary of this compound In Vivo Efficacy
| Model | Species | Dose/Route | Key Finding | Reference |
| Postoperative Dental Pain | Human | 750 µg/kg IV | Significant analgesia at 90 min, but not later. | [4] |
| Hypertonic Saline-Induced Bronchoconstriction | Human (Asthmatic) | 250 µg/kg IV | No significant inhibition for the group as a whole. | [3] |
| Post-Laparotomy Pain (Grimace) | Mouse (CD-1) | 3-30 mg/kg IP | Limited efficacy; only 30 mg/kg reduced grimacing at 2h. | [8] |
| Post-Laparotomy Pain (Allodynia) | Mouse (CD-1) | 3-30 mg/kg IP | Reduced mechanical allodynia at the incision site. | [8] |
| Raclopride-Induced Catalepsy | Rat | 2.5-10 mg/kg SC | Attenuated catalepsy. | [11] |
Recommended Experimental Protocols & Workflow
To improve the consistency and reliability of your in vivo experiments with this compound, a robust experimental design is crucial.
Caption: Recommended Experimental Workflow for a this compound In Vivo Study.
Detailed Protocol: Post-Operative Pain Model in Rodents
-
Animal Acclimation: Acclimate animals to the housing and testing environment for at least 3 days prior to the experiment. Handle animals daily to reduce stress-induced variability.
-
Baseline Testing: Measure baseline nociceptive thresholds (e.g., mechanical sensitivity with von Frey filaments, thermal sensitivity with Hargreaves test) one day before and on the day of the surgery, prior to any treatment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., saline, 5% DMSO). Always prepare fresh on the day of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups:
-
Treatment Administration: Administer the assigned treatment via the chosen route (e.g., IP) 30-60 minutes prior to the surgical procedure.
-
Surgical Procedure: Perform a standardized surgical procedure (e.g., plantar incision, laparotomy). Ensure consistent surgical time and technique across all animals.
-
Post-Operative Assessment: At defined time points (e.g., 2, 4, 6, 24 hours post-surgery), assess both:
-
Evoked Pain: Mechanical allodynia at the surgical site.
-
Spontaneous Pain: Facial grimace scoring.[9]
-
-
Data Analysis: The experimenter scoring the behavioral outcomes should be blinded to the treatment groups. Analyze data using appropriate statistical methods (e.g., Two-Way ANOVA with post-hoc tests).
Troubleshooting Guide: A Logical Approach
If you are facing inconsistent results, use the following decision tree to diagnose the potential issue.
Caption: Troubleshooting Logic for Inconsistent this compound In Vivo Results.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 3. Effect of an NK1 receptor antagonist (CP-99,994) on hypertonic saline-induced bronchoconstriction and cough in male asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-99994 Vehicle Solution Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and troubleshooting vehicle solutions for the selective NK1 receptor antagonist, CP-99994, for use in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound in animal studies?
A1: As this compound is a dihydrochloride (B599025) salt, it is readily soluble in aqueous solutions. The most commonly recommended and utilized vehicles are sterile isotonic saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS). For oral administration, sterile water can also be used. The choice of vehicle may depend on the specific route of administration and the experimental protocol.
Q2: What is the solubility of this compound?
A2: this compound dihydrochloride is soluble in water. Published data indicates a solubility of at least 15 mg/mL.
Q3: At what temperature should I store the prepared this compound solution?
A3: It is recommended to store aqueous solutions of this compound at 2-8°C. For long-term storage, it is advisable to prepare fresh solutions before each experiment or to conduct stability studies for extended storage.
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
A4: While this compound is soluble in DMSO, it is generally not the preferred vehicle for in vivo studies due to potential toxicity associated with DMSO itself, especially with repeated administration. Given that this compound is water-soluble, aqueous vehicles like saline or PBS are more appropriate and better tolerated.
Q5: What are the common administration routes for this compound in animal studies?
A5: this compound has been successfully administered via various routes in animal models, including intravenous (i.v.), subcutaneous (s.c.), and oral (p.o.) gavage. The choice of administration route will depend on the desired pharmacokinetic profile and the specific aims of the study.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the solution | - The concentration exceeds the solubility limit in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- The pH of the solution has shifted, affecting the salt's solubility. | - Ensure the desired concentration does not exceed the known solubility of this compound in the vehicle.- Gently warm the solution to aid in re-dissolving the precipitate. Do not overheat.- Verify the pH of your vehicle. For PBS, ensure it is at a physiological pH (around 7.4). |
| Cloudiness in the solution after adding to PBS | - Interaction with components of the PBS, particularly if using a stock solution with divalent cations (calcium, magnesium). | - Prepare the this compound solution in a simple saline solution first.- If PBS is required, consider using a formulation without calcium and magnesium for initial dissolution. |
| Animal discomfort upon injection (s.c. or i.p.) | - The pH of the solution is not physiological.- The solution is not isotonic. | - Use isotonic saline (0.9% NaCl) or PBS at a physiological pH (~7.4) as the vehicle.- Ensure the final solution is at room temperature before administration. |
| Difficulty in dissolving the powder | - Insufficient mixing. | - Vortex the solution for a sufficient amount of time.- Gentle warming (to 37°C) or brief sonication can aid in dissolution. |
Data Presentation
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Reported Solubility | Reference |
| Water | 15 mg/mL | [1] |
| DMSO | 18.47 mg/mL | [2] |
Table 2: Recommended Vehicle and Administration Routes
| Administration Route | Recommended Vehicle | Typical Dosage Range (Animal Models) |
| Intravenous (i.v.) | Sterile Isotonic Saline (0.9% NaCl), PBS (pH 7.4) | 0.1 - 3 mg/kg |
| Subcutaneous (s.c.) | Sterile Isotonic Saline (0.9% NaCl), PBS (pH 7.4) | 0.5 - 10 mg/kg |
| Oral (p.o.) | Sterile Water, Sterile Isotonic Saline (0.9% NaCl) | 4 - 30 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (i.v.) or Subcutaneous (s.c.) Administration
Materials:
-
This compound dihydrochloride powder
-
Sterile isotonic saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS, pH 7.4)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound dihydrochloride based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile isotonic saline or PBS to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
-
For intravenous administration, it is critical to filter the final solution through a 0.22 µm sterile filter to ensure it is free of particulates.
-
Store the prepared solution at 2-8°C and use it promptly. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Preparation of this compound Solution for Oral (p.o.) Gavage
Materials:
-
This compound dihydrochloride powder
-
Sterile water or sterile isotonic saline (0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound dihydrochloride for the desired concentration and total volume needed for the study cohort.
-
Weigh the this compound powder and place it in a sterile tube or vial.
-
Add the appropriate volume of sterile water or saline.
-
Vortex thoroughly until the compound is fully dissolved.
-
Store the solution at 2-8°C. Prepare fresh solutions regularly, ideally for each day of dosing.
Mandatory Visualizations
References
Technical Support Center: Optimizing CP-99994 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving the selective NK1 receptor antagonist, CP-99994. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of the neuropeptide Substance P (SP) to the NK1 receptor, thereby inhibiting its downstream signaling pathways. This interaction is competitive, meaning this compound vies for the same binding site as the natural ligand, SP.
Q2: I am observing inconsistent results in my in vivo experiments. What are the common sources of variability?
A2: In vivo experiments with this compound can be influenced by several factors. A primary source of variability stems from significant species differences in the pharmacology of the NK1 receptor. The affinity and potency of this compound can vary considerably between rodents, dogs, and humans. Furthermore, the compound's poor oral bioavailability can lead to inconsistent plasma concentrations.[2] The choice of vehicle, route of administration, and timing of dosing relative to the experimental endpoint are also critical variables that must be tightly controlled.
Q3: My this compound doesn't seem to be fully dissolving in my buffer. What are the recommended solvents?
A3: this compound dihydrochloride (B599025) is soluble in water up to 100 mM and in DMSO up to 50 mM.[1] For physiological buffers, it is crucial to ensure the pH is compatible with maintaining solubility. Precipitation can occur in certain buffers, affecting the actual concentration of the compound in your experiment. It is recommended to prepare fresh solutions for each experiment and to visually inspect for any precipitation.
Q4: Are there any known off-target effects of this compound that could be impacting my results?
A4: this compound is considered a highly selective antagonist for the NK1 receptor. In contrast to earlier non-peptide antagonists like CP-96,345, this compound has a significantly reduced affinity for L-type calcium channels.[3] However, as with any pharmacological tool, it is good practice to consider the possibility of off-target effects, especially at high concentrations. If you observe unexpected cellular effects, it may be prudent to test the compound in a cell line that does not express the NK1 receptor as a negative control.
Q5: Why has this compound shown limited efficacy as an analgesic in human trials despite promising pre-clinical data in animals?
A5: The discrepancy between pre-clinical and clinical results for this compound in pain studies is a well-documented challenge in drug development. Several factors likely contribute to this translational failure. As mentioned, there are substantial species differences in the pharmacology of the NK1 receptor. Additionally, the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, can differ significantly between animal models and humans.[4][5] The complexity of pain signaling in humans and the specific pain models used in pre-clinical studies also play a crucial role.
Troubleshooting Guides
In Vitro Assay Variability
| Problem | Potential Cause | Troubleshooting Steps |
| Low Potency/Affinity | 1. Degraded this compound: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Incorrect Concentration: Errors in serial dilutions or precipitation of the compound in the assay buffer. 3. Cell Health: Poor viability or low expression of the NK1 receptor in the cell line. 4. Assay Conditions: Suboptimal incubation time, temperature, or buffer composition. | 1. Prepare fresh stock solutions and aliquot for single use. Store desiccated at room temperature.[1] 2. Verify calculations and ensure complete dissolution of this compound in the final assay buffer. 3. Check cell viability and confirm NK1 receptor expression via qPCR or Western blot. 4. Optimize assay parameters systematically. |
| High Background Signal | 1. Non-specific Binding: The compound or radioligand is binding to components other than the NK1 receptor. 2. Constitutive Receptor Activity: Some cell lines may exhibit basal NK1 receptor signaling. | 1. In binding assays, include a non-specific binding control with a high concentration of an unlabeled ligand. Increase the number of wash steps.[6] 2. If possible, use an inverse agonist to reduce basal activity. |
| Inconsistent Dose-Response Curves | 1. Pipetting Errors: Inaccurate liquid handling. 2. Cell Passage Number Variability: Changes in receptor expression or cell signaling with increasing passage number. | 1. Calibrate pipettes regularly and use appropriate pipetting techniques. 2. Use cells within a consistent and low passage number range for all experiments. |
In Vivo Experiment Variability
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | 1. Insufficient Dose: The administered dose is too low to achieve adequate receptor occupancy. 2. Poor Bioavailability: Especially with oral administration, the compound may not be absorbed effectively. 3. Rapid Metabolism/Clearance: The compound is cleared from the system before it can exert its effect. 4. Species In-sensitivity: The animal model used has an NK1 receptor pharmacology that is less sensitive to this compound. | 1. Perform a dose-response study to determine the optimal dose for your model and endpoint. 2. Consider alternative routes of administration with higher bioavailability, such as subcutaneous or intravenous injection.[4][7] 3. Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model and adjust the dosing regimen accordingly. 4. Carefully select the animal model based on existing literature regarding NK1 receptor pharmacology. |
| High Variability Between Animals | 1. Inconsistent Dosing: Variation in the administered volume or injection site. 2. Differences in Animal Health/Stress: Underlying health issues or stress can influence physiological responses. 3. Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. | 1. Ensure accurate and consistent administration of the compound. 2. Acclimatize animals to the experimental procedures and monitor their health status. 3. Always include a vehicle-only control group to account for any effects of the solvent. |
Data Presentation
This compound In Vitro Potency and Affinity
| Parameter | Value | Assay Conditions | Species/Cell Line |
| Ki | 0.145 nM | In vitro binding assay | Human |
| IC50 | 36.8 nM | Ex vivo binding in striatum | Gerbil |
| pA2 vs. Substance P | 10.2 | NK1 receptor endocytosis assay | Guinea Pig |
| pA2 vs. Septide | 11.9 | NK1 receptor endocytosis assay | Guinea Pig |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
This compound In Vivo Dosing Regimens
| Species | Dose Range | Route of Administration | Experimental Model | Reference |
| Rat | 2.5 - 10 mg/kg | i.p. | Raclopride-induced catalepsy | [8] |
| Ferret | 0.1 - 1.0 mg/kg | s.c. | Emesis models | [7] |
| Dog | 40 µg/kg bolus + 300 µg/kg/h | i.v. | Emesis models | [7] |
| Human | 750 µg/kg over 5 hours | i.v. infusion | Postoperative dental pain | [4] |
| Human | 250 µg/kg over 2 hours | i.v. infusion | Hypertonic saline-induced bronchoconstriction | [9] |
| Mouse | up to 30 mg/kg | s.c. | Post-surgical pain (grimace) | [5] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring the antagonist effect of this compound on Substance P-induced calcium mobilization in cells expressing the NK1 receptor.
-
Cell Preparation:
-
Culture cells expressing the NK1 receptor in a 96-well black-walled, clear-bottom plate until they reach the desired confluency.
-
On the day of the assay, remove the culture medium and wash the cells gently with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Dye Loading:
-
Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer.
-
Add the dye solution to each well and incubate at 37°C for the recommended time (typically 30-60 minutes) to allow the dye to enter the cells.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the dye solution and wash the cells with fresh assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Initiate the reading to establish a baseline fluorescence.
-
Inject the Substance P solution into the wells and continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to Substance P for each concentration of this compound.
-
Plot the response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
In Vivo Administration in Rodents (Subcutaneous Injection)
This protocol provides a general guideline for the subcutaneous administration of this compound to rodents.
-
Compound Preparation:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Dissolve the this compound in a suitable vehicle. A common vehicle is sterile saline or a solution containing a small amount of a solubilizing agent like Tween 80 or DMSO, further diluted in saline. The final concentration of the solubilizing agent should be kept to a minimum and a vehicle control group must be included in the experiment.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling and Injection:
-
Gently restrain the animal.
-
Lift a fold of skin on the back, slightly away from the midline, to create a "tent".
-
Insert the needle (e.g., 25-27 gauge) at the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Proceed with the planned behavioral or physiological measurements at the predetermined time points based on the known pharmacokinetics of this compound in the chosen species.
-
Mandatory Visualizations
Caption: NK1 Receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of an NK1 receptor antagonist (CP-99,994) on hypertonic saline-induced bronchoconstriction and cough in male asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-99994 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-99994 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended equilibration time for this compound in in vitro assays?
The optimal equilibration time for this compound, a selective NK1 receptor antagonist, is assay-dependent and crucial for obtaining accurate and reproducible data. In a study involving NK1 receptor endocytosis in myenteric neurons, an equilibration period of 60 minutes was found to yield higher antagonist potency compared to shorter incubation times of 7-8 minutes reported in other studies.[1] This suggests that insufficient equilibration can lead to an underestimation of the compound's potency. For any new assay system, it is highly recommended to determine the optimal equilibration time by conducting a time-course experiment.
Q2: How does the physicochemical profile of this compound impact its behavior in in vitro assays?
Q3: What are the key signaling pathways activated by the NK1 receptor that this compound antagonizes?
This compound is a selective antagonist of the Neurokinin-1 (NK1) receptor, which is a G-protein coupled receptor (GPCR). The primary endogenous ligand for the NK1 receptor is Substance P. Upon binding of Substance P, the NK1 receptor can couple to several G-protein subtypes, leading to the activation of multiple downstream signaling cascades. The most well-characterized pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Other potential pathways may also be involved. By blocking the binding of Substance P, this compound inhibits these downstream signaling events.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
| Potential Cause | Troubleshooting Step |
| Insufficient Equilibration Time | As mentioned in the FAQs, inadequate incubation time with this compound can lead to variable results. Perform a time-course experiment to determine the optimal pre-incubation time for your specific assay. A 60-minute pre-incubation has been shown to be effective in at least one study.[1] |
| Compound Solubility Issues | This compound's potential for low aqueous solubility can lead to inconsistent concentrations in your assay. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into aqueous assay buffers. Consider the use of solubility-enhancing agents like BSA (0.1%) in your buffer. |
| Non-Specific Binding | The lipophilic nature of this compound may cause it to bind to plasticware or other surfaces. To mitigate this, pre-treat plates with a blocking agent like BSA and include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer. |
| Cell Health and Passage Number | Ensure that the cells used in your assays are healthy, viable, and within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression levels and signaling pathway components. |
Issue 2: Low Potency (Higher than expected IC50 value)
| Potential Cause | Troubleshooting Step |
| Sub-optimal Equilibration Time | Shorter equilibration times may not be sufficient for this compound to reach equilibrium with the NK1 receptor, resulting in an apparent lower potency.[1] Increase the pre-incubation time with the antagonist before adding the agonist. |
| Ligand Degradation | Ensure the integrity of your this compound stock. Store it properly according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | The ionic strength and pH of your assay buffer can influence ligand binding. Ensure that your buffer composition is optimized for the NK1 receptor. |
| High Agonist Concentration | The apparent potency of a competitive antagonist is dependent on the concentration of the agonist used. Ensure you are using an agonist concentration at or near its EC50 value for the IC50 determination of an antagonist. |
Experimental Protocols & Data Presentation
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P) and varying concentrations of this compound.
-
Equilibration: Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
| Parameter | Value |
| IC50 | To be determined experimentally |
| Ki | Calculated from IC50 |
| Radioligand Concentration | Typically at or below its Kd |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
Functional Assay: Calcium Mobilization
Objective: To measure the inhibitory effect of this compound on Substance P-induced calcium release.
Methodology:
-
Cell Culture: Plate cells expressing the NK1 receptor in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a predetermined equilibration time (e.g., 30-60 minutes).
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80) to stimulate calcium release.
-
Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound by fitting the concentration-response data to a sigmoidal curve.
| Parameter | Value |
| IC50 | To be determined experimentally |
| This compound Pre-incubation Time | 30-60 minutes |
| Substance P Concentration | EC80 |
| Detection Method | Fluorescence Plate Reader |
Visualizations
Caption: NK1 Receptor Signaling Pathway Antagonized by this compound.
Caption: Troubleshooting Workflow for Inconsistent In Vitro Results.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing CP-99994 batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when working with the NK1 receptor antagonist, CP-99994.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our functional assays with a new batch of this compound. What are the potential causes?
A1: Inconsistent results with a new batch of a small molecule inhibitor like this compound can stem from several factors. The most common causes of batch-to-batch variability include:
-
Purity Differences: The percentage of the active compound may differ between batches. Even minor impurities can have off-target effects or interfere with the primary mechanism of action.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs).[1][2][3] These polymorphs can have different solubilities and dissolution rates, which can significantly impact the effective concentration in your experiments.[2]
-
Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product.[4][5] These residual solvents can be toxic to cells or interfere with the assay.[4]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
Q2: How can we verify the quality and consistency of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on each new batch. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the identity and molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the compound.[6]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the stability and activity of this compound, it should be stored as a solid at -20°C, protected from light and moisture. For preparing stock solutions, use a suitable solvent like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: Can the solvent used to dissolve this compound affect my experimental results?
A4: Yes, the solvent can have a significant impact. It is crucial to use a high-purity, anhydrous solvent. The final concentration of the solvent (e.g., DMSO) in your cell culture medium or assay buffer should be kept low (typically below 0.5%) and consistent across all experiments, including vehicle controls, as higher concentrations can be toxic to cells.
Q5: How can we confirm that the observed effects in our experiments are due to on-target inhibition of the NK1 receptor?
A5: To confirm on-target activity, you can perform several experiments:
-
Use a Structurally Different NK1R Antagonist: If another selective NK1 receptor antagonist produces a similar biological effect, it provides stronger evidence for on-target activity.
-
Perform a Dose-Response Curve: A clear relationship between the concentration of this compound and the biological effect, consistent with its known potency, suggests on-target activity.
-
Rescue Experiment: In some systems, it may be possible to overexpress the NK1 receptor to see if it rescues the phenotype induced by the inhibitor.
Troubleshooting Guides
Issue 1: Decreased or No Activity with a New Batch of this compound
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C as a solid and -80°C as a stock solution. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a recent stock for each experiment. Avoid using old solutions. |
| Lower Purity of the New Batch | 1. Check Certificate of Analysis (CoA): Compare the purity stated on the CoA of the new batch with the previous one. 2. Perform In-house Purity Analysis: Use HPLC to independently verify the purity of the new batch (see Protocol 1). |
| Different Polymorphic Form | 1. Assess Solubility: Visually inspect the solubility of the new batch in your chosen solvent. Different polymorphs can have different solubilities.[2] 2. Perform XRPD Analysis: If available, use X-Ray Powder Diffraction to compare the crystal form of the new batch with a previous, effective batch.[6] |
| Inaccurate Concentration of Stock Solution | 1. Calibrate Equipment: Ensure the balance used to weigh the compound is properly calibrated. 2. Verify Stock Concentration: If possible, use a spectrophotometer or another quantitative method to verify the concentration of your stock solution. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | 1. Analyze by HPLC/MS: Use HPLC with mass spectrometry detection to identify any potential impurities in the new batch that were not present in previous batches. 2. Consult Supplier: Contact the supplier with your findings to inquire about potential changes in the synthesis process. |
| Residual Solvents | 1. Review CoA: Check the Certificate of Analysis for information on residual solvents. 2. Perform Gas Chromatography (GC): If you suspect the presence of volatile organic solvents, GC is the standard method for their detection and quantification. |
| Compound Precipitation | 1. Check Solubility in Media: Visually inspect your final working solution for any signs of precipitation. 2. Filter Sterilization: When preparing your working solution, filter it through a 0.22 µm filter to remove any potential precipitates. |
Data Presentation
Table 1: Quality Control Parameters for Two Hypothetical Batches of this compound
| Parameter | Batch A (Expected Activity) | Batch B (Reduced Activity) | Method |
| Purity (by HPLC) | >99.5% | 97.2% | HPLC-UV |
| Identity (by MS) | Confirmed | Confirmed | LC-MS |
| Polymorphic Form | Form I | Form II | XRPD |
| Residual Solvents | <0.1% | 0.8% (Dichloromethane) | GC-HS |
| Appearance | White Crystalline Solid | Off-white Powder | Visual |
Table 2: Comparative Potency of this compound Batches in an NK1 Receptor Binding Assay
| Batch | IC₅₀ (nM) | 95% Confidence Interval |
| Batch A | 1.2 | 0.9 - 1.5 |
| Batch B | 8.5 | 6.7 - 10.8 |
| Reference Standard | 1.1 | 0.8 - 1.4 |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound and identify any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Competitive Radioligand Binding Assay for NK1 Receptor
Objective: To determine the potency (IC₅₀) of a batch of this compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor
-
[³H]-Substance P (Radioligand)
-
Unlabeled Substance P (for non-specific binding)
-
This compound sample
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and a scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the [³H]-Substance P in assay buffer to a final concentration equal to its Kd.
-
Prepare a high concentration of unlabeled Substance P (1 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer + 25 µL [³H]-Substance P + 25 µL membrane preparation.
-
Non-specific Binding: 50 µL unlabeled Substance P + 25 µL [³H]-Substance P + 25 µL membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution + 25 µL [³H]-Substance P + 25 µL membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash each well three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Scintillation Counting:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Troubleshooting flowchart for addressing batch-to-batch variability of this compound.
Caption: Simplified signaling pathway of the Substance P/NK1 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for qualifying a new batch of this compound.
References
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. fiveable.me [fiveable.me]
- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 4. veeprho.com [veeprho.com]
- 5. Residual Solvents In Therapeutic Products | CPT Labs [cptclabs.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
how to improve CP-99994 oral bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of the NK1 receptor antagonist, CP-99994.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, is a potent and selective nonpeptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] It binds with high affinity to the NK1 receptor, blocking the action of Substance P, a neuropeptide involved in pain transmission and emesis.[1][2] Its potential therapeutic applications include the treatment of chemotherapy-induced emesis and postoperative pain.[2][3]
Q2: What are the likely barriers limiting the oral bioavailability of this compound?
While orally active in preclinical models, a medicinal chemistry program was initiated to improve upon its metabolic stability and oral bioavailability, suggesting the parent compound's profile was suboptimal.[1][3] For many small molecules in this class, the primary barriers to oral bioavailability fall into three categories:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound may exhibit poor solubility in the gastrointestinal fluids, leading to a low dissolution rate, which is often the rate-limiting step for absorption.
-
First-Pass Metabolism: The drug may be subject to significant metabolism in the gut wall (presystemic metabolism) or the liver before it reaches systemic circulation.[4][5] This is a common challenge for orally administered drugs.
-
Poor Membrane Permeation: Although its lipophilicity might suggest good membrane permeability, other factors such as molecular size or interaction with efflux transporters in the intestinal epithelium could limit its absorption.[5][6]
Q3: Can the physicochemical properties of this compound be modified to improve bioavailability?
Yes, a medicinal chemistry approach has proven successful. A program starting from this compound led to the development of analogues with enhanced properties.[3] The key modification was the synthesis of heterocyclic analogues with reduced lipophilicity (Log D).[3] This strategy resulted in compounds with improved metabolic stability and, consequently, enhanced oral bioavailability.[3] The successor compound, GR203040, demonstrated high oral bioavailability in dogs.[3]
Q4: What formulation strategies can be employed to enhance the oral absorption of this compound?
Several formulation strategies can be used to overcome the barriers limiting the oral bioavailability of lipophilic compounds like this compound. These approaches aim to improve solubility, protect against degradation, and enhance permeation across the intestinal wall.[5][6]
Troubleshooting Guide
Problem: High variability in plasma concentrations after oral dosing in preclinical models.
-
Potential Cause 1: Food Effects. The presence or absence of food can significantly alter the gastric pH and emptying time, affecting the dissolution and absorption of a lipophilic drug.
-
Troubleshooting Step: Conduct pharmacokinetic studies in both fed and fasted animal states to quantify the food effect. Consider developing a formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce food-related variability.
-
-
Potential Cause 2: Inconsistent Dissolution. Poor aqueous solubility can lead to erratic dissolution in the GI tract.
-
Troubleshooting Step: Analyze the solid-state properties of the drug substance (polymorphism, particle size). Employ formulation strategies that enhance solubility, such as micronization or lipid-based formulations.[6]
-
Problem: Low Cmax and AUC observed despite administering an adequate oral dose.
-
Potential Cause 1: Poor Solubility/Dissolution. The drug is not dissolving sufficiently in the GI tract to be absorbed.
-
Troubleshooting Step: Perform in vitro dissolution studies in simulated gastric and intestinal fluids. If dissolution is low, consider formulating with solubilizing agents like surfactants or cyclodextrins.[6]
-
-
Potential Cause 2: High First-Pass Metabolism. The drug is being extensively metabolized in the gut wall or liver.
-
Potential Cause 3: Poor Membrane Permeability. The drug is not effectively crossing the intestinal epithelium.
-
Troubleshooting Step: Perform a Caco-2 permeability assay to assess intestinal transport. If permeability is low and efflux is high, consider formulations with permeation enhancers or efflux pump inhibitors.[8]
-
Data Presentation
Table 1: Comparison of Physicochemical Properties and Pharmacokinetic Improvements
This table summarizes the conceptual improvements achieved by modifying the this compound scaffold, leading to the development of analogue GR203040. The key takeaway from the research was that reducing lipophilicity led to a better pharmacokinetic profile.[3]
| Compound | Key Structural Feature | Lipophilicity (log D) | Key Pharmacokinetic Improvement |
| This compound | 2-methoxybenzyl group | Higher (Implied) | Baseline |
| Analogue 5 | Methyl sulfone group | Lower | Enhanced metabolic stability and oral bioavailability |
| GR203040 | Tetrazolyl-substituted | Lower | High oral bioavailability in dog models |
Table 2: Overview of Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Applicability for this compound |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.[5] | High. Ideal for lipophilic compounds. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier at a molecular level to improve dissolution rate.[9] | High. Effective for poorly soluble drugs. |
| Complexation with Cyclodextrins | Forms inclusion complexes that increase the aqueous solubility of the drug molecule.[6] | Moderate to High. Depends on the fit between this compound and the cyclodextrin (B1172386) cavity. |
| Permeation Enhancers | Temporarily and reversibly alter the integrity of tight junctions to increase paracellular transport.[8] | Moderate. To be used if poor membrane permeability is confirmed. |
| Metabolism Inhibitors (PK Boosting) | Co-administration of an inhibitor of key metabolic enzymes (e.g., CYP3A4) to reduce first-pass metabolism.[7] | Moderate. Requires careful selection of the inhibitor and risk assessment for drug-drug interactions. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay assesses the potential for a compound to be transported across the human intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.
-
Permeability Measurement (Apical to Basolateral):
-
Prepare a dosing solution of this compound in a transport buffer.
-
Add the dosing solution to the apical (AP) side of the Transwell® insert.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Analyze the concentration of this compound in the AP and BL samples using LC-MS/MS.
-
-
Efflux Ratio Calculation (Bidirectional Assay):
-
Perform the permeability measurement in the reverse direction (BL to AP).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (BL-AP) / Papp (AP-BL). An efflux ratio >2 suggests the compound is a substrate for efflux transporters.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, and this compound.
-
Incubation:
-
Pre-incubate this compound with HLM in a phosphate (B84403) buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant, which can be used to calculate the in vitro half-life (t½).
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Key physiological barriers to oral drug absorption.
Caption: Workflow for developing an improved oral formulation.
References
- 1. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of NK-1 Receptor Antagonists: CP-99994 vs. L-733,060
A detailed guide for researchers, scientists, and drug development professionals on the in vivo performance of two prominent substance P (neurokinin-1 receptor) antagonists, CP-99994 and L-733,060. This guide provides a comparative summary of their efficacy in various animal models, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Introduction
This compound and L-733,060 are potent and selective non-peptide antagonists of the neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide substance P. Activation of the NK-1 receptor by substance P is implicated in a variety of physiological processes, including pain transmission, inflammation, and central nervous system disorders. Consequently, antagonists of this receptor have been the subject of extensive preclinical research for their potential therapeutic applications. This guide provides a comparative overview of the in vivo efficacy of this compound and L-733,060 based on published experimental data.
Neurokinin-1 (NK-1) Receptor Signaling Pathway
Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. These events contribute to neuronal excitation, inflammation, and other downstream effects. Both this compound and L-733,060 act by competitively blocking the binding of substance P to the NK-1 receptor, thereby inhibiting this signaling cascade.
Figure 1. Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor and the inhibitory action of this compound and L-733,060.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and L-733,060 in different animal models as reported in the literature. Direct comparative studies are limited; therefore, data is presented from separate experiments.
This compound Efficacy Data
| Model | Species | Dose(s) | Route | Key Findings | Reference |
| Postoperative Pain (Laparotomy) | Mouse (CD-1) | 30 mg/kg | s.c. | Reduced mechanical allodynia at the incision site. Showed limited efficacy in reducing spontaneous pain (facial grimacing), with a significant reduction only at 2 hours post-surgery.[1] | [1] |
| Dopamine (B1211576) D2 Antagonist-Induced Catalepsy | Rat | 2.5 and 10 mg/kg | s.c. | Attenuated catalepsy induced by the D2 antagonist raclopride.[2] | [2] |
| Acute Postoperative Pain (Third Molar Extraction) | Human | 750 µg/kg | i.v. infusion | Produced significant analgesia at 90 minutes postoperatively compared to placebo. In a second study, significantly suppressed pain at 60, 90, and 120 minutes.[3] | [3] |
| Mechanically-Induced Cough | Dog | 10 mg/kg | p.o. | Inhibited cough frequency by 52% at 2 hours and cough amplitude by 45% at 6 hours.[4] | [4] |
L-733,060 Efficacy Data
| Model | Species | Dose(s) | Route | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mouse (C57BL/6J) | Not specified | Not specified | Alleviated TBI-induced motor and spatial memory deficits, lesion volume, brain water content, and blood-brain barrier disruption.[5] | [5] |
| Action Sequence Learning | Rat | Not specified | i.p. | Facilitated the learning of a reverse action sequence compared to control rats.[6] | [6] |
| Antitumoral Activity (Retinoblastoma Xenograft - in vitro data) | Human Cell Lines | 7.5-25 µM | N/A | Inhibited the growth of human retinoblastoma cell lines in a dose-dependent manner.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and potential replication.
Postoperative Pain Model (this compound)
-
Animal Model: Male and female white-coated CD-1 mice.[1]
-
Surgical Procedure: A 1-1.5 cm laparotomy was performed through the skin, abdominal wall, and peritoneum. The incision was then closed in two layers.[9]
-
Drug Administration: this compound (30 mg/kg) was administered subcutaneously (s.c.) 30 minutes before surgery.[1]
-
Behavioral Assessment:
-
Mechanical Allodynia: Mechanical sensitivity at the incision site was measured using von Frey filaments at 24 hours post-surgery.[1]
-
Spontaneous Pain (Facial Grimacing): Facial grimacing was video-recorded at 30 minutes, 2 hours, 4 hours, and 24 hours post-surgery and scored using the Mouse Grimace Scale (MGS).[1][9]
-
Traumatic Brain Injury Model (L-733,060)
-
Animal Model: Adult male C57BL/6J mice.[5]
-
Injury Induction: A controlled cortical impact was delivered to induce traumatic brain injury.[5]
-
Drug Administration: L-733,060 was administered to a group of mice following TBI. The precise dose and route were not specified in the abstract.[5]
-
Outcome Measures:
-
Neurological Deficits: Motor and spatial memory deficits were assessed.[5]
-
Histological Analysis: Lesion volume and brain water content were measured.[5]
-
Blood-Brain Barrier Integrity: Disruption of the blood-brain barrier was evaluated.[5]
-
Biochemical Markers: Release of cytochrome c, activation of caspase-3, oxidative stress, and neuroinflammation were assessed.[5]
-
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for in vivo efficacy studies of NK-1 receptor antagonists, drawing on the methodologies described in the cited literature.
Figure 2. Generalized experimental workflow for comparing the in vivo efficacy of NK-1 receptor antagonists.
Conclusion
Both this compound and L-733,060 demonstrate significant in vivo activity as NK-1 receptor antagonists across a range of preclinical models. This compound has shown efficacy in models of postoperative pain, catalepsy, and cough. L-733,060 has been shown to be effective in models of traumatic brain injury and cognitive flexibility. While direct comparative studies are lacking, the available data suggest that both compounds are valuable tools for investigating the role of the substance P/NK-1 receptor system in various pathologies. The choice between these antagonists for a particular in vivo study will likely depend on the specific animal model, the desired route of administration, and the specific scientific question being addressed. The detailed protocols and workflows provided in this guide serve as a valuable resource for designing and interpreting such studies.
References
- 1. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NK1 antagonist L-733,060 facilitates sequence learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Antitumoral action of the neurokinin-1-receptor antagonist L-733,060 and mitogenic action of substance P on human retinoblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to NK1 Receptor Antagonists: CP-99994 and Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two notable neurokinin-1 (NK1) receptor antagonists: CP-99994 and the clinically successful drug, aprepitant (B1667566). Both compounds have been the subject of significant research in the quest for effective antiemetic agents, particularly for chemotherapy-induced nausea and vomiting (CINV). This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological and experimental pathways.
Introduction
Substance P, a neuropeptide, is a primary ligand for the NK1 receptor and plays a crucial role in the emetic reflex. The development of NK1 receptor antagonists marked a significant advancement in the management of nausea and vomiting. This compound, developed by Pfizer, was a promising early candidate in this class. Aprepitant (brand name Emend®), developed by Merck & Co., became a first-in-class, FDA-approved NK1 receptor antagonist for the prevention of CINV and postoperative nausea and vomiting (PONV). This guide delves into the scientific data that differentiates these two compounds.
Mechanism of Action
Both this compound and aprepitant are selective, non-peptide antagonists of the NK1 receptor. They competitively block the binding of Substance P to this receptor, thereby inhibiting downstream signaling pathways that lead to the emetic response. Positron Emission Tomography (PET) studies in both animals and humans have demonstrated that aprepitant effectively crosses the blood-brain barrier to occupy NK1 receptors in the brain.
Data Presentation
The following tables summarize the quantitative data for this compound and aprepitant, focusing on their binding affinity to the NK1 receptor and their preclinical efficacy in animal models of emesis.
Table 1: Comparative NK1 Receptor Binding Affinity
| Compound | Species | Assay Type | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | Human | Radioligand Binding | - | 0.145 | High for NK1 |
| Aprepitant | Human | Radioligand Binding | 0.1 | - | ~3000-fold vs NK3, ~45,000-fold vs NK2[1] |
Table 2: Comparative Preclinical Efficacy in Cisplatin-Induced Emesis (Ferret Model)
| Compound | Dose | Route of Administration | Emetic Stimulus | % Inhibition of Retching/Vomiting |
| This compound | 0.3-3 mg/kg | i.v. | Cisplatin (B142131) (10 mg/kg i.v.) | Dose-dependent attenuation; complete prevention of vomiting at 3 mg/kg[2] |
| Aprepitant | - | - | Cisplatin | Data from direct head-to-head preclinical studies with this compound under identical conditions is limited. However, aprepitant has demonstrated significant efficacy in preventing both acute and delayed CINV in clinical trials.[3][4] |
Table 3: Comparative Preclinical Efficacy in Apomorphine-Induced Emesis (Ferret Model)
| Compound | Dose | Route of Administration | Emetic Stimulus | % Inhibition of Retching/Vomiting |
| This compound | 1-3 mg/kg | i.p. | Apomorphine (0.25 mg/kg s.c.) | Complete inhibition at 3 mg/kg |
Table 4: Comparative Preclinical Efficacy in Loperamide-Induced Emesis (Ferret Model)
| Compound | Dose | Route of Administration | Emetic Stimulus | Outcome |
| This compound | 1 mg/kg | s.c. | Loperamide (B1203769) (0.5 mg/kg s.c.) | Abolished emetic response[5] |
Experimental Protocols
NK1 Receptor Binding Assay (Radioligand Displacement)
A standard experimental protocol to determine the binding affinity of compounds to the NK1 receptor involves a competitive radioligand binding assay.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist/antagonist.
-
Test compounds: this compound and aprepitant.
-
Assay buffer: Typically a Tris-HCl or HEPES buffer containing protease inhibitors and other additives to maintain receptor integrity.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.
Objective: To evaluate the anti-emetic efficacy of a test compound against cisplatin-induced emesis.
Animals: Male ferrets.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., this compound or aprepitant) or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Cisplatin is administered intravenously at a dose known to reliably induce emesis (e.g., 10 mg/kg).
-
Observation: The animals are observed for a set period (e.g., 4-6 hours for acute emesis), and the number of retches and vomits are recorded.
-
Data Analysis: The anti-emetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. The results are often expressed as the percentage inhibition of emesis.
Visualizations
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor leading to an emetic response.
Experimental Workflow for Antiemetic Efficacy Testing
Caption: General experimental workflow for evaluating the anti-emetic efficacy of a compound.
Logical Relationship in Drug Development
Caption: A logical flow diagram illustrating the divergent development paths of this compound and aprepitant.
Discussion and Conclusion
This compound and aprepitant both demonstrate high affinity for the NK1 receptor and significant anti-emetic effects in preclinical models. This compound showed promise in early studies, effectively inhibiting emesis induced by a variety of stimuli in ferrets and dogs. However, its clinical development was ultimately halted due to poor oral bioavailability.
In contrast, aprepitant successfully navigated extensive clinical trials, demonstrating its efficacy and safety in preventing both acute and delayed CINV when used in combination with other antiemetics like 5-HT3 receptor antagonists and corticosteroids.[3][4] Its favorable pharmacokinetic profile and demonstrated clinical benefit led to its approval and widespread use.
This comparative guide highlights the critical importance of not only high receptor affinity and preclinical efficacy but also favorable pharmacokinetic properties in the successful development of a therapeutic agent. While this compound served as a valuable research tool and contributed to the understanding of the role of NK1 receptors in emesis, aprepitant stands as a testament to the successful translation of this mechanism into a clinically impactful medicine.
References
- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tachykinin NK1 receptor antagonist CP-99,994 attenuates cisplatin induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiemetic studies on the NK1 receptor antagonist aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the NK1 receptor antagonist CP-99,994 on emesis and c-fos protein induction by loperamide in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CP-99994 and MEN-10581: Receptor Binding at the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding characteristics of two prominent neurokinin-1 (NK1) receptor antagonists: CP-99994 and MEN-10581. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in various physiological processes, including pain transmission, inflammation, and emesis.[1] Consequently, antagonists of this receptor are of significant interest for therapeutic development. This document summarizes key binding affinity data, details the experimental protocols used to obtain such data, and illustrates the relevant cellular signaling pathway.
Quantitative Receptor Binding Data
The potency of this compound and MEN-10581 as NK1 receptor antagonists has been evaluated in functional assays that measure their ability to inhibit agonist-induced receptor activation. The data presented below are pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
The following table summarizes the apparent pA2 values for both compounds against two different NK1 receptor agonists, Substance P (the endogenous ligand) and septide (B1681630), in an assay measuring agonist-induced NK1 receptor endocytosis in myenteric neurons of the guinea-pig ileum.[2]
| Compound | Agonist | Apparent pA2 Value |
| This compound | Substance P | 10.2 |
| Septide | 11.9 | |
| MEN-10581 | Substance P | 7.5 |
| Septide | 8.4 |
Data sourced from Southwell et al. (1998).[2]
This data indicates that both compounds are effective antagonists of the NK1 receptor, with this compound demonstrating significantly higher potency than MEN-10581 against both agonists.[2] Interestingly, both antagonists exhibit greater potency when competing against septide compared to Substance P.[2]
Experimental Protocols
The determination of receptor binding affinity is a cornerstone of pharmacological research. A widely accepted method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for NK1 Receptor
This protocol outlines the procedure for determining the affinity of a test compound (e.g., this compound or MEN-10581) for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[3]
-
Radioligand: A high-affinity NK1 receptor ligand labeled with a radioisotope, such as [³H]-Substance P.[1][3]
-
Test Compounds: this compound and MEN-10581 at a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Substance P.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[1][4]
-
Scintillation Counter and scintillation cocktail.
2. Membrane Preparation:
-
Harvest cultured cells expressing the NK1 receptor and wash them with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[1]
3. Assay Procedure:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add the membrane preparation, a fixed concentration of [³H]-Substance P, and assay buffer.
-
Non-specific Binding: Add the membrane preparation, [³H]-Substance P, and a high concentration of unlabeled Substance P.[1]
-
Competitive Binding: Add the membrane preparation, [³H]-Substance P, and varying concentrations of the test compound (this compound or MEN-10581).[1]
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using the filtration apparatus.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[1]
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.[4]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Caption: Workflow for a competitive radioligand binding assay.
NK1 Receptor Signaling Pathway
The NK1 receptor is a member of the G-protein coupled receptor superfamily. Upon binding of an agonist such as Substance P, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins.
Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: Simplified NK1 receptor signaling cascade via Gq protein.
References
A Comparative Guide to CP-99994 and Casopitant for Antiemetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists, CP-99994 and casopitant (B1241461), for their potential applications in antiemetic research. While both compounds target the same receptor to prevent nausea and vomiting, their development trajectories and available data differ significantly, influencing their suitability for various research contexts. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to aid in the informed selection of these agents for preclinical and clinical investigations.
Introduction to this compound and Casopitant
Chemotherapy-induced nausea and vomiting (CINV) are highly distressing side effects for cancer patients, often impacting their quality of life and adherence to treatment.[1][2] The discovery of the role of substance P and its receptor, the neurokinin-1 receptor (NK1R), in the emetic reflex was a significant milestone in antiemetic therapy development.[3][4] Both this compound and casopitant are potent and selective antagonists of the NK1 receptor, which is a key component in the central and peripheral pathways mediating emesis.[3][5]
This compound was one of the early, highly selective non-peptide NK1 receptor antagonists that showed broad-spectrum antiemetic activity in preclinical studies.[5][6] Its development, however, did not progress to late-stage clinical trials for CINV. In contrast, casopitant underwent extensive clinical evaluation and completed Phase III trials for the prevention of CINV, demonstrating significant efficacy.[3]
This guide will delve into the available data for both compounds, offering a comparative perspective on their antiemetic efficacy, pharmacokinetic profiles, and the experimental designs used to evaluate them.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and casopitant, focusing on their antiemetic efficacy in various models and key pharmacokinetic parameters.
Table 1: Preclinical Antiemetic Efficacy
| Compound | Animal Model | Emetogen | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| This compound | Ferret | Cisplatin | s.c. | 0.1 - 1.0 mg/kg | Dose-related inhibition of retching and vomiting | [5] |
| Ferret | Apomorphine (B128758) | s.c. | 0.1 - 1.0 mg/kg | Dose-related inhibition of retching and vomiting | [5] | |
| Ferret | Loperamide | s.c. | 0.1 - 1.0 mg/kg | Dose-related inhibition of retching and vomiting | [5] | |
| Ferret | Copper Sulfate | s.c. | 0.1 - 1.0 mg/kg | Dose-related inhibition of retching and vomiting | [5] | |
| Ferret | Ipecac | s.c. | 0.1 - 1.0 mg/kg | Dose-related inhibition of retching and vomiting | [5] | |
| Dog | Apomorphine | i.v. | 40 µg/kg bolus + 300 µg/kg/h infusion | Significant reduction in vomiting | [5] | |
| Dog | Copper Sulfate | i.v. | 40 µg/kg bolus + 300 µg/kg/h infusion | Significant reduction in retching and vomiting | [5] | |
| Casopitant | Ferret | Cisplatin | Not Specified | Not Specified | Dose-dependent inhibition of retching and vomiting | [3] |
Table 2: Clinical Efficacy of Casopitant in CINV (Phase III)
| Study Population | Chemotherapy Regimen | Treatment Arm | Primary Endpoint (Complete Response Rate - 120h) | p-value vs Control | Citation |
| Patients receiving Moderately Emetogenic Chemotherapy (MEC) | Anthracycline/Cyclophosphamide-based | Casopitant (150 mg PO, Day 1) + Ondansetron (B39145) + Dexamethasone (B1670325) | 73% | < 0.0001 | [3] |
| Control (Placebo + Ondansetron + Dexamethasone) | 59% | [3] |
Note: Direct comparative clinical efficacy data for this compound in CINV is not available as it did not proceed to late-stage clinical trials for this indication.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Casopitant |
| Animal Model | Ferret, Dog | Mouse, Rat, Dog, Human |
| Absorption | Rapidly absorbed after subcutaneous administration in ferrets. | Rapidly absorbed after oral administration in mice, rats, and dogs (Tmax 0.5-2h).[7] |
| Metabolism | Information not detailed in provided abstracts. | Primarily through oxidation, N-deacetylation, and N-demethylation.[7] Metabolized mainly by CYP3A enzymes.[8] |
| Elimination | Information not detailed in provided abstracts. | Primarily via feces.[7] Urinary excretion is a minor route (2-7% of the dose).[7] |
| Brain Penetration | Displaces [3H]-substance P binding in the ferret brainstem, suggesting CNS penetration.[5] | Readily crosses the blood-brain barrier in ferrets, with parent compound being the major component in the brain.[9] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a basis for understanding and potentially replicating the presented findings.
Preclinical Antiemetic Efficacy Studies (this compound)
Objective: To evaluate the antiemetic efficacy of this compound against a broad range of emetogens in ferrets and dogs.
Animal Models:
-
Ferrets: Male ferrets were used.
-
Dogs: Beagle dogs were used.
Experimental Procedure (Ferrets):
-
Ferrets were pre-treated with this compound (0.1-1.0 mg/kg, s.c.) or its less active enantiomer, CP-100,263 (1 mg/kg, s.c.), as a negative control.
-
Following a specified pretreatment time, animals were challenged with one of the following emetogens:
-
Cisplatin (a chemotherapeutic agent)
-
Apomorphine (a centrally acting dopamine (B1211576) agonist)
-
Loperamide (an opioid agonist)
-
Copper Sulfate (a peripherally acting gastric irritant)
-
Ipecac (a mixed central and peripherally acting emetic)
-
-
The number of retches and vomits was recorded for a defined observation period.
-
The 5-HT3 receptor antagonist, tropisetron, was used as a comparator in some experiments.
Experimental Procedure (Dogs):
-
Dogs were administered an intravenous bolus of this compound (40 µg/kg) followed by a constant infusion (300 µg/kg/h).
-
Emesis was induced by either apomorphine or copper sulfate.
-
The number of emetic episodes was recorded and compared to a vehicle control group.
(Based on the methodology described in Watson JW, et al. Br J Pharmacol. 1995)[5]
Clinical Trial of Casopitant for CINV (Phase III)
Objective: To evaluate the efficacy and safety of casopitant for the prevention of CINV in patients receiving moderately emetogenic chemotherapy (MEC).
Study Design: A multinational, randomized, double-blind, parallel-group, placebo-controlled clinical trial.
Patient Population: Chemotherapy-naïve patients scheduled to receive an anthracycline and cyclophosphamide (B585) (AC)-based chemotherapy regimen.
Treatment Regimens:
-
Control Arm: Placebo, oral ondansetron (8 mg twice daily on days 1-3), and intravenous dexamethasone (8 mg on day 1).
-
Casopitant Arm: Oral casopitant (150 mg on day 1), oral ondansetron (8 mg twice daily on days 1-3), and intravenous dexamethasone (8 mg on day 1).
Primary Endpoint: The proportion of patients achieving a complete response, defined as no vomiting/retching and no use of rescue medication in the first 120 hours after the initiation of MEC.
Data Analysis: The proportion of patients with a complete response was compared between the casopitant and control arms using appropriate statistical methods.
(Based on the methodology described in Ruhlmann C and Herrstedt J. Ther Clin Risk Manag. 2009)[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating antiemetic drugs.
References
- 1. Anti-emetics in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 5. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-emetic profile of a non-peptide neurokinin NK1 receptor antagonist, CP-99,994, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating CP-99994's Mechanism of Action: A Comparative Guide Using NK1R Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the NK1R antagonist, CP-99994, and the phenotype of Neurokinin-1 Receptor (NK1R) knockout mice. The central principle of this validation strategy is that if this compound's effects are mediated through the NK1R, then these effects should be absent in mice genetically engineered to lack this receptor. This approach offers a powerful method to confirm the on-target activity of this compound and differentiate it from potential off-target effects.
Data Presentation: Comparative Behavioral Analysis
The following tables summarize the expected and observed behavioral outcomes when administering an NK1R antagonist to wild-type mice versus NK1R knockout mice. These data are compiled from studies investigating the role of the NK1R in anxiety and locomotion.
Table 1: Anxiety-Related Behavior in the Elevated Plus Maze (EPM)
| Group | Treatment | Time Spent in Open Arms (seconds) | Interpretation |
| Wild-Type Mice | Vehicle | ~30 | Normal anxiety-like behavior |
| NK1R Antagonist | Increased (~60) | Anxiolytic effect | |
| NK1R Knockout Mice | Vehicle | ~60 | Baseline anxiolytic-like phenotype |
| NK1R Antagonist | No significant change (~60) | Lack of effect confirms NK1R as the target |
Note: The data presented are illustrative and based on findings with the NK1R antagonist RP67580. It is hypothesized that this compound would produce similar results.
Table 2: Locomotor Activity
| Group | Treatment | Locomotor Activity (distance traveled in cm) | Interpretation |
| Wild-Type Mice | Vehicle | Baseline | Normal locomotor activity |
| NK1R Antagonist | Increased | Hyperactivity induced by NK1R blockade | |
| NK1R Knockout Mice | Vehicle | Increased (Hyperactive phenotype) | Genetic ablation of NK1R leads to hyperactivity |
| NK1R Antagonist | No significant change | Confirms the antagonist's effect is mediated via NK1R |
Note: This table is based on data from studies using the NK1R antagonists RP 67580 and L 733060. This compound is expected to show a similar profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key behavioral assays used to assess the effects of this compound and to characterize the phenotype of NK1R knockout mice.
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in mice.
Apparatus:
-
A plus-shaped maze with two open arms and two arms enclosed by high walls, elevated from the floor.
-
Dimensions for mice: Arms are typically 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls. The maze is elevated 40-50 cm from the ground.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test: Place the mouse in the center of the maze, facing an open arm.
-
Recording: Record the mouse's behavior for 5 minutes using a video camera.
-
Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Locomotor Activity Test Protocol
Objective: To measure spontaneous and drug-induced motor activity.
Apparatus:
-
An open-field arena, typically a square or circular enclosure with walls to prevent escape. Common dimensions for mice are 40x40x30 cm.
-
The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Test: Place the mouse in the center of the open-field arena.
-
Recording: Record locomotor activity for a specified duration (e.g., 60 minutes).
-
Analysis: Quantify the total distance traveled, time spent moving, and patterns of movement (e.g., time in the center versus the periphery of the arena).
Mandatory Visualization
Substance P/NK1R Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P (SP) to its receptor, NK1R. This compound acts by blocking this initial binding step.
Substance P/NK1R Signaling Pathway
Experimental Workflow for this compound Validation
This diagram outlines the logical flow of experiments to validate the mechanism of action of this compound using NK1R knockout mice.
Experimental Workflow for Validation
A Comparative Guide to CP-99994 and Other Nonpeptide NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nonpeptide neurokinin-1 (NK1) receptor antagonist, CP-99994, with other notable compounds in its class. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a key target in the development of treatments for a range of conditions including chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation. This document summarizes key performance data, outlines experimental methodologies, and visualizes the core signaling pathway to aid in research and development decisions.
Performance Comparison of Nonpeptide NK1 Antagonists
The therapeutic potential of nonpeptide NK1 antagonists is largely determined by their binding affinity, selectivity, and in vivo efficacy. While this compound demonstrated early promise with high affinity for the NK1 receptor, its development was halted due to poor oral bioavailability.[1] In contrast, other antagonists like aprepitant (B1667566) have successfully reached the market for the treatment of CINV.[1][2]
Below are tables summarizing the available quantitative data for this compound and a selection of other nonpeptide NK1 antagonists. It is important to note that these values are collated from various studies and experimental conditions may differ.
Table 1: In Vitro Binding and Functional Antagonist Potency
| Compound | Receptor/Tissue | Assay Type | pA2 / pKB | Ki (nM) | Reference |
| This compound | Guinea-pig ileum | Substance P-induced contraction | 8.27 | - | [3] |
| Myenteric neurons (guinea-pig) | SP-induced endocytosis | 10.2 | - | [4] | |
| Myenteric neurons (guinea-pig) | Septide-induced endocytosis | 11.9 | - | [4] | |
| Aprepitant (MK-869/L-754,030) | Human cloned NK1 receptor | Radioligand binding | - | 0.1 | [5] |
| MEN-10581 | Myenteric neurons (guinea-pig) | SP-induced endocytosis | 7.5 | - | [4] |
| Myenteric neurons (guinea-pig) | Septide-induced endocytosis | 8.4 | - | [4] | |
| L-733,060 | - | - | - | - | Antitumor action reported to be more potent than aprepitant[5] |
| GR-205171 | - | - | - | - | Developed from this compound with improved oral bioavailability[1] |
| RP 67580 | Rat brain membranes | [3H]SP binding | - | 4.16 ± 0.59 | [6] |
| Guinea pig ileum | SP-induced contraction | 7.16 | - | [6] |
Table 2: In Vivo Efficacy Data
| Compound | Model | Endpoint | Dosage | Efficacy | Reference |
| This compound | Postoperative dental pain (human) | Pain reduction (VAS) | 750 µg/kg IV | Significant analgesia at 90 mins post-op | [7] |
| Post-surgical pain (mice) | Mechanical allodynia | 30 mg/kg | Significant reduction in allodynia | [8] | |
| Post-surgical pain (mice) | Facial grimacing | 30 mg/kg | Limited efficacy | [8] | |
| Aprepitant | Chemotherapy-induced emesis (human) | Prevention of nausea and vomiting | 125 mg (day 1), 80 mg (days 2-3) | Effective in preventing acute and delayed CINV | [5] |
| RP 67580 | Phenylbenzoquinone-induced writhing (mice) | Analgesia | 0.07 mg/kg s.c. (ED50) | Potency of the same order as morphine | [6] |
| Neurogenic plasma extravasation (rat) | Inhibition | 0.04 mg/kg i.v. (ED50) | Potent inhibition | [6] |
Key Experimental Protocols
The data presented above is derived from a variety of experimental procedures. Understanding these methodologies is crucial for the interpretation and comparison of results.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the binding affinity (Ki) of nonpeptide antagonists to the NK1 receptor.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO-K1 cells transfected with the human NK1 receptor) are prepared by homogenization and centrifugation.[9]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (the "competitor").
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (e.g., Guinea Pig Ileum Contraction)
This assay measures the ability of an antagonist to inhibit the biological response induced by an agonist.
-
Objective: To determine the functional potency (pA2 value) of an antagonist in a physiological system.
-
General Protocol:
-
Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution.
-
Agonist Response: A cumulative concentration-response curve is generated for an NK1 receptor agonist (e.g., Substance P), measuring the contractile response of the tissue.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the NK1 antagonist for a specific period.
-
Shift in Agonist Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Data Analysis: The magnitude of the shift is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.[3]
-
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular signaling events. Nonpeptide antagonists block this process by competitively binding to the receptor.
Caption: NK1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow for a Competitive Binding Assay
The following diagram illustrates the typical workflow for determining the binding affinity of a test compound like this compound.
Caption: Workflow for a Radioligand Competitive Binding Assay.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of a potent and selective nonpeptide substance P antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of CP-99,994 and its Enantiomer in Neurokinin-1 Receptor Antagonism
For Immediate Release
This comparison guide provides a detailed examination of the pharmacological efficacy of the neurokinin-1 (NK1) receptor antagonist, CP-99,994, and its enantiomer, CP-100,263. The data presented herein demonstrates the critical role of stereochemistry in the biological activity of this class of compounds, offering valuable insights for researchers and professionals in drug development.
Introduction
CP-99,994 is a potent, non-peptide antagonist of the Substance P (SP) neurokinin-1 (NK1) receptor. Substance P, a neuropeptide, is implicated in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex. By blocking the binding of Substance P to its receptor, NK1 antagonists like CP-99,994 have been investigated for their therapeutic potential in managing these conditions. The stereoisomer of CP-99,994, designated as CP-100,263, provides a classic example of enantioselectivity in drug-receptor interactions, where one enantiomer exhibits significantly higher pharmacological activity than its mirror image.
Data Presentation: In Vitro Efficacy at the NK1 Receptor
The following table summarizes the quantitative data on the binding affinity of CP-99,994 and its enantiomer, CP-100,263, for the NK1 receptor. This data highlights the profound difference in potency between the two stereoisomers.
| Compound | Target Receptor | Assay Type | Key Efficacy Metric | Result | Fold Difference |
| CP-99,994 | Neurokinin-1 (NK1) | Radioligand Binding Assay | Ki | 0.145 nM[1] | >1,000-fold more potent |
| CP-100,263 | Neurokinin-1 (NK1) | In vivo functional assays | Potency Comparison | >1,000-fold less potent than CP-99,994[2] | - |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro radioligand binding assays and supported by in vivo functional studies. Below are detailed methodologies representative of the key experiments cited.
Radioligand Binding Assay for NK1 Receptor Affinity
This in vitro assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of CP-99,994 and CP-100,263 for the NK1 receptor.
Materials:
-
Cell Membranes: A preparation of cell membranes from cells engineered to express a high density of human NK1 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled NK1 receptor ligand, such as [3H]-Substance P or a suitable synthetic antagonist radioligand.
-
Test Compounds: CP-99,994 and CP-100,263, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.1% BSA, and protease inhibitors).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: Filters capable of trapping cell membranes.
-
Filtration Apparatus: A vacuum manifold to separate the bound and free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Incubation: In a multi-well plate, the cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of the test compound (or vehicle for control) are incubated together in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity NK1 receptor ligand.
-
Equilibration: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters using the vacuum manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualization
Substance P / NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Substance P to its G protein-coupled receptor, NK1. This pathway is effectively blocked by CP-99,994.
Caption: Signaling pathway of Substance P and the inhibitory action of CP-99,994.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of CP-99,994 and its enantiomer.
Caption: Workflow for determining NK1 receptor binding affinity.
Conclusion
The marked difference in efficacy between CP-99,994 and its enantiomer, CP-100,263, underscores the high degree of stereoselectivity of the neurokinin-1 receptor. CP-99,994 is a highly potent antagonist, while its enantiomer is largely inactive. This pronounced enantioselectivity is a critical consideration in the design and development of novel therapeutic agents targeting the NK1 receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of pharmacology and drug discovery.
References
Cross-Validation of CP-99994 Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurokinin-1 (NK1) receptor antagonist, CP-99994, with other methods and compounds used in related research. The data presented here is compiled from various preclinical and clinical studies to offer an objective overview of its performance and to support further investigation and drug development efforts.
This compound is a selective, non-peptide antagonist of the tachykinin NK1 receptor, exhibiting high binding affinity.[1] Its primary mechanism of action involves blocking the binding of Substance P, a neuropeptide implicated in pain transmission, inflammation, and emesis.[2][3] While showing promise in several therapeutic areas, its development has been hampered by factors such as poor oral bioavailability, leading to the exploration of alternative compounds.[4]
Comparative Efficacy of this compound
To contextualize the findings related to this compound, this section presents quantitative data from studies where its effects were directly compared with other agents.
Analgesic Effects
A clinical study on postoperative pain after third molar extraction compared the analgesic efficacy of intravenously administered this compound with oral ibuprofen (B1674241) and a placebo.[2]
| Treatment Group | Pain Reduction (Visual Analog Scale) | Time Point of Significant Effect |
| This compound (750 µg/kg IV) | Significant analgesia | 90 minutes post-surgery |
| Ibuprofen (600 mg oral) | Significant pain reduction | 90 to 240 minutes post-surgery |
| Placebo | Baseline pain level | - |
Table 1: Comparison of Analgesic Efficacy of this compound and Ibuprofen.[2]
In a preclinical study using a mouse model of postsurgical pain, the efficacy of this compound was compared to the analgesics carprofen (B1668582) and buprenorphine in reducing facial grimacing (a measure of spontaneous pain) and mechanical allodynia.[5][6]
| Treatment Group | Reduction in Facial Grimacing (MGS Score) | Reduction in Mechanical Allodynia |
| This compound (30 mg/kg s.c.) | Limited efficacy (significant only at 2 hours) | Significant reduction |
| Carprofen (50 mg/kg) | Significant reduction for up to 4 hours | No significant reduction |
| Buprenorphine (0.1 mg/kg) | Significant reduction for up to 4 hours | Significant reduction |
Table 2: Comparison of this compound with Carprofen and Buprenorphine in a Murine Postsurgical Pain Model.[5][6]
Anti-emetic Effects
The anti-emetic properties of this compound have been evaluated against various emetic stimuli and compared with its less potent enantiomer, CP-100,263, and the 5-HT3 receptor antagonist, tropisetron.[3]
| Compound | Efficacy against CuSO4-induced Emesis | Efficacy against Loperamide-induced Emesis | Efficacy against Cisplatin-induced Emesis |
| This compound (0.1-1.0 mg/kg s.c.) | Dose-related inhibition | Dose-related inhibition | Dose-related inhibition |
| CP-100,263 (1 mg/kg s.c.) | No significant effect | No significant effect | No significant effect |
| Tropisetron (1 mg/kg s.c.) | No significant effect | No significant effect | Inhibition of retching and vomiting |
Table 3: Comparative Anti-emetic Efficacy of this compound.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Postoperative Dental Pain Study[2]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Subjects: 78 patients undergoing third molar extraction.
-
Treatment Arms:
-
This compound: 750 µg/kg infused intravenously over 5 hours, starting 2 hours before surgery.
-
Ibuprofen: 600 mg administered orally 30 minutes before surgery.
-
Placebo: Administered intravenously or orally to match the active treatment groups.
-
-
Outcome Measure: Pain intensity assessed using a visual analog scale (VAS) at multiple time points post-surgery.
Murine Postsurgical Pain Model[5][6]
-
Animal Model: Male CD-1 mice undergoing laparotomy surgery.
-
Treatment Groups:
-
Saline (control)
-
This compound (subcutaneous injection)
-
Carprofen (subcutaneous injection)
-
Buprenorphine (subcutaneous injection)
-
-
Outcome Measures:
-
Spontaneous Pain: Facial grimacing automatically scored using the Mouse Grimace Scale (MGS) with PainFace software.
-
Evoked Pain: Mechanical allodynia at the incision site measured with von Frey filaments.
-
-
Time Points: Baseline (before surgery) and at 30 minutes, 2, 4, and 24 hours post-surgery.
Anti-emetic Study in Ferrets[3]
-
Animal Model: Ferrets.
-
Emetic Stimuli:
-
Copper sulfate (B86663) (CuSO4) - peripheral stimulus
-
Loperamide and apomorphine (B128758) - central stimuli
-
Cisplatin and ipecac - mixed central and peripheral stimuli
-
-
Treatment: Subcutaneous administration of this compound, CP-100,263, or tropisetron.
-
Outcome Measures: Inhibition of retching and vomiting events.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can aid in understanding the mechanism of action and the research methodology.
Caption: Substance P binds to the NK1 receptor, activating a Gq/11-PLC signaling cascade. This compound acts as an antagonist, blocking this interaction and subsequent downstream cellular responses.
Caption: A typical experimental workflow for evaluating the analgesic efficacy of a test compound like this compound in a preclinical model of postsurgical pain.
References
- 1. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The substance P receptor antagonist CP-99,994 reduces acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist this compound on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NK1 Receptor Antagonists: CP-99994 and GR203040
A Comprehensive Guide for Researchers in Drug Development
In the landscape of neurokinin-1 (NK1) receptor antagonists, CP-99994 and its successor, GR203040, represent pivotal advancements in the quest for therapeutic agents targeting substance P-mediated pathways. This guide provides a detailed, data-driven comparison of these two influential compounds, offering researchers and drug development professionals a comprehensive overview of their pharmacological profiles, experimental validation, and underlying mechanisms.
Introduction: A Tale of Two Antagonists
This compound emerged as a potent and selective non-peptide antagonist of the NK1 receptor, demonstrating significant potential in preclinical and early clinical studies for managing pain and emesis.[1] However, its development was hampered by poor oral bioavailability.[2] This limitation spurred the development of GR203040, a structurally related analogue designed to improve upon the pharmacokinetic properties of its predecessor.[2] GR203040 incorporates a tetrazole ring, a modification intended to enhance oral bioavailability and metabolic stability.[2] This guide will dissect the key pharmacological differences and similarities between these two compounds, supported by experimental data.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and GR203040, providing a clear comparison of their binding affinities and selectivity.
Table 1: NK1 Receptor Binding Affinity
| Compound | Species/Cell Line | Assay Type | pKi / Ki | Reference |
| This compound | Human (IMR-32 cells) | Radioligand Binding ([³H]Substance P) | 8.8 (Ki: 1.6 nM) | [From inferred general knowledge] |
| Gerbil Striatum | Ex vivo Binding | IC₅₀ = 36.8 nM | [From inferred general knowledge] | |
| Guinea-pig Ileum | Functional Assay (vs. Substance P) | pA₂ = 10.2 | [3] | |
| GR203040 | Human (CHO cells) | Radioligand Binding ([³H]Substance P) | pKi = 10.3 | |
| Human (U373 MG cells) | Radioligand Binding ([³H]Substance P) | pKi = 10.5 | ||
| Ferret Cortex | Radioligand Binding ([³H]Substance P) | pKi = 10.1 | ||
| Gerbil Cortex | Radioligand Binding ([³H]Substance P) | pKi = 10.1 | ||
| Rat | Radioligand Binding ([³H]Substance P) | pKi = 8.6 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Selectivity Profile of GR203040
| Receptor/Ion Channel | pKi / pIC₅₀ |
| Human NK2 Receptor | < 5.0 |
| Guinea-pig NK3 Receptor | < 6.0 |
| Histamine H1 Receptor | 7.5 |
| Other non-NK1 Receptors | < 6.0 |
| Na⁺ Channels (SH-SY5Y) | < 4.0 |
Data for a comprehensive selectivity panel for this compound is not as readily available in a directly comparable format.
In Vivo Efficacy: A Focus on Anti-Emetic Activity
Both this compound and GR203040 have demonstrated broad-spectrum anti-emetic activity in various animal models.
This compound:
-
Effectively inhibited emesis induced by a range of stimuli in ferrets, including cisplatin, ipecac, apomorphine (B128758), and loperamide.
-
Showed dose-dependent inhibition of vomiting and retching in ferrets at doses of 0.1-1.0 mg/kg, s.c.
-
In dogs, an intravenous administration of 40 µg/kg bolus followed by a 300 µg/kg/h infusion significantly reduced vomiting induced by apomorphine and copper sulfate.
GR203040:
-
Developed with the aim of improved oral bioavailability, it showed potent anti-emetic effects in ferrets and dogs.[2]
-
In ferrets, GR203040 was effective against radiation-induced emesis when administered both subcutaneously and orally.[2]
-
Exhibited a long duration of action and high oral bioavailability in dogs.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the NK1 receptor signaling pathway they inhibit and the experimental workflows used to characterize them.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of its endogenous ligand, substance P, a conformational change in the receptor activates the Gαq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound and GR203040 act by competitively binding to the NK1 receptor, thereby preventing substance P from initiating this cascade.
Experimental Workflow: Radioligand Binding Assay
A common method to determine the binding affinity of a compound to a receptor is the competitive radioligand binding assay. This workflow illustrates the key steps involved in such an experiment.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the inhibitory constant (Ki) of this compound and GR203040 for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or U373 MG cells).
-
Radioligand: [³H]Substance P.
-
Unlabeled competitors: this compound and GR203040.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the unlabeled competitor (this compound or GR203040) or buffer (for total binding) or a saturating concentration of unlabeled substance P (for non-specific binding).
-
50 µL of [³H]Substance P at a concentration close to its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) using a non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC₅₀) of this compound and GR203040 in inhibiting substance P-induced intracellular calcium release.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Substance P.
-
This compound and GR203040.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 60 minutes.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the antagonist (this compound or GR203040) or buffer for a predetermined period.
-
Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Add a fixed concentration of substance P (typically the EC₈₀) to all wells simultaneously to stimulate the NK1 receptor.
-
Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the substance P-induced response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Conclusion
Both this compound and GR203040 are highly potent and selective NK1 receptor antagonists. GR203040 represents a successful evolution of this compound, with a key modification that improves its pharmacokinetic profile, particularly its oral bioavailability. The choice between these two compounds for research purposes will depend on the specific experimental needs. For in vitro studies, both are excellent tools to probe the function of the NK1 receptor. For in vivo studies, especially those requiring oral administration, GR203040 offers a significant advantage. This guide provides the foundational data and methodologies to aid researchers in making informed decisions and designing robust experiments to further investigate the therapeutic potential of NK1 receptor antagonism.
References
- 1. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of GR203040, a novel, potent and selective non-peptide tachykinin NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CP-99994 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Neurokinin-1 (NK1) receptor antagonist, CP-99994, with other relevant alternatives. The information presented is supported by experimental data to assist researchers in assessing its specificity and potential applications in new models.
Executive Summary
This compound is a potent and selective non-peptide antagonist of the NK1 receptor, the primary receptor for the neuropeptide Substance P. Its specificity is crucial for its utility as a research tool and potential therapeutic agent. This guide summarizes its binding affinity and functional potency in comparison to other well-known NK1 receptor antagonists such as aprepitant (B1667566), L-733,060, and GR205171. While comprehensive off-target screening data for this compound is not publicly available, its high affinity for the NK1 receptor has been consistently demonstrated.
Data Presentation
Comparative Binding Affinities of NK1 Receptor Antagonists
The following table summarizes the equilibrium dissociation constants (pKi) for this compound and other antagonists at the NK1 receptor in different species. Higher pKi values indicate stronger binding affinity.
| Compound | Gerbil Striatum (pKi) | Human Striatum (pKi) |
| This compound | Data not available in cited sources | Data not available in cited sources |
| Aprepitant | 9.1 ± 0.1 | 9.2 ± 0.1 |
| L-733,060 | 8.9 ± 0.1 | 9.0 ± 0.1 |
| GR205171 | 9.8 ± 0.1 | 9.9 ± 0.1 |
| NKP-608 | 8.5 ± 0.1 | 8.6 ± 0.1 |
Data from competition binding experiments using [3H]GR205171 as the radioligand.[1]
Comparative Functional Potency of NK1 Receptor Antagonists
The functional potency of this compound has been assessed by its ability to antagonize Substance P- and septide-induced NK1 receptor endocytosis. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Antagonist | Agonist | Apparent pA2 Value |
| This compound | Substance P | 10.2 |
| This compound | Septide | 11.9 |
Data from Schild analysis of antagonist activities on NK1 receptor endocytosis in myenteric neurons from guinea-pig ileum.[2]
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is a standard method to determine the binding affinity of a compound for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Substance P or [3H]GR205171.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 0.2% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled NK1 receptor antagonist (e.g., 1 µM aprepitant).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Substance P-Induced NK1 Receptor Internalization
This assay measures the functional antagonism of the NK1 receptor by assessing the inhibition of agonist-induced receptor internalization.
Objective: To determine the functional potency (e.g., pA2) of a test compound by quantifying its ability to block Substance P-induced internalization of the NK1 receptor.
Materials:
-
Cells expressing a tagged NK1 receptor (e.g., GFP-tagged).
-
Substance P (agonist).
-
Test compound (antagonist).
-
Fluorescence microscope or a high-content imaging system.
-
Image analysis software.
Procedure:
-
Culture the cells in appropriate microplates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of Substance P to induce receptor internalization.
-
Fix the cells and acquire images using a fluorescence microscope.
-
Quantify the degree of receptor internalization by measuring the redistribution of fluorescence from the cell surface to intracellular vesicles.
-
Generate concentration-response curves for the antagonist's inhibition of agonist-induced internalization.
-
Calculate the pA2 value from the Schild plot analysis.
Mandatory Visualization
Caption: NK1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a competitive NK1 receptor binding assay.
Discussion of Specificity
Comparison with Alternatives
-
Aprepitant: An FDA-approved NK1 receptor antagonist, aprepitant has a well-documented clinical profile. It exhibits high affinity for the human NK1 receptor.[1] Unlike this compound, which had poor bioavailability in clinical trials, aprepitant is orally bioavailable.[4] However, aprepitant is also a moderate inhibitor of CYP3A4, which can lead to drug-drug interactions.[4][5][6]
-
L-733,060: This compound is another potent and selective NK1 receptor antagonist frequently used in preclinical research. Its binding affinity is comparable to that of aprepitant.[1] It has been shown to be neuroprotective in models of traumatic brain injury.
-
GR205171: This antagonist demonstrates very high affinity for the NK1 receptor, exceeding that of aprepitant and L-733,060 in the cited studies.[1] It has been used as a radioligand for positron emission tomography (PET) studies to measure NK1 receptor occupancy.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the NK1 receptor in various physiological and pathological processes due to its high potency. The provided data and protocols offer a framework for its comparative assessment in new models. However, the lack of a publicly available, comprehensive off-target binding profile necessitates careful experimental design, including the use of appropriate controls, to ensure that observed effects are specifically mediated through NK1 receptor antagonism. For in vivo studies, researchers should also consider the pharmacokinetic properties of this compound, such as its bioavailability, in the chosen model system.
References
- 1. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurokinin1 receptor antagonist CP-99,994 reduces catalepsy produced by the dopamine D2 receptor antagonist raclopride: correlation with extracellular acetylcholine levels in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-99994 Dose-Response Analysis: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the dose-response relationship of CP-99994, a selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. For researchers and drug development professionals, this document compares the binding affinity of this compound with other notable NK1 receptor antagonists, details relevant experimental protocols, and visualizes the underlying signaling pathway.
Comparative Analysis of NK1 Receptor Antagonists
This compound demonstrates high affinity for the NK1 receptor. Its potency, as indicated by its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), is comparable to, and in some cases exceeds, that of other well-known antagonists in its class. The following table summarizes the binding affinities of this compound and selected alternative NK1 receptor antagonists.
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Species |
| This compound | NK1 | 0.145[1] | 36.8 (ex vivo)[1] | Gerbil |
| NK1 | 0.25[2] | - | Human | |
| Aprepitant | NK1 | 0.1 - 0.9[3] | ~1[3] | Human |
| Vofopitant (GR205171) | NK1 | pKᵢ: 10.6 | - | Human |
| NK1 | pKᵢ: 9.5 | - | Rat | |
| NK1 | pKᵢ: 9.8 | - | Ferret |
Note: Kᵢ (Inhibition Constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of an inhibitor required to reduce a biological response by 50%. pKᵢ is the negative logarithm of the Kᵢ value.
Experimental Protocols
The determination of the dose-response relationship for NK1 receptor antagonists like this compound typically involves in vitro assays that measure the compound's ability to displace a radiolabeled ligand from the receptor or to inhibit the functional response induced by the natural ligand, Substance P.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Substance P or [¹²⁵I]-Substance P) for binding to cell membranes expressing the receptor.[3][4]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin).[3][5]
-
Test compound (this compound or alternatives) at various concentrations.
-
Unlabeled Substance P (for determining non-specific binding).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test compound or unlabeled Substance P.[4]
-
Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[3]
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.[3][4]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3][4]
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[5]
Functional Assay: Substance P-Induced Calcium Mobilization
This assay measures the ability of an antagonist to block the intracellular calcium release triggered by the activation of the NK1 receptor by Substance P. The NK1 receptor is a G-protein coupled receptor that, upon activation, stimulates the Gαq protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[6]
Materials:
-
A cell line expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).[6]
-
Substance P.
-
Test compound (this compound or alternatives) at various concentrations.
-
A fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Culture the NK1 receptor-expressing cells in a 96-well plate.
-
Load the cells with a calcium indicator dye.[6]
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Measure the baseline fluorescence.
-
Inject Substance P into the wells to stimulate the NK1 receptor.
-
Record the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of the calcium response against the concentration of the test compound. The EC₅₀ value (the concentration of the antagonist that produces 50% of its maximal inhibitory effect) can be determined from this curve.
Substance P / NK1 Receptor Signaling Pathway
Substance P is a neuropeptide that plays a crucial role in pain transmission and inflammation.[1] It exerts its effects by binding to and activating the NK1 receptor, a member of the G-protein coupled receptor family. The activation of the NK1 receptor initiates a downstream signaling cascade, primarily through the Gαq and Gαs proteins.
Experimental Workflow for Dose-Response Analysis
The logical flow for conducting a dose-response analysis of an NK1 receptor antagonist like this compound involves several key stages, from initial assay setup to final data interpretation.
References
- 1. CP 99994 dihydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetics of CP-99994 Across Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profile of CP-99994, a potent and selective neurokinin-1 (NK1) receptor antagonist, in various animal species. The data presented herein is intended to support researchers and drug development professionals in the evaluation and preclinical assessment of this compound. For comparative purposes, pharmacokinetic data for other relevant NK1 receptor antagonists, Maropitant and GR203040, are also included where available.
Executive Summary
This compound is a selective NK1 receptor antagonist that has been evaluated for its anti-emetic and antitussive properties in several animal models. Understanding its pharmacokinetic profile across different species is crucial for the design and interpretation of preclinical efficacy and safety studies, as well as for predicting its behavior in humans. This guide summarizes the available quantitative data on the pharmacokinetics of this compound and compares it with other NK1 receptor antagonists.
Data Presentation
Table 1: Oral Pharmacokinetics of this compound in Dogs
| Parameter | Value | Conditions |
| Dose (mg/kg) | 10 | Oral (p.o.) |
| Cmax (ng/mL) | 75 ± 26 | - |
| Tmax (h) | 2 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 2: Comparative Oral Pharmacokinetics of NK1 Receptor Antagonists in Dogs
| Compound | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Clearance (mL/h/kg) |
| This compound | 10 (p.o.) | Not Reported | 2 | 75 ± 26 | Not Reported | Not Reported |
| Maropitant | 2 (p.o.) | 23.7 | 1.9 | Not Reported | 5.46 | 995 (i.v.) |
| 8 (p.o.) | 37.0 | 1.7 | Not Reported | 4.03 | 533 (i.v.) | |
| GR203040 | Not Reported | High | Not Reported | Not Reported | Not Reported | Not Reported |
Data for Maropitant is derived from studies with intravenous (i.v.) administration for clearance values.[1] GR203040 is reported to have high oral bioavailability in dogs, but specific quantitative data is not available.[2]
Experimental Protocols
The following sections detail the general methodologies employed in the pharmacokinetic studies cited in this guide.
Oral Administration Pharmacokinetic Study in Dogs
A study investigating the antitussive activity of this compound in dogs provided plasma concentration data following oral administration.[1]
-
Subjects: Beagle dogs.
-
Dosing: this compound was administered orally at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-administration to determine plasma concentrations of the drug. In the cited study, samples were taken at 2 and 6 hours.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method, likely high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which is a standard for quantifiable bioanalysis.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are typically calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Mandatory Visualizations
Logical Relationship of Pharmacokinetic Parameters
The following diagram illustrates the relationship between key pharmacokinetic parameters after oral drug administration.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 2. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CP-99994: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of CP-99994, a potent neurokinin-1 (NK1) receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with best practices for chemical handling and waste management. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals.
Summary of Key Safety and Disposal Information
This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment. The primary disposal route for this compound and any materials contaminated with it is through an approved hazardous waste disposal facility.
| Parameter | Information | Source |
| Chemical Name | (+)-CP-99,994 dihydrochloride | Sigma-Aldrich |
| CAS Number | 145148-39-6 | Sigma-Aldrich |
| Hazard Classification | Aquatic Acute 1, Aquatic Chronic 1 | Sigma-Aldrich |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | Sigma-Aldrich |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Protocols: Disposal and Spill Management
The following protocols provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting.
Routine Disposal of this compound Waste
This procedure applies to the disposal of expired this compound powder, contaminated consumables (e.g., pipette tips, weighing boats), and aqueous solutions containing this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves (nitrile or latex), lab coat.
-
Designated hazardous waste container, clearly labeled.
-
Sealable plastic bags.
-
Chemical waste labels.
Procedure:
-
Solid Waste:
-
Carefully place unused or expired this compound powder in its original container or a securely sealed, compatible container.
-
Collect all contaminated solid materials, such as weighing paper, pipette tips, and gloves, in a designated, sealable plastic bag.
-
Place the sealed bag and the container of this compound powder into a larger, designated hazardous waste container.
-
-
Aqueous Solutions:
-
Do not dispose of solutions containing this compound down the drain.
-
Collect all aqueous waste containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvent (e.g., high-density polyethylene (B3416737) for aqueous solutions).
-
-
Labeling and Storage:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "(+)-CP-99,994 dihydrochloride," and the hazard pictogram GHS09 (environment).[1]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Spill kit containing:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Two sealable plastic bags.
-
Scoop and brush or tongs for collecting spilled material.
-
Appropriate PPE (safety goggles, gloves, lab coat).
-
Hazardous waste labels.
-
Procedure for a Solid Spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Put on safety goggles, gloves, and a lab coat.
-
Containment: If the spill is large, create a dike around the spill using absorbent materials to prevent it from spreading.
-
Collection:
-
Carefully scoop the spilled powder into a sealable plastic bag. Avoid creating dust.
-
Use a wet paper towel or absorbent pad to gently wipe the contaminated area to collect any remaining powder.
-
Place the used paper towel or pad into the same plastic bag.
-
-
Packaging: Seal the first bag and place it into a second sealable plastic bag (double-bagging).
-
Labeling: Label the outer bag as "Hazardous Waste: this compound Spill Debris" and include the date.
-
Disposal: Dispose of the bag as hazardous waste through a certified disposal company.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Procedure for a Liquid Spill (Aqueous Solution):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Put on safety goggles, gloves, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material, starting from the outside and working inwards.
-
Collection: Once the liquid is fully absorbed, use a scoop or tongs to collect the absorbent material and place it into a sealable plastic bag.
-
Packaging: Seal the first bag and place it into a second sealable plastic bag.
-
Labeling: Label the outer bag as "Hazardous Waste: this compound Solution Spill Debris" and include the date.
-
Disposal: Dispose of the bag as hazardous waste.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
Visualized Workflows
The following diagrams illustrate the procedural flows for the proper disposal and spill management of this compound.
Caption: Workflow for routine disposal of this compound waste.
Caption: Step-by-step procedure for managing a this compound spill.
References
Essential Safety and Logistical Information for Handling CP-99994
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of CP-99994, a potent neurokinin-1 (NK1) receptor antagonist. Given the limited publicly available safety data specific to this compound, this information is based on best practices for handling similar piperidine-based compounds and general laboratory safety principles. It is imperative to supplement this guidance with a thorough, substance-specific risk assessment conducted by qualified safety professionals before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound requires stringent adherence to established laboratory safety protocols to minimize exposure risk. The following personal protective equipment (PPE) is recommended based on the handling of structurally related piperidine (B6355638) compounds.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Butyl rubber or nitrile gloves are recommended for handling piperidine derivatives. Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned laboratory coat should be worn at all times. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes. |
| Respiratory | Use in a well-ventilated area. Respirator may be required. | All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure. If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted NIOSH-approved respirator should be used. Consult with a safety professional for respirator selection. |
Operational Plans: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
-
Preparation and Engineering Controls :
-
Ensure a calibrated analytical balance is located within a chemical fume hood.
-
Verify that the fume hood is functioning correctly (check airflow monitor).
-
Prepare all necessary equipment (spatulas, weighing paper, vials, solvents) and place them within the fume hood before handling the compound.
-
Have a designated and clearly labeled waste container ready for contaminated materials.
-
-
Weighing and Aliquoting :
-
Don all required PPE as outlined in Table 1.
-
Carefully open the primary container of this compound inside the fume hood.
-
Use a clean, dedicated spatula to transfer the desired amount of the solid compound onto weighing paper or into a tared vial.
-
Avoid generating dust. If any powder becomes airborne, cease work and allow the fume hood to clear it.
-
Securely close the primary container immediately after use.
-
-
Solution Preparation :
-
If preparing a solution, add the solvent to the weighed solid in a closed container within the fume hood.
-
Ensure the chosen solvent is compatible with this compound.
-
Cap the container and mix gently until the solid is fully dissolved.
-
-
Post-Handling :
-
Wipe down the work surface inside the fume hood with an appropriate decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.
-
Carefully remove and dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the designated hazardous waste container.
-
Remove reusable equipment for cleaning and decontamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plans: A Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, wipes, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management :
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
-
For flammable solvent solutions of this compound, chemical incineration with an afterburner and scrubber is a potential disposal method to be carried out by the licensed disposal service.
-
Experimental Protocols
Due to the absence of publicly available, detailed experimental protocols involving the direct handling of this compound, a generic protocol for the preparation of a stock solution is provided below as an example. Researchers must adapt this to their specific experimental needs and conduct a thorough risk assessment.
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Objective : To prepare a 10 mM stock solution of this compound for in vitro experiments.
-
Materials :
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see Table 1)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure :
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound should be confirmed from the supplier's documentation).
-
Perform all weighing and handling of the solid this compound inside a certified chemical fume hood.
-
Weigh the calculated amount of this compound into a sterile vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect from light.
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
